molecular formula C11H21BrO2 B048718 11-Bromoundecanoic acid CAS No. 2834-05-1

11-Bromoundecanoic acid

Cat. No.: B048718
CAS No.: 2834-05-1
M. Wt: 265.19 g/mol
InChI Key: IUDGNRWYNOEIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Bromoundecanoic acid is a versatile bifunctional organic compound that serves as a critical building block in synthetic organic chemistry and materials science research. This molecule features a carboxylic acid head group and an alkyl bromine terminus, separated by an 11-carbon methylene spacer, enabling its use as a sophisticated linker for surface functionalization, bioconjugation, and polymer synthesis. Its primary research value lies in creating self-assembled monolayers (SAMs) on metal oxide surfaces (e.g., gold, silver), where the acid group allows for further covalent attachment of biomolecules, nanoparticles, or other functional units, while the bromoalkyl chain provides a stable and ordered interface. Furthermore, it is extensively employed in the synthesis of modified lipids and fatty acids for studying membrane dynamics, and as a macroinitiator or chain transfer agent in Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers and block copolymers with precise architectures. The compound's mechanism of action is based on nucleophilic substitution, where the bromine atom is readily displaced by nucleophiles such as thiols, amines, or azides, facilitating the introduction of an undecanoic acid chain into a target molecule. This makes this compound an indispensable tool for researchers developing advanced nanomaterials, biosensors, drug delivery systems, and novel polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-bromoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDGNRWYNOEIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062658
Record name 11-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 11-Bromoundecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19305
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2834-05-1
Record name 11-Bromoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2834-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-BROMOUNDECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecanoic acid, 11-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 11-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-bromoundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-Bromodecanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ6RQ2C4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and a terminal bromine atom on an eleven-carbon saturated backbone. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of polymer chemistry, surface modification, and the development of pharmaceuticals and other bioactive molecules. Its ability to undergo reactions at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong bases, oxidizing agents, and reducing agents.[3][4]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁BrO₂[1][3]
Molecular Weight 265.19 g/mol [3][5]
CAS Number 2834-05-1[3][5]
Appearance White to beige crystalline chunks or powder[1][3]
Melting Point 45-51 °C[3][6]
Boiling Point 173-174 °C at 2 mmHg[3][7]
Density ~1.22 - 1.29 g/cm³ (estimate)[2][3]
Solubility Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ethanol.[1][2]
pKa ~4.78 (Predicted)[3]
Flash Point >113 °C[3][5]
Refractive Index ~1.512 (estimate)[3]

Chemical Synthesis

The most common and industrially relevant synthesis of this compound involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to ensure the bromine atom adds to the terminal carbon of the double bond.

Synthesis Pathway

Synthesis_of_11_Bromoundecanoic_Acid 10-Undecenoic_Acid 10-Undecenoic Acid Reaction Anti-Markovnikov Addition 10-Undecenoic_Acid->Reaction HBr Hydrogen Bromide (HBr) HBr->Reaction Radical_Initiator Radical Initiator (e.g., Benzoyl Peroxide) Radical_Initiator->Reaction 11_Bromoundecanoic_Acid This compound Reaction->11_Bromoundecanoic_Acid

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound from 10-Undecenoic Acid

This protocol details the anti-Markovnikov addition of hydrogen bromide to 10-undecenoic acid.

Materials:

  • 10-Undecenoic acid (1.0 eq)

  • Anhydrous toluene (B28343)

  • Benzoyl peroxide (as a radical initiator, ~0.02 eq)

  • Anhydrous hydrogen bromide gas

  • Nitrogen or Argon gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 10-undecenoic acid in anhydrous toluene (approximately 5 mL of toluene per gram of undecenoic acid).

  • Add benzoyl peroxide to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the cooled solution via a gas dispersion tube while maintaining vigorous stirring. The reaction is exothermic and the temperature should be monitored and kept below 10 °C.

  • Continue the addition of HBr for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) to yield pure this compound.

Characterization and Analysis Workflow

A general workflow for the characterization and analysis of synthesized this compound is depicted below.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR Structural Confirmation FTIR FT-IR Spectroscopy Pure_Product->FTIR Functional Group Identification MS Mass Spectrometry (GC-MS) Pure_Product->MS Molecular Weight Verification Purity_Analysis Purity Assessment (e.g., GC, HPLC) Pure_Product->Purity_Analysis Purity Determination Ammonolysis_Reaction 11_Bromoundecanoic_Acid This compound Reaction Nucleophilic Substitution (Ammonolysis) 11_Bromoundecanoic_Acid->Reaction Ammonia Aqueous Ammonia (NH₃) Ammonia->Reaction 11_Aminoundecanoic_Acid 11-Aminoundecanoic Acid Reaction->11_Aminoundecanoic_Acid

References

An In-depth Technical Guide to the Physical Properties of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid (CAS No: 2834-05-1) is a bifunctional organic compound featuring a terminal carboxylic acid group and a bromo group at the opposite end of an eleven-carbon aliphatic chain.[1] This structure makes it a valuable intermediate in various fields of chemical synthesis, including the production of pharmaceuticals, polymers, and functionalized materials for surface modification.[1][2] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling appropriate handling, reaction setup, and purification. This guide provides a detailed overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound have been reported across various sources. A summary of these quantitative properties is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁BrO₂[2]
Molecular Weight 265.19 g/mol [2]
Appearance White to off-white/beige crystalline powder or chunks.[2][3]
Melting Point 45-48 °C[2]
46-49 °C[3]
48-51 °C[1]
Boiling Point 173-174 °C at 2 mmHg[1][2]
Density 1.216 g/cm³[1]
~1.289 g/cm³ (rough estimate)[2]
Water Solubility Insoluble[2][4]
Organic Solvent Solubility Soluble in organic solvents like chloroform, methanol (B129727), and ethanol.[4] Expected to be soluble in solvents such as acetone.[4]
pKa (Predicted) 4.78 ± 0.10[2]

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on established laboratory techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination (Open Capillary Tube Method)

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range typically indicates high purity. The open capillary tube method is a standard and widely used technique.[3]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus with a heated block).

  • Heating: The apparatus is heated gently. For an unknown substance, a rapid initial heating can determine an approximate melting point. For a more precise measurement, the temperature ramp should be slow, around 2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, this compound is typically distilled under reduced pressure to prevent decomposition. The reported boiling point of 173-174 °C was measured at a pressure of 2 mmHg.

Methodology:

  • Apparatus Setup: A vacuum distillation apparatus is assembled. This includes a round-bottom flask (distilling flask), a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter.

  • Sample and Boiling Chips: The distilling flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 2 mmHg), which is monitored with a manometer.

  • Heating: The distilling flask is heated gently using a heating mantle.

  • Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, which remains constant as the vapor and liquid are in equilibrium.

Solubility Determination

Understanding the solubility of this compound is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities are chosen for testing (e.g., water, ethanol, methanol, chloroform, acetone, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[5] A small volume of the selected solvent (e.g., 0.75 mL) is added in portions.[5]

  • Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[5]

  • Observation: The compound is classified as "soluble" if a clear, homogeneous solution is formed. It is "partially soluble" if some, but not all, of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.[6] The long hydrophobic carbon chain of this compound leads to its insolubility in water, while the carboxylic acid group and the overall molecular structure allow for solubility in various organic solvents.[4]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a clean, dry 5 mm NMR tube.[7][8] The solution should be free of any solid particles.[7]

  • Data Acquisition: The sample is placed in the NMR spectrometer. The spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (δ), integration, and multiplicity (splitting pattern) of the peaks are analyzed to assign them to the different protons in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated solution is typically required for ¹³C NMR compared to ¹H NMR, often as much as will dissolve to form a saturated solution.[7][9] The same deuterated solvents can be used.

  • Data Acquisition: The spectrum is acquired on an NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts of the resulting peaks are compared to predicted values or spectral databases to assign each signal to a specific carbon atom in the this compound structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR)-FT-IR Protocol:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range, typically 4000-650 cm⁻¹.[10]

  • Data Analysis: The background is subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch also from the carboxylic acid (~1700 cm⁻¹), C-H stretching from the alkyl chain (~2900-2850 cm⁻¹), and a C-Br stretch (~650-550 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like carboxylic acids.

ESI-MS Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as methanol or acetonitrile (B52724) with a small amount of water and often an acid (like formic acid) or a base to promote ionization.[11]

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight of the compound. Tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a chemical compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Constants Determination cluster_2 Spectroscopic Analysis for Structural Elucidation cluster_3 Data Consolidation & Reporting A Obtain Pure Sample B Visual Inspection (Appearance, Color, Form) A->B C Melting Point (Capillary Method) B->C D Boiling Point (Reduced Pressure) B->D E Solubility Tests (Water, Organic Solvents) B->E F Density Measurement B->F J Compile Data Sheet B->J G FT-IR Spectroscopy (Functional Groups) C->G Proceed if Solid C->J D->J E->G E->J F->J H Mass Spectrometry (Molecular Weight) G->H I ¹H & ¹³C NMR Spectroscopy (Carbon-Hydrogen Framework) H->I I->J K Final Report / Whitepaper J->K

Caption: Workflow for the physical and structural characterization of a chemical compound.

References

An In-Depth Technical Guide to 11-Bromoundecanoic Acid (CAS: 2834-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid, with the CAS number 2834-05-1, is a versatile bifunctional molecule that serves as a crucial building block in a multitude of applications, ranging from polymer synthesis and surface functionalization to the development of advanced drug delivery systems.[1] Its structure, featuring a terminal bromine atom and a carboxylic acid group separated by a ten-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an invaluable tool for researchers in chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its bifunctional nature, possessing both a reactive alkyl halide and a carboxylic acid, dictates its chemical behavior and wide-ranging utility.

Identifiers and Descriptors
PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 2834-05-1[3]
Molecular Formula C₁₁H₂₁BrO₂[3]
Molecular Weight 265.19 g/mol [3]
Canonical SMILES C(CCCCCBr)CCCCC(=O)O[3]
InChI InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)[3]
InChIKey IUDGNRWYNOEIKF-UHFFFAOYSA-N[3]
Physical and Chemical Data
PropertyValueReference(s)
Melting Point 45-48 °C
Boiling Point 173-174 °C at 2 mmHg
Density ~1.216 g/cm³[2]
Flash Point 113 °C[2]
Water Solubility Insoluble[2]
XLogP3 4.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Technique Key Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the alkyl chain and the carboxylic acid proton. The protons adjacent to the bromine atom and the carbonyl group will be shifted downfield.[4]
¹³C NMR Resonances for the eleven carbon atoms, with the carbonyl carbon and the carbon bonded to the bromine atom appearing at characteristic chemical shifts.[4]
FT-IR A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl chain, a sharp C=O stretch from the carbonyl group, and a C-Br stretch.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[4]

Synthesis and Reactivity

Synthesis of this compound

The most common and industrially practiced synthesis of this compound involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction is typically carried out in the presence of a radical initiator, such as a peroxide, and in the absence of free oxygen to achieve high yields of the terminal bromide.[5]

Materials:

  • 10-Undecenoic acid

  • Toluene (B28343) (or another suitable solvent like benzene (B151609) or cyclohexane)

  • Hydrogen bromide (gas)

  • Benzoyl peroxide (or another radical initiator)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a gas inlet, stirrer, and thermometer, dissolve 10-undecenoic acid in toluene. The mass ratio of toluene to undecylenic acid can range from 3:1 to 4:1.[6]

  • Add the radical initiator (e.g., benzoyl peroxide) to the solution.

  • Purge the reaction vessel with nitrogen gas to remove any oxygen.[5]

  • Cool the reaction mixture to 0-10 °C using an ice bath.

  • Bubble hydrogen bromide gas through the stirred solution while maintaining the temperature. The molar ratio of hydrogen bromide to undecylenic acid should be approximately 1.05:1.[7]

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, stop the flow of hydrogen bromide and purge the vessel with nitrogen to remove any excess HBr.

  • The reaction mixture can be further processed by direct freezing crystallization. Cool the solution to between -4 °C and -16 °C to crystallize the this compound.[7][8]

  • Filter the crystalline product and wash with cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Yield: This process can achieve yields of over 90%.[6]

Synthesis_of_11_Bromoundecanoic_Acid cluster_reactants Reactants cluster_conditions Conditions 10-Undecenoic_Acid 10-Undecenoic Acid Reaction Anti-Markovnikov Hydrobromination 10-Undecenoic_Acid->Reaction HBr Hydrogen Bromide (gas) HBr->Reaction Peroxide Radical Initiator (e.g., Benzoyl Peroxide) Peroxide->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Inert_Atmosphere Inert Atmosphere (Nitrogen) Inert_Atmosphere->Reaction Low_Temperature Low Temperature (0-10 °C) Low_Temperature->Reaction Product This compound Reaction->Product

Synthesis of this compound.
Key Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations at both the carboxylic acid and the bromo-terminated ends.

The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[9]

  • Amination: Reaction with ammonia (B1221849) yields 11-aminoundecanoic acid, a monomer for Nylon-11.[4][10][11]

  • Azide (B81097) Formation: Reaction with sodium azide produces 11-azidoundecanoic acid, a precursor for "click" chemistry reactions.

  • Thiol Formation: Conversion to the corresponding thiol, 11-mercaptoundecanoic acid, is crucial for the formation of self-assembled monolayers on gold surfaces.

  • Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide leads to the formation of an ether linkage.[1][12][13][14]

Materials:

  • This compound

  • Aqueous ammonia (e.g., 28-32%)

  • Deionized water

Procedure:

  • In a pressure reactor, disperse this compound in an excess of aqueous ammonia. The molar ratio of ammonia to the acid is typically high (e.g., 10:1 or more).[6]

  • The reaction can be initiated at a low temperature (e.g., 0-10 °C) and then gradually heated to around 30-32 °C.[11]

  • Stir the reaction mixture vigorously for an extended period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, heat the mixture to remove excess ammonia.

  • Cool the solution to induce crystallization of the 11-aminoundecanoic acid.

  • Filter the product, wash with cold water, and dry.

Yield: Yields can be up to 92.6%.[6]

Nucleophilic_Substitution_Reactions cluster_products Products 11-BUA This compound (R-Br) Nucleophile Nucleophile 11-BUA->Nucleophile Amine 11-Aminoundecanoic Acid (R-NH2) Azide 11-Azidoundecanoic Acid (R-N3) Thiol 11-Mercaptoundecanoic Acid (R-SH) Ether Ether Derivative (R-OR') Nucleophile->Amine NH3 Nucleophile->Azide N3⁻ Nucleophile->Thiol SH⁻ Nucleophile->Ether R'O⁻

Nucleophilic substitution reactions of this compound.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.[14]

  • Amidation: Reaction with an amine using a coupling agent forms an amide bond.[1]

  • Cyclization: Intramolecular nucleophilic substitution where the carboxylate acts as a nucleophile to displace the bromide, forming a lactone (oxacyclododecan-2-one).[15][16]

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer and condenser, add potassium carbonate to dimethyl sulfoxide.

  • Heat the mixture to approximately 100 °C.

  • Slowly add a solution of this compound in DMSO to the heated mixture over about 1 hour with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed for several hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Dilute the filtrate with water and extract the product with a nonpolar solvent (e.g., petroleum ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield the lactone.

Yield: This procedure can result in yields of 79-83% for the monomeric lactone.[15]

Applications in Research and Development

Self-Assembled Monolayers (SAMs)

Derivatives of this compound, particularly 11-mercaptoundecanoic acid, are widely used to form self-assembled monolayers on gold surfaces. These SAMs create well-defined surfaces with terminal carboxylic acid groups that can be further functionalized, for example, for the immobilization of biomolecules in biosensors.[2][17][18][19][20][21][22]

Materials:

  • Gold-coated substrate (e.g., gold electrode, SPR chip)

  • 11-Mercaptoundecanoic acid (MUA)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV/ozone treatment can be employed.[23]

  • SAM Formation: Prepare a dilute solution of 11-mercaptoundecanoic acid in ethanol (e.g., 1-10 mM). Immerse the cleaned gold substrate in this solution.

  • Incubation: Allow the self-assembly to proceed for an extended period, typically 18-24 hours, at room temperature in a sealed container to prevent solvent evaporation and contamination.[22][23]

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[22]

SAM_Formation_and_Functionalization Gold_Substrate Gold Substrate SAM_Formation Self-Assembly (Incubation) Gold_Substrate->SAM_Formation MUA_Solution 11-Mercaptoundecanoic Acid Solution MUA_Solution->SAM_Formation MUA_SAM MUA Self-Assembled Monolayer on Gold SAM_Formation->MUA_SAM Activation Carboxylic Acid Activation (EDC/NHS) MUA_SAM->Activation Activated_SAM Activated SAM Activation->Activated_SAM Immobilization Biomolecule Immobilization Activated_SAM->Immobilization Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Immobilization Functionalized_Surface Functionalized Biosensor Surface Immobilization->Functionalized_Surface

Workflow for SAM formation and biosensor fabrication.
Polymer Synthesis

This compound can be utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The bromine atom serves as the initiating site for polymer chain growth, while the carboxylic acid group can be used for post-polymerization modification or for anchoring the initiator to a surface to grow polymer brushes.[3][24][25][26][27][28]

Materials:

  • Substrate with surface hydroxyl or amine groups (e.g., silicon wafer, glass slide)

  • 11-Bromoundecanoyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride)

  • Triethylamine or other base

  • Anhydrous solvent (e.g., toluene)

  • Monomer (e.g., methyl methacrylate, styrene)

  • ATRP catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., PMDETA)

  • Solvent for polymerization

Procedure:

  • Initiator Immobilization:

    • Clean and activate the substrate surface to expose hydroxyl or amine groups.

    • React the substrate with 11-bromoundecanoyl chloride in the presence of a base to covalently attach the initiator to the surface.

    • Rinse the substrate thoroughly to remove any unreacted initiator.

  • Polymerization:

    • Place the initiator-functionalized substrate in a reaction vessel.

    • Add the monomer, ATRP catalyst, and ligand dissolved in a suitable solvent.

    • Degas the solution by several freeze-pump-thaw cycles and backfill with an inert gas.

    • Heat the reaction mixture to the desired temperature to initiate polymerization.

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Termination and Purification:

    • Stop the polymerization by exposing the reaction mixture to air.

    • Remove the substrate and wash it extensively with a good solvent for the polymer to remove any physisorbed polymer chains.

    • Dry the substrate.

Drug Delivery Systems

The bifunctional nature of this compound makes it an excellent linker molecule in the design of drug delivery systems.[29][30][31] It can be used to connect a targeting moiety to a therapeutic agent or to functionalize nanoparticles for drug encapsulation and controlled release.[6][32] Its derivative, 11-aminoundecanoic acid, is also used for these purposes.[31]

  • Linker-Drug Conjugation: The carboxylic acid end of this compound can be activated (e.g., with EDC/NHS) and reacted with an amine group on a drug molecule to form a stable amide bond. Alternatively, the bromo-end can be converted to an azide for click chemistry conjugation.[11][][34]

  • Functionalization of Nanoparticle Precursor: The other end of the linker-drug conjugate can be attached to a polymer or lipid that will form the nanoparticle. For example, if the bromo-end is free, it can be used in a polymerization reaction.

  • Nanoparticle Formulation: The functionalized polymer or lipid is then used to formulate nanoparticles, encapsulating the drug. This can be achieved through methods like nanoprecipitation or self-assembly.

  • Targeting Ligand Attachment (Optional): The surface of the nanoparticles can be further modified by attaching targeting ligands to direct the drug delivery system to specific cells or tissues.

Drug_Delivery_Workflow 11-BUA This compound (Linker Precursor) Conjugation1 Linker-Drug Conjugation 11-BUA->Conjugation1 Drug Drug Molecule Drug->Conjugation1 Linker_Drug Linker-Drug Conjugate Conjugation1->Linker_Drug Conjugation2 Attachment to Polymer/Lipid Linker_Drug->Conjugation2 Polymer_Lipid Polymer or Lipid Polymer_Lipid->Conjugation2 Functionalized_Polymer Functionalized Polymer/Lipid Conjugation2->Functionalized_Polymer Nanoparticle_Formation Nanoparticle Formation Functionalized_Polymer->Nanoparticle_Formation Drug_Loaded_NP Drug-Loaded Nanoparticle Nanoparticle_Formation->Drug_Loaded_NP Surface_Modification Surface Modification Drug_Loaded_NP->Surface_Modification Targeting_Ligand Targeting Ligand (Optional) Targeting_Ligand->Surface_Modification Targeted_NP Targeted Drug Delivery System Surface_Modification->Targeted_NP

Generalized workflow for a nanoparticle drug delivery system.
Synthesis of Surfactants

This compound is a precursor for the synthesis of various surfactants, including esterquats and betaines. These amphiphilic molecules have applications in various industries.[23]

Step 1: Esterification

  • Convert this compound to its methyl ester, methyl 11-bromoundecanoate, by reacting it with methanol (B129727) in the presence of an acid catalyst.

Step 2: Amination

  • React methyl 11-bromoundecanoate with a secondary or tertiary amine (e.g., hexylamine, dodecylamine) to form the corresponding amine ester.

Step 3: Quaternization

  • Convert the amine ester to a quaternary ammonium (B1175870) salt (esterquat) by reacting it with an alkylating agent, such as methyl iodide.

Step 4: Saponification

Betaine_Synthesis 11-BUA 11-Bromoundecanoic Acid Esterification Esterification (Methanol, H⁺) 11-BUA->Esterification Ester Methyl 11-Bromoundecanoate Esterification->Ester Amination Amination (Alkyl Amine) Ester->Amination Amine_Ester Amine Ester Amination->Amine_Ester Quaternization Quaternization (Methyl Iodide) Amine_Ester->Quaternization Esterquat Esterquat Quaternization->Esterquat Saponification Saponification (LiOH) Esterquat->Saponification Betaine Betaine Saponification->Betaine

Four-step synthesis of betaines from this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical compound with a broad spectrum of applications in scientific research and industrial development. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block for the synthesis of polymers, the functionalization of surfaces, the creation of novel surfactants, and the design of sophisticated drug delivery systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use by researchers and professionals in their respective fields.

References

An In-depth Technical Guide to 11-Bromoundecanoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecanoic acid, a bifunctional organic compound of significant interest in chemical synthesis and materials science. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis and derivatization, with a focus on providing actionable data and methodologies for laboratory applications.

Molecular Structure and Identification

This compound is a linear, medium-chain fatty acid derivative characterized by a carboxylic acid group at one terminus and a bromine atom at the other, connected by a ten-carbon methylene (B1212753) chain.[1][2] This bifunctional nature makes it a versatile building block for introducing a C11 spacer into various molecular architectures.[2]

The molecular structure can be visualized as follows:

Caption: 2D molecular structure of this compound.

Quantitative identifiers and molecular descriptors for this compound are summarized in the table below for precise identification and computational modeling.

IdentifierValueCitation(s)
IUPAC Name This compound[1][3]
CAS Number 2834-05-1[1][3][4]
Molecular Formula C₁₁H₂₁BrO₂[1][4][5]
Molecular Weight 265.19 g/mol [1][4][5]
Canonical SMILES C(CCCCCBr)CCCCC(=O)O[1]
InChI InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)[1][3]
InChIKey IUDGNRWYNOEIKF-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. It typically appears as a white to beige crystalline solid.[5]

Table of Physicochemical Properties:

PropertyValueCitation(s)
Melting Point 45-48 °C[5][6]
Boiling Point 173-174 °C at 2 mmHg[5][6][7]
Flash Point 113 °C (235.4 °F) - closed cup[7][8]
Density ~1.2 g/cm³ (estimate)[5][8]
Water Solubility Insoluble[5]
Storage Temperature 2-8°C, recommended in a cool, dark place[5][9]
Stability Stable. Incompatible with bases, oxidizing agents, reducing agents.[5][6]

Table of Spectroscopic Data Availability:

Spectroscopic analysis is essential for structural confirmation and purity assessment. Standard spectral data for this compound are publicly available through various chemical databases.

Spectroscopic TechniqueDatabase / ReferenceCitation(s)
Mass Spectrometry NIST Chemistry WebBook (Electron Ionization)[1][8][10]
Infrared (IR) Spectroscopy NIST/EPA Gas-Phase Infrared Database, PubChem[1][3][8]
¹H and ¹³C NMR Spectra available from various commercial suppliers and databases.[8]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

The most common synthesis route involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecenoic acid, often in the presence of a peroxide initiator and in a non-polar solvent like toluene (B28343).[11][12][13] This reaction specifically yields the terminal bromo-derivative rather than the more stable secondary bromide.

Methodology:

  • Preparation: In a suitable reaction vessel, dissolve 10-undecenoic acid in toluene. The mass ratio of 10-undecenoic acid to toluene is typically in the range of 1:3 to 1:4.[13]

  • Initiation: Add a peroxide initiator (e.g., benzoyl peroxide) to the solution.[11]

  • Reaction: Purge the system to ensure the absence of free oxygen.[11] Bubble anhydrous hydrogen bromide gas through the solution. The reaction is typically carried out at a controlled temperature.

  • Work-up: After the reaction is complete, heat the solution to remove excess HBr. Wash the organic phase with water to remove any remaining water-soluble impurities.

  • Isolation: Recover the toluene solvent by distillation. The remaining crude product is this compound.[12]

Purification of the crude product is critical to achieving high-purity this compound suitable for subsequent reactions.

Methodology:

  • Dissolution: The crude this compound obtained from the synthesis step is maintained in a toluene solution.

  • Crystallization: The solution is transferred to a crystallization kettle and cooled to a temperature range of 15-20°C to induce crystallization.[6]

  • Filtration: The resulting white crystals are collected by vacuum filtration.

  • Drying: The purified crystals are dried to remove any residual solvent. This process yields high-purity this compound.[6]

A primary application of this compound is its conversion to 11-aminoundecanoic acid, the monomer for the biopolymer Polyamide 11 (Nylon-11).[2] This is achieved through a nucleophilic substitution reaction with ammonia (B1221849).

Methodology:

  • Dispersion: Disperse molten (or solid) this compound into a stirred, concentrated aqueous solution of ammonia (e.g., 20-50% by weight). A large molar excess of ammonia to the bromo-acid (e.g., 30:1) is used to minimize the formation of secondary amine byproducts.[14][15]

  • Gradual Heating: The reaction mixture is subjected to a gradual, non-isothermal heating schedule. For example, the temperature can be increased in stages from ~22°C to ~32°C over several hours.[14] This controlled heating ensures the complete consumption of the starting material while limiting side reactions.[2][15]

  • Isolation: Upon completion, the resulting 11-aminoundecanoic acid precipitates from the solution.

  • Purification: The product is collected by filtration, washed, and dried. Further purification can be achieved by redissolving the product, filtering, and recrystallizing it.[14]

Key Reactions and Applications

The dual functionality of this compound dictates its chemical reactivity and applications. The terminal bromine is readily displaced by nucleophiles (e.g., amines, thiols), while the carboxylic acid group can undergo esterification, amidation, or reduction.[2] Its most significant industrial application is as a precursor to Nylon-11.[2]

The logical workflow from a common starting material to the key monomer for polyamide synthesis is illustrated below.

start 10-Undecenoic Acid product This compound start->product + HBr, Peroxide (Anti-Markovnikov Addition) final 11-Aminoundecanoic Acid product->final + NH₃ (aq) (Ammonolysis) polymer Polyamide 11 (Nylon-11) final->polymer Polycondensation

Caption: Synthetic pathway from 10-Undecenoic acid to Polyamide 11.

Beyond its role in polymer science, this compound is used to create self-assembled monolayers (SAMs) on surfaces, as a linker in bioconjugation, and as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.[2][5]

References

An In-depth Technical Guide to the Synthesis of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 11-bromoundecanoic acid, a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and polymers. The core of this synthesis lies in the anti-Markovnikov hydrobromination of 10-undecenoic acid.

Core Synthesis Pathway: Anti-Markovnikov Hydrobromination

The primary industrial and laboratory-scale synthesis of this compound is achieved through the free-radical addition of hydrogen bromide (HBr) to 10-undecenoic acid.[1][2][3] This reaction proceeds via an anti-Markovnikov mechanism, wherein the bromine atom adds to the terminal carbon of the alkene, yielding the desired ω-bromo fatty acid.[3][4] The presence of a radical initiator, such as an organic peroxide, is crucial to favor this pathway over the competing Markovnikov addition, which would result in the formation of 10-bromoundecanoic acid.[1][2][5]

The overall reaction can be summarized as follows:

CH₂(CH)₈COOH + HBr --(Peroxide)--> Br(CH₂)₁₀COOH

This process is favored for its high regioselectivity and efficiency.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.

Materials and Reagents:
  • 10-Undecenoic acid (Undecylenic acid)

  • Toluene (B28343) (or another suitable non-polar solvent like benzene (B151609) or petroleum ether)

  • Hydrogen bromide (gas)

  • Radical Initiator (e.g., Benzoyl Peroxide or AIBN)

  • Anhydrous sodium sulfate

  • Deionized water

  • Alkali solution (for scrubbing unreacted HBr)

Equipment:
  • Jacketed glass reactor or a three-necked round-bottom flask

  • Gas dispersion tube

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Crystallization vessel (with cooling capabilities)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum pump

Procedure:
  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, gas dispersion tube, thermometer, and condenser, a solution of 10-undecenoic acid in toluene is prepared. The mass ratio of toluene to 10-undecenoic acid is typically in the range of 3:1 to 4:1.[6]

  • Initiator Addition: A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution. The amount of initiator is generally 0.5-4% of the mass of the 10-undecenoic acid.[7]

  • Cooling: The reaction mixture is cooled to a temperature between -5°C and 0°C.[6][8]

  • HBr Addition: Gaseous hydrogen bromide is bubbled through the cooled solution via the gas dispersion tube. The molar ratio of hydrogen bromide to 10-undecenoic acid should be approximately 1.05:1.[6][8] The temperature during the addition should be maintained between 0°C and 30°C.[6][8]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion of the reaction, the mixture is typically washed with water to remove any remaining HBr. The organic layer is then separated and dried over anhydrous sodium sulfate.

  • Solvent Removal: Toluene is removed under reduced pressure to yield the crude this compound.

  • Purification by Crystallization: The crude product is purified by crystallization. This can be achieved by dissolving the crude product in a minimal amount of hot solvent (e.g., petroleum ether or a mixture of solvents) and allowing it to cool slowly. A more specialized method involves freeze crystallization of the toluene solution at temperatures ranging from -4°C to -16°C, which can yield high-purity crystals.[6][8]

  • Isolation and Drying: The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue/RangeReference
Starting Material 10-Undecenoic AcidGeneral
Reagent Hydrogen Bromide (gas)General
Solvent Toluene[6][8]
Mass Ratio (Solvent:Substrate) 3:1 to 4:1[6][8]
Initiator Organic Peroxide (e.g., Benzoyl Peroxide)[1][7]
Initiator Loading 0.5 - 4% (by mass of substrate)[7]
Molar Ratio (HBr:Substrate) 1.05:1[6][8]
Reaction Temperature 0 - 30 °C[6][8]
Crystallization Temperature -4 to -16 °C (for freeze crystallization)[6][8]
Yield >80% (up to 99.5% purity reported)[1][8]

Mandatory Visualization

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 10_Undecenoic_Acid 10-Undecenoic Acid Addition Anti-Markovnikov Addition 10_Undecenoic_Acid->Addition HBr Hydrogen Bromide HBr->Addition Peroxide Radical Initiator (e.g., Benzoyl Peroxide) Peroxide->Addition initiates Solvent Toluene Solvent->Addition Temperature 0-30 °C Temperature->Addition 11_Bromoundecanoic_Acid This compound Addition->11_Bromoundecanoic_Acid Experimental_Workflow Start Start Dissolve Dissolve 10-Undecenoic Acid and Initiator in Toluene Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_HBr Bubble HBr Gas (maintain 0-30 °C) Cool->Add_HBr Reaction Stir until Reaction is Complete Add_HBr->Reaction Workup Aqueous Wash Reaction->Workup Dry Dry Organic Layer Workup->Dry Solvent_Removal Remove Toluene (Reduced Pressure) Dry->Solvent_Removal Crystallize Crystallize from Petroleum Ether or Freeze Solvent_Removal->Crystallize Filter_Dry Filter and Dry Crystals Crystallize->Filter_Dry Product Product Filter_Dry->Product

References

An In-depth Technical Guide to 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecanoic acid, a significant bifunctional molecule utilized in a variety of chemical syntheses, including pharmaceutical intermediates and polymer precursors. This document details its chemical identity, physicochemical properties, key experimental protocols, and applications.

Nomenclature

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

  • IUPAC Name : this compound[1][2]

  • Synonyms : A variety of synonyms are used in literature and commercial listings.[1][2][3] These include:

    • Undecanoic acid, 11-bromo-[1][2][3]

    • 11-Bromohendecanoic acid[1][2][3]

    • 11-Bromodecanoic acid[1]

    • ω-Bromoundecanoic acid[1][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a ready reference for experimental planning.

PropertyValueReference
Molecular Formula C11H21BrO2[1][4]
Molecular Weight 265.19 g/mol [1][3]
CAS Number 2834-05-1[1][3]
Appearance White to beige crystalline solid/chunks[1][3]
Melting Point 45-48 °C[3]
Boiling Point 173-174 °C at 2 mmHg
Density ~1.289 g/cm³ (rough estimate)[3][4]
Flash Point >230 °F (>110 °C)[3]
Water Solubility Insoluble[3][4]
pKa 4.78 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of this compound are presented below. These protocols are foundational for its application in further chemical synthesis.

A common method for the preparation of this compound involves the anti-Markovnikov addition of hydrogen bromide to undecenoic acid, a reaction often initiated by a peroxide in the absence of free oxygen.[5]

  • Reaction Principle : The hydrobromination of the terminal alkene of undecenoic acid in the presence of a peroxide radical initiator leads to the bromine atom adding to the terminal carbon.

  • Materials :

    • Undecenoic acid

    • Hydrobromic acid (HBr)

    • A peroxide initiator (e.g., benzoyl peroxide)

    • A solvent with moderately reducing properties (e.g., toluene)[5]

  • Procedure :

    • Dissolve undecenoic acid in toluene (B28343) within a reaction vessel.

    • Add a catalytic amount of benzoyl peroxide.

    • Bubble anhydrous hydrobromic acid gas through the solution while maintaining the reaction temperature. The reaction should be carried out in the absence of free oxygen to prevent side reactions.[5]

    • Upon completion of the reaction, which can be monitored by techniques like thin-layer chromatography (TLC), the solvent is removed, often by distillation.[6]

    • The resulting crude product is then purified. One method involves washing the oil phase and then cooling to promote crystallization.[6]

    • The white crystals of this compound are then collected by vacuum filtration.[6]

This compound is a key precursor for 11-aminoundecanoic acid, a monomer used in the production of Polyamide 11 (Nylon 11).[7]

  • Reaction Principle : This is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia (B1221849).

  • Materials :

    • This compound

    • Aqueous ammonia (in excess)

  • Procedure :

    • Disperse molten or non-molten this compound in an aqueous solution of ammonia in a jacketed reactor equipped with a stirrer.[7]

    • The reaction is carried out with excess ammonia water under stirred conditions.[7]

    • The reaction medium is gradually heated. A typical protocol might involve starting at a low temperature (e.g., 15-25°C) and then incrementally increasing the temperature to control the reaction and minimize the formation of secondary amine impurities.[7] For example, a process might involve staged temperature increases from 22°C to 32°C over several hours.[7]

    • The reaction is driven to completion, consuming all the this compound.[7]

    • The resulting 11-aminoundecanoic acid can then be isolated through filtration, washing, and drying.[7]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various fields:

  • Pharmaceutical Industry : It is used as a chemical intermediate for synthesizing a range of pharmaceutical compounds.[3]

  • Antimalarial Drug Development : It acts as a reactant in the preparation of hydroxy-substituted naphthoquinone cations, which have shown antiplasmodial properties.[3]

  • Chemical Synthesis : It is a reactant for creating new chemical entities, such as 11-phenoxyundecyl phosphate (B84403) and 11-hydroxytetradecanoic acid.

  • Organic Chemistry Research : As a bromo-modified undecanoic acid, it is a valuable compound for studying the properties and reactions of similar molecules.[3]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and relationships involving this compound.

Synthesis_of_11_Bromoundecanoic_acid cluster_reactants Reactants cluster_process Process cluster_product Product UDA Undecenoic Acid Reaction Anti-Markovnikov Hydrobromination UDA->Reaction HBr Hydrogen Bromide HBr->Reaction Peroxide Peroxide Initiator Peroxide->Reaction Initiates BUA This compound Reaction->BUA Ammonolysis_of_11_Bromoundecanoic_acid cluster_reactants Reactants cluster_process Process cluster_product Product BUA This compound Reaction Nucleophilic Substitution (Ammonolysis) BUA->Reaction Ammonia Aqueous Ammonia (excess) Ammonia->Reaction AUA 11-Aminoundecanoic Acid Reaction->AUA BUA_as_Intermediate cluster_derivatives Synthetic Derivatives BUA This compound Pharma Pharmaceutical Compounds BUA->Pharma Intermediate for Antimalarial Antimalarial Agents BUA->Antimalarial Reactant for Polymer Polyamide 11 Monomer BUA->Polymer Precursor to Other Other Chemical Entities (e.g., 11-phenoxyundecyl phosphate) BUA->Other Reactant for

References

Navigating the Solubility of 11-Bromoundecanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount to process optimization and synthetic success. This in-depth technical guide provides a comprehensive overview of the solubility profile of 11-bromoundecanoic acid in various organic solvents, complete with experimental protocols for solubility determination and a visual representation of the experimental workflow.

This compound, a bifunctional molecule with a terminal carboxylic acid and a primary alkyl bromide, is a versatile building block in organic synthesis. Its utility in the creation of self-assembled monolayers, bioconjugation, and polymer synthesis is well-documented. However, a critical aspect of its practical application lies in its solubility, which dictates the choice of reaction media and purification strategies. While extensive quantitative solubility data is not widely available in public literature, a qualitative understanding of its solubility characteristics can be established from various sources.

Core Solubility Profile

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its long, nonpolar eleven-carbon aliphatic chain. This amphiphilic nature results in its limited solubility in water and good solubility in a range of organic solvents. The following table summarizes the available qualitative solubility data for this compound in common organic solvents.

SolventChemical FormulaSolvent TypeQualitative Solubility
ChloroformCHCl₃HalogenatedSoluble[1]
MethanolCH₃OHPolar ProticSoluble[1]
EthanolC₂H₅OHPolar ProticSoluble[1]
AcetoneC₃H₆OPolar AproticSoluble[2]
WaterH₂OPolar ProticInsoluble[1][3][4]

It is important to note that while one source mentions a solubility of 0.053 g/L at 30°C, the solvent is not specified, limiting the practical application of this quantitative data point[5].

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is often necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method can be adapted to determine either qualitative or quantitative solubility.

Materials:
  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Spatula

  • Test tubes or vials with caps

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block (optional, for temperature-dependent studies)

  • Filtration apparatus (e.g., syringe filters)

  • Glassware for solvent evaporation (e.g., round-bottom flask, rotary evaporator)

Procedure for Qualitative Solubility Determination:
  • Sample Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

  • Mixing: Cap the test tube and vigorously mix the contents using a vortex mixer for 1-2 minutes to ensure thorough agitation.

  • Observation: Visually inspect the solution against a light source to determine if the solid has dissolved.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain suspended or settled at the bottom.

    • Insoluble: The solid does not appear to dissolve.

Procedure for Quantitative Solubility Determination (Equilibrium Method):
  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a constant temperature environment (e.g., a water bath set to 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-weighed filter to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and carefully evaporate the solvent using a rotary evaporator or a stream of inert gas.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility can then be calculated in terms of mass per unit volume (e.g., g/100 mL) using the following formula:

    Solubility = (Mass of dissolved solid / Volume of solvent) * 100

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of a solid compound in an organic solvent.

G A Weigh Solid (this compound) B Add Known Volume of Organic Solvent A->B C Agitate (Vortex/Stir) B->C D Equilibrate at Constant Temperature C->D E Observe for Dissolution D->E F Saturated Solution Achieved E->F If solid remains G Filter to Remove Undissolved Solid F->G H Evaporate Solvent from a Known Volume of Filtrate G->H I Weigh Dried Solute H->I J Calculate Solubility (e.g., g/100mL) I->J

Figure 1. A generalized workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide to 11-Bromoundecanoic Acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromoundecanoic acid is a versatile bifunctional linear carboxylic acid of significant interest in materials science, nanotechnology, and the pharmaceutical industry. Its unique structure, featuring a terminal bromine atom and a carboxylic acid group, allows it to act as a valuable linker molecule for the conjugation of bioactive moieties and the functionalization of surfaces. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for the determination of its melting and boiling points, and a discussion of its applications, particularly in the realm of targeted drug delivery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below, compiled from various sources. The observed ranges in melting and boiling points can be attributed to differences in purity and the conditions under which the measurements were taken.

PropertyValueSource(s)
Molecular FormulaC₁₁H₂₁BrO₂[1]
Molecular Weight265.19 g/mol [2][3]
Melting Point45-59 °C[1][2][3][][5][6][7]
Boiling Point173-174 °C at 2 mmHg190 °C at 18 mmHg[][5][6][7]
AppearanceWhite to beige crystalline chunks or powder[1][]
SolubilityInsoluble in water; Soluble in organic solvents such as chloroform, methanol, and ethanol.[1][][7]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are detailed methodologies for these measurements.

Melting Point Determination using the Capillary Method

This method is widely used for determining the melting point of a crystalline solid.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, finely powder it using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until you have a packed column of 2-3 mm of the solid at the bottom of the tube.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure substance will have a sharp melting range of 1-2°C.

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.

  • Assembly:

    • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Place a capillary tube, with its sealed end up, into the molten sample in the test tube.

    • Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The heat-resistant oil should cover the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

Applications in Research and Drug Development

This compound is a bifunctional molecule that serves as a critical building block in organic synthesis and materials science.[] Its carboxylic acid group can anchor to various substrates, including metal surfaces, while the terminal bromine atom can be readily displaced through nucleophilic substitution, allowing for the attachment of a wide range of functional molecules.[] This makes it an ideal linker for applications in bioconjugation, biosensor development, and the creation of self-assembled monolayers (SAMs).[]

A particularly promising application is in the field of targeted drug delivery for cancer therapy. For instance, this compound can be used to functionalize gold nanoparticles (AuNPs) with targeting ligands, such as folic acid, to direct the nanoparticles to cancer cells that overexpress folate receptors.[5] The following workflow illustrates this process.

experimental_workflow cluster_synthesis Nanoparticle Functionalization cluster_modification Ligand Synthesis cluster_application Targeted Drug Delivery Application bua 11-Bromoundecanoic acid (11-BUA) bua_fa Folic acid-UA-SH bua->bua_fa bua_hynic HYNIC-UA-SH bua->bua_hynic fa Folic Acid (Targeting Ligand) fa->bua_fa hynic HYNIC (Chelator) hynic->bua_hynic functionalized_np Functionalized AuNPs (FA-AuNP-HYNIC) bua_fa->functionalized_np Surface Modification bua_hynic->functionalized_np au_np Gold Nanoparticles (AuNPs) au_np->functionalized_np radiolabeling Radiolabeling with 99mTc functionalized_np->radiolabeling cancer_cell Folate Receptor-Positive Cancer Cell radiolabeling->cancer_cell Targeting & Binding

Figure 1: Experimental workflow for the functionalization of gold nanoparticles. This diagram illustrates the use of this compound as a linker to attach folic acid and a HYNIC chelator to gold nanoparticles for targeted cancer cell imaging and therapy.[5]

Synthesis Overview

The industrial synthesis of this compound is typically achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecenoic acid, which is derived from castor oil. This reaction is often carried out in the presence of a peroxide initiator and in the absence of free oxygen to favor the formation of the terminal bromo- derivative over the internal one.

synthesis_pathway undecenoic_acid 10-Undecenoic Acid reaction Anti-Markovnikov Addition undecenoic_acid->reaction hbr Hydrogen Bromide (HBr) hbr->reaction peroxide Peroxide (Initiator) peroxide->reaction catalyst bromoundecanoic_acid 11-Bromoundecanoic Acid reaction->bromoundecanoic_acid

Figure 2: Synthesis of this compound. A simplified diagram showing the synthesis of this compound from 10-undecenoic acid via an anti-Markovnikov addition of HBr.

Conclusion

This compound is a valuable and versatile chemical compound with well-characterized physical properties. Its utility as a bifunctional linker is of particular importance in the fields of materials science and drug delivery. The experimental protocols provided herein offer standardized methods for the verification of its purity, while the outlined applications and synthetic pathway highlight its significance for researchers and professionals in drug development and related scientific disciplines.

References

Spectral Data Analysis of 11-Bromoundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 11-bromoundecanoic acid, a bifunctional organic compound utilized in synthetic organic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectral Data

The spectral data for this compound is summarized below, providing key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below. The data was acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
3.41Triplet2HBr-CH₂ -
2.35Triplet2H-CH₂ -COOH
1.85Quintet2HBr-CH₂-CH₂ -
1.63Quintet2H-CH₂ -CH₂-COOH
1.2-1.4Multiplet12H-(CH₂)₆-

Note: Data are estimated from the spectrum available from ChemicalBook.[1]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~180.1C =O
~34.1Br-C H₂-
~33.9-C H₂-COOH
~32.8Br-CH₂-C H₂-
~29.3-(C H₂)₆-
~29.1-(C H₂)₆-
~28.7-(C H₂)₆-
~28.1-(C H₂)₆-
~24.7-C H₂-CH₂-COOH

Note: Data are estimated from the spectrum available from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present. The characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~2917, ~2849StrongC-H stretch (alkane)
~1708StrongC=O stretch (carboxylic acid)
~1465MediumC-H bend (alkane)
~1290MediumC-O stretch (carboxylic acid)
~930BroadO-H bend (carboxylic acid dimer)
~646MediumC-Br stretch

Note: Data are estimated from the gas-phase IR spectrum provided by the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z) ratios provide information on the molecular weight and structure of the compound.

m/zRelative Intensity (%)Tentative Fragment Assignment
60100[CH₃COOH₂]⁺
7375[C₃H₅O₂]⁺
5570[C₄H₇]⁺
4165[C₃H₅]⁺
185/18710[M - C₄H₇O₂]⁺
264/266<5[M]⁺ (Molecular Ion)

Note: Data are derived from the mass spectrum provided by the NIST Chemistry WebBook. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M/M+2 isotope patterns for bromine-containing fragments.[4]

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of spectral data for solid organic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example: 300 MHz Spectrometer) :

    • Spectrometer : Bruker AVANCE 300 or equivalent.

    • ¹H NMR :

      • Observe Frequency: 300 MHz

      • Pulse Angle: 30°

      • Acquisition Time: ~3.4 s

      • Relaxation Delay: 1.0 s

      • Number of Scans: 16

    • ¹³C NMR :

      • Observe Frequency: 75 MHz

      • Pulse Program: Proton-decoupled

      • Pulse Angle: 30°

      • Acquisition Time: ~1.8 s

      • Relaxation Delay: 2.0 s

      • Number of Scans: 1024

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Place approximately 1-2 mg of this compound into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Parameters :

    • Spectrometer : PerkinElmer Spectrum Two, Bruker Tensor, or equivalent FT-IR spectrometer.

    • Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum should be run using an empty sample holder or a pure KBr pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction :

    • The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC).

    • The sample is vaporized by heating under high vacuum.

  • Ionization :

    • The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

    • This causes the molecules to ionize and fragment.

  • Mass Analysis :

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer.

    • The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • Detection :

    • An electron multiplier or similar detector records the abundance of each ion.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of spectral analysis for a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Data_Integration_Pathway Data Integration for Structural Confirmation NMR_Info NMR Data (Carbon-Hydrogen Framework) Proposed_Structure Proposed Structure: This compound NMR_Info->Proposed_Structure IR_Info IR Data (Functional Groups: -COOH, C-Br) IR_Info->Proposed_Structure MS_Info MS Data (Molecular Weight, Fragmentation Pattern) MS_Info->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

References

11-Bromoundecanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 11-Bromoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the safety of laboratory personnel.

Chemical Stability

This compound is a chemically stable compound under standard ambient conditions, including room temperature.[1] Its stability is a key attribute for its use as a versatile building block in organic synthesis. However, its stability can be compromised under specific conditions.

Key Stability Factors:

  • Thermal Stability: While stable at room temperature, strong heating should be avoided.[1] Intense heating can lead to the formation of explosive mixtures with air.[1]

  • Incompatible Substances: this compound is incompatible with bases, oxidizing agents, and reducing agents.[2][3] Contact with these substances can lead to decomposition.

  • Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound.

Storage Recommendations:

  • General Conditions: The compound should be stored in a dry, cool, and well-ventilated area.[2]

  • Containers: Use tightly closed containers to prevent moisture absorption and contamination.[1][2] It is advisable to store the compound in its original packaging.

  • Temperature: While stable at ambient temperatures, some suppliers recommend storage at 2-8°C for optimal long-term stability.[3] Always refer to the product label for specific storage temperature recommendations.[1]

Handling Precautions:

  • Avoid the formation of dust when handling the solid material.[1]

  • Ensure adequate ventilation in the handling area.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data on Stability and Storage

The following table summarizes the key stability and storage parameters for this compound based on available data.

ParameterValue/Recommendation
Chemical Stability Stable under standard ambient conditions (room temperature).[1]
Storage Temperature Recommended to store in a cool place; some sources suggest 2-8°C.[2][3] Always check the product label for specific instructions.[1]
Storage Conditions Keep in a tightly closed container in a dry and well-ventilated place.[1][2]
Incompatible Materials Bases, oxidizing agents, and reducing agents.[2][3]
Conditions to Avoid Strong heating.[1]
Appearance White to beige crystalline solid, chunks, or powder.[3][4][5]
Melting Point Approximately 45-48 °C.[1][3]

Potential Degradation Pathways

A This compound B Hydrolysis A->B Moisture/Water D Thermal Decomposition A->D Strong Heating F Reaction with Bases A->F Incompatible Bases H Oxidation/Reduction A->H Incompatible Oxidizing/ Reducing Agents C 11-Hydroxyundecanoic Acid B->C E CO, CO2, HBr D->E G Salt Formation / Elimination F->G I Various Degradation Products H->I

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

Detailed experimental protocols for assessing the stability of this compound are not published. However, standardized methods for evaluating the stability of chemical compounds can be adapted. Below is a generalized workflow for a thermal stability study.

Workflow for Thermal Stability Assessment:

A Prepare Samples of This compound B Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) A->B C Withdraw Aliquots at Specific Time Points (e.g., 0, 1, 2, 4 weeks) B->C D Analyze Aliquots for Purity and Degradation Products (e.g., HPLC, GC-MS) C->D E Quantify Degradation and Determine Degradation Rate D->E F Establish Shelf-life and Optimal Storage Conditions E->F

Caption: Generalized workflow for a thermal stability study.

Methodology for a Representative Stability Study (e.g., using High-Performance Liquid Chromatography - HPLC):

  • Sample Preparation: Accurately weigh samples of this compound into vials.

  • Storage: Place the vials in controlled temperature chambers.

  • Time Points: At each designated time point, remove a vial from each temperature condition.

  • Sample Analysis:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Inject a known concentration onto an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with a small amount of acid like formic acid) to separate the parent compound from any degradation products.

    • Detect the compounds using a UV detector or a mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any significant degradation products.

    • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For all applications, it is essential to consult the specific safety data sheet (SDS) provided by the supplier and to adhere to all institutional safety protocols.

References

11-Bromoundecanoic Acid: A Technical Guide to its Mechanisms of Action in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the chemical reactivity and mechanisms of action of 11-bromoundecanoic acid. As a bifunctional molecule, it possesses a carboxylic acid head and a terminal alkyl bromide, making it a versatile building block in organic synthesis, polymer science, and materials science.[1] Its utility stems from the distinct reactivity of these two functional groups, enabling its use as a linker for surface functionalization, a monomer for polymer synthesis, and a key intermediate in the development of advanced materials and therapeutics.[1]

Core Reaction Mechanisms

The reactivity of this compound is dictated by its two primary functional groups: the carbon-bromine bond at the ω-position and the terminal carboxylic acid. These groups can be manipulated independently or sequentially to achieve a wide range of chemical transformations.

Nucleophilic Substitution at the Carbon-Bromine Bond

The primary reaction pathway involving the alkyl bromide terminus is nucleophilic substitution.[1] The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by electron-rich species (nucleophiles).[2][3] As a primary alkyl halide, these reactions predominantly proceed through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[4] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though not relevant for this achiral molecule) and a single transition state.[2][4]

Key nucleophilic substitution reactions include:

  • Ammonolysis for 11-Aminoundecanoic Acid Synthesis: The reaction with ammonia (B1221849) replaces the bromine atom with an amino group (-NH₂) to produce 11-aminoundecanoic acid.[1][5] This product is the critical monomer for the bioplastic Polyamide 11 (Nylon-11).[1][5] The reaction is typically carried out with an excess of aqueous ammonia to minimize the formation of secondary amine impurities.[6][7]

  • Hydrolysis to 11-Hydroxyundecanoic Acid: The substitution of bromine with a hydroxyl group (-OH) is achieved through hydrolysis, typically by heating with an aqueous base like sodium hydroxide.[1][4]

  • Reactions with Other Nucleophiles: The bromine atom is readily displaced by a variety of other nucleophiles, including thiols, azides, and cyanides, facilitating the introduction of diverse functionalities for applications in drug delivery, biosensors, and nanomaterials.[1]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu NH₃ TS [H₃N---C---Br]⁻(CH₂)₉-COOH Nu->TS Backside Attack Substrate Br-(CH₂)₁₀-COOH Substrate->TS Product ⁺NH₃-(CH₂)₁₀-COOH TS->Product C-N Bond Formation LG Br⁻ TS->LG C-Br Bond Cleavage

Caption: SN2 mechanism for the ammonolysis of this compound.
Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations common to this functional group. These reactions are often employed to protect the acid group, activate it for coupling, or convert it to another functional group entirely.

  • Esterification: Reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions yields the corresponding ester, such as methyl 11-bromoundecanoate or ethyl 11-bromoundecanoate.[8][9] This is a common strategy to protect the carboxylic acid or to modify its solubility and reactivity for subsequent steps, such as Grignard coupling.[8][10]

  • Reduction to Primary Alcohol: The carboxylic acid can be reduced to a primary alcohol (11-bromo-1-undecanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) dimethyl sulfide (B99878) complex (BMS) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[1]

  • Amide Bond Formation (Coupling): The carboxylic acid can be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or a mixture of EDC and NHS, to form an activated ester.[11][12] This intermediate readily reacts with primary or secondary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry for linking the molecule to peptides, proteins, or drug molecules.[11]

Synthesis via Anti-Markovnikov Hydrobromination

The primary industrial route to this compound involves the free-radical addition of hydrobromic acid (HBr) to 10-undecenoic acid, which is derived from castor oil.[1][5][13] In the presence of a radical initiator such as benzoyl peroxide and the absence of free oxygen, the reaction proceeds via an anti-Markovnikov mechanism.[1][13] This ensures that the bromine atom adds to the terminal carbon of the double bond, yielding the desired 11-bromo isomer rather than the 10-bromo product that would form under electrophilic addition conditions.[1][13]

Anti_Markovnikov_Addition cluster_initiation Initiation cluster_propagation Propagation Peroxide R-O-O-R RO_rad 2 RO• Peroxide->RO_rad Heat Br_rad Br• RO_rad->Br_rad + HBr RO_rad:e->Br_rad:w Alkene CH₂=CH(CH₂)₈COOH Sec_Rad BrCH₂-ĊH(CH₂)₈COOH (More stable 2° radical) Alkene->Sec_Rad + Br• Alkene:e->Sec_Rad:w Product BrCH₂(CH₂)₉COOH Sec_Rad->Product + HBr Sec_Rad:e->Product:w Br_rad2 Br• Product->Br_rad2 - Br• Product->Br_rad2

Caption: Free-radical mechanism for anti-Markovnikov addition of HBr.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for key transformations involving this compound, compiled from various sources.

Table 1: Synthesis of this compound from Undecenoic Acid

Initiator Solvent Temperature Yield Notes Reference
Benzoyl Peroxide Toluene Not specified >90% Reaction carried out in the absence of free oxygen to ensure high yield and purity. [13]

| Air (O₂) | Toluene | Not specified | Low (~50-60%) | Product is often impure and dark-colored. |[13] |

Table 2: Nucleophilic Substitution Reactions of this compound

Reaction Nucleophile Conditions Yield Notes Reference(s)
Ammonolysis Aq. NH₃ (32%) Gradual heating from 0°C to 32°C High Gradual temperature increase limits secondary amine formation. [6][7]
Intramolecular Cyclization K₂CO₃ DMSO, 100°C >70% Forms Oxacyclododecan-2-one (a macrolide). [14]

| Esterification (Methyl Ester) | CH₃OH / H⁺ | Not specified | High | First step in a multi-step synthesis of betaines. |[8] |

Experimental Protocols

Protocol 1: Ammonolysis of this compound to 11-Aminoundecanoic Acid

This protocol is adapted from patented industrial methods designed to maximize yield and purity.[6][7]

  • Dispersion: In a jacketed reactor equipped with a mechanical stirrer, 660 g of 32% aqueous ammonia is cooled to 0°C.

  • Addition: 110 g of molten this compound (at 90°C) is added rapidly via dropwise addition to the stirred ammonia solution. The reaction is conducted at atmospheric pressure.

  • Gradual Heating: Upon completion of the addition, the temperature set-point of the reaction medium is increased to 22°C. The temperature is then gradually raised in stages (e.g., 22°C, 24°C, 26°C, 28°C, 30°C, 32°C) over a period of approximately 12.5 hours.

  • Completion: The reaction is monitored until the complete consumption of this compound is confirmed.

  • Work-up: The resulting 11-aminoundecanoic acid can be isolated through a series of steps including ammonia degassing, liquid-liquid extraction, crystallization, filtration, and washing.[6]

Protocol 2: Surface Modification and Grafting

This workflow outlines the use of an this compound derivative to functionalize a hydroxyl-rich surface (e.g., glass, silicon oxide) for subsequent reactions. This illustrates the dual-functionality principle.

Surface_Modification_Workflow Start Hydroxyl-Rich Surface (e.g., SiO₂) Step1 Silanization: Add 11-Bromoundecyl- trimethoxysilane (B1233946) Start->Step1 Surface Activation Step2 Formation of SAM with Terminal Bromine Step1->Step2 Covalent Si-O-Si bond formation Step3 Nucleophilic Substitution: React with R-NH₂ (e.g., Peptide) Step2->Step3 Sₙ2 Reaction End Covalently Grafted Surface: Surface-O-Si-(CH₂)₁₁-NH-R Step3->End

Caption: Workflow for surface functionalization using a bromo-terminated silane.
  • Substrate Preparation: A hydroxyl-rich surface (like a silicon wafer with native oxide) is cleaned and activated to ensure a high density of surface hydroxyl groups.[15]

  • SAM Formation: The activated substrate is immersed in a solution of a bifunctional linker like 11-bromoundecyltrimethoxysilane. The trimethoxysilane headgroup hydrolyzes and covalently bonds to the surface hydroxyls, forming a stable self-assembled monolayer (SAM).[15] This process leaves a surface terminated with reactive bromine atoms.

  • Nucleophilic Grafting: The bromo-terminated surface is then reacted with a desired nucleophile (e.g., an amine-containing biomolecule, a thiol-containing drug) via an SN2 reaction to covalently graft the molecule onto the surface.

Applications in Drug Development and Materials Science

The distinct and predictable reactivity of this compound makes it a valuable tool for advanced applications.

  • Drug Delivery Systems: The bifunctional nature of this compound and its derivatives (like 11-aminoundecanoic acid) allows them to serve as flexible linkers in antibody-drug conjugates (ADCs) or for creating self-assembling nanoparticles for drug encapsulation.[11][] The 11-carbon chain provides spatial separation between a targeting moiety and a therapeutic payload, preventing steric hindrance.[11]

  • Polymer Synthesis: As the precursor to 11-aminoundecanoic acid, it is fundamental to the production of Nylon-11, a high-performance bio-based polyamide valued for its mechanical strength, thermal stability, and chemical resistance.[1][5]

  • Surface Engineering and Biosensors: The ability to form ordered self-assembled monolayers (SAMs) is critical for creating well-defined interfaces.[1] By anchoring the carboxylic acid group (or a thiol derivative on gold surfaces) and exposing the bromo-terminus for further reaction, highly functionalized surfaces can be designed for applications in biosensing, biocompatible coatings, and nanomaterials.[1][15][17]

Linker_Application BUA 11-Bromoundecanoic Acid Step1 1. Esterification 2. Substitution (e.g., with NaN₃) 3. Reduction (of N₃ to NH₂) 4. Protection (e.g., Boc) BUA->Step1 Linker Boc-NH-(CH₂)₁₀-COOMe (Protected Bifunctional Linker) Step1->Linker Step2 1. Deprotect Ester 2. Couple to Drug-NH₂ (EDC/NHS) Linker->Step2 Drug_Linker Boc-NH-(CH₂)₁₀-CO-NH-Drug Step2->Drug_Linker Step3 1. Deprotect Boc (TFA) 2. Couple to Targeting Ligand-COOH Drug_Linker->Step3 Final_Conjugate Ligand-CO-NH-(CH₂)₁₀-CO-NH-Drug Step3->Final_Conjugate

References

An In-depth Technical Guide to the Bifunctional Nature and Reactivity of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a versatile bifunctional molecule that serves as a crucial building block in a wide array of chemical syntheses and material science applications. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide separated by a nine-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an invaluable tool for researchers. This guide provides a comprehensive overview of its chemical and physical properties, key reactions, and applications, with a focus on its utility in surface modification, polymer synthesis, and drug delivery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application and characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₂₁BrO₂[1]
Molecular Weight265.19 g/mol [1]
AppearanceWhite to beige crystalline solid[2]
Melting Point48-51 °C[2]
Boiling Point173-174 °C at 2 mmHg[2]
Density1.216 g/cm³ (estimate)[2]
pKa~4.8[2]
LogP3.97680[2]
SolubilityInsoluble in water; Soluble in many organic solvents such as methanol (B129727), ethanol, diethyl ether, and toluene (B28343).[3][4]

Table 2: Spectroscopic Data for this compound

TechniqueData and Peak AssignmentsSource(s)
¹H NMR δ (ppm): 11.5-12.0 (br s, 1H, -COOH), 3.40 (t, J=6.8 Hz, 2H, -CH₂Br), 2.35 (t, J=7.5 Hz, 2H, -CH₂COOH), 1.85 (quint, J=7.3 Hz, 2H, -CH₂CH₂Br), 1.63 (quint, J=7.5 Hz, 2H, -CH₂CH₂COOH), 1.2-1.5 (m, 12H, -(CH₂)₆-)[2][5]
¹³C NMR δ (ppm): 180.5 (-COOH), 34.2 (-CH₂COOH), 34.0 (-CH₂Br), 32.8, 29.3, 29.2, 29.1, 28.7, 28.1, 24.7 (-(CH₂)₈-)[6][7]
FT-IR ν (cm⁻¹): 2920, 2850 (C-H stretch), 1700 (C=O stretch of carboxylic acid), 1465 (C-H bend), 1290 (C-O stretch), 940 (O-H bend), 645 (C-Br stretch)[8]
Mass Spec. m/z: 264/266 ([M]⁺, isotopic pattern for Br), 185 ([M-Br]⁺), 73, 60 (fragments from carboxylic acid end)[1][9][10]

Synthesis of this compound

The primary industrial synthesis of this compound involves the anti-Markovnikov hydrobromination of 10-undecenoic acid, which is typically derived from the pyrolysis of castor oil.[11][12] This reaction is a free-radical addition initiated by peroxides.

Experimental Protocol: Synthesis from 10-Undecenoic Acid

Materials:

  • 10-Undecenoic acid

  • Hydrobromic acid (HBr) gas or a solution of HBr in a suitable solvent

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve 10-undecenoic acid in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Add a catalytic amount of benzoyl peroxide to the solution.

  • Bubble HBr gas through the solution at a steady rate while maintaining the reaction temperature between 18-20 °C using a water bath.[13] The reaction is exothermic and may require cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, stop the HBr flow and purge the solution with nitrogen gas to remove any excess HBr.

  • Wash the organic phase with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude this compound from a suitable solvent (e.g., hexane (B92381) or a mixture of toluene and hexane) to yield a white crystalline solid.

Bifunctional Reactivity and Key Transformations

The bifunctional nature of this compound allows for a diverse range of chemical transformations at its two distinct functional groups: the carboxylic acid and the alkyl bromide. This enables its use as a versatile linker and building block.

Reactions at the Carboxylic Acid Terminus

The carboxylic acid group can undergo typical reactions such as esterification and amidation.

The carboxylic acid can be converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.[4]

  • Experimental Protocol: Synthesis of Methyl 11-bromoundecanoate

    Materials:

    • This compound

    • Anhydrous methanol

    • Concentrated sulfuric acid (catalyst)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Diethyl ether or ethyl acetate (B1210297)

    • Anhydrous magnesium sulfate

    Procedure:

    • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[3]

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 11-bromoundecanoate.

Amides can be formed by reacting the carboxylic acid with an amine, often activated by a coupling agent.[14]

  • Experimental Protocol: Synthesis of N-Hexyl-11-bromoundecanamide

    Materials:

    • This compound

    • Hexylamine (B90201)

    • Dicyclohexylcarbodiimide (DCC) or another coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Anhydrous dichloromethane (B109758) (DCM)

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

    Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add hexylamine and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath and add a solution of DCC in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide.

Reactions at the Alkyl Bromide Terminus

The terminal bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

A key industrial reaction is the ammonolysis of this compound to produce 11-aminoundecanoic acid, the monomer for Nylon-11.[12][15]

  • Experimental Protocol: Synthesis of 11-Aminoundecanoic Acid

    Materials:

    Procedure:

    • In a pressure reactor, disperse this compound in an excess of concentrated aqueous ammonia.

    • Seal the reactor and gradually heat the stirred mixture. A typical temperature profile involves a stepwise increase from room temperature to around 30-40 °C over several hours to minimize the formation of secondary amine byproducts.[15][16]

    • Maintain the reaction at the final temperature until the starting material is consumed (monitored by HPLC). The total reaction time can be up to 80 hours.[15]

    • Cool the reactor and vent any excess ammonia.

    • The resulting slurry contains the ammonium (B1175870) salt of 11-aminoundecanoic acid.

    • The product can be isolated by filtration, followed by washing with cold water and drying. Further purification can be achieved by recrystallization from water.[15]

The bromide can be displaced by various nucleophiles to introduce different functionalities.

Table 3: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
Azide (B81097)Sodium azide (NaN₃)Azide (-N₃)
ThiolSodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysisThiol (-SH)
Hydroxide (B78521)Sodium hydroxide (NaOH)Hydroxyl (-OH)
CyanideSodium cyanide (NaCN)Nitrile (-CN)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)Ether (-OCH₃)

Applications in Materials Science and Drug Delivery

Self-Assembled Monolayers (SAMs)

This compound can be used to form self-assembled monolayers on various surfaces, although molecules with a thiol group are more common for gold surfaces. However, the carboxylic acid group can be used to anchor to metal oxide surfaces, or the bromo-terminated chain can be used in subsequent surface modification reactions. For protein immobilization on gold, a common strategy involves forming a SAM with a carboxyl-terminated alkanethiol (like 11-mercaptoundecanoic acid), and then using carbodiimide (B86325) chemistry to couple the protein.[17][18]

  • Experimental Workflow: Protein Immobilization on a Gold Surface

    experimental_workflow

    Caption: Workflow for protein immobilization on a gold surface.

Polymer Synthesis

This compound can be used as a monomer or an initiator in polymerization reactions. For example, it can undergo condensation polymerization to form polyesters or be used as an initiator in atom transfer radical polymerization (ATRP). Its most significant role in polymer chemistry is as a precursor to 11-aminoundecanoic acid for the synthesis of Nylon-11.

  • Signaling Pathway: Synthesis of Nylon-11

    nylon11_synthesis

    Caption: Synthesis pathway of Nylon-11 from this compound.

Drug Delivery

The bifunctional nature of this compound makes it an ideal linker for conjugating drugs to polymers or nanoparticles for targeted drug delivery systems.[10] For instance, the carboxylic acid can be attached to a polymer backbone, and the bromide can be converted to a functional group for attaching a drug molecule like paclitaxel.[19][20]

  • Experimental Workflow: Synthesis of a Polymer-Drug Conjugate

    drug_delivery_synthesis

    Caption: Workflow for synthesizing a polymer-drug conjugate.

Orthogonal Reactivity

A key advantage of this compound is the ability to selectively react one functional group while leaving the other intact for subsequent transformations. This "orthogonal" reactivity is highly valuable in multi-step syntheses.[21][22] For example, the carboxylic acid can be protected as an ester, allowing for nucleophilic substitution on the bromide. Subsequently, the ester can be deprotected to reveal the carboxylic acid for further reaction.

  • Logical Relationship: Orthogonal Synthetic Strategy

    orthogonal_reactivity

    Caption: Orthogonal reactivity of this compound.

Conclusion

This compound is a highly versatile and valuable bifunctional molecule for researchers in chemistry, materials science, and drug development. Its distinct and orthogonally reactive carboxylic acid and alkyl bromide functionalities provide a powerful platform for the synthesis of a wide range of complex molecules, polymers, and functionalized surfaces. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in various research endeavors.

References

Methodological & Application

Synthesis of Self-Assembled Monolayers Using 11-Bromoundecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. They are a cornerstone of nanoscience and surface engineering, providing a versatile platform for tailoring the chemical and physical properties of interfaces. 11-Bromoundecanoic acid is a valuable bifunctional molecule in the synthesis of SAMs. Its 11-carbon chain provides a robust scaffold, while the terminal carboxylic acid and bromine groups offer versatile anchoring and functionalization capabilities, respectively.

This document provides detailed application notes and protocols for the synthesis of SAMs, with a focus on leveraging this compound as a key precursor for surface modification. While direct formation of SAMs from this compound is less common, it serves as a critical starting material for creating molecules tailored for specific substrates, primarily through the modification of its terminal bromine. The protocols below detail the synthesis of SAMs on two of the most technologically important substrates: gold and silicon dioxide.

I. Synthesis of Thiol-Based SAMs on Gold Surfaces

For the formation of SAMs on gold, the bromine terminus of this compound is typically converted to a thiol group (-SH), which forms a strong, semi-covalent bond with the gold surface. The resulting 11-mercaptoundecanoic acid (11-MUA) is a widely used molecule for creating functional SAMs.

Experimental Workflow: From this compound to a Functional SAM on Gold

G cluster_0 Synthesis of 11-Mercaptoundecanoic Acid (11-MUA) cluster_1 SAM Formation on Gold Substrate cluster_2 Post-Formation Functionalization A This compound B Thiolation Reaction (e.g., with thiourea (B124793) followed by hydrolysis) A->B C 11-Mercaptoundecanoic Acid (11-MUA) B->C E Immersion in 11-MUA Solution (e.g., 1-10 mM in ethanol) C->E Thiol precursor for SAM D Gold Substrate Cleaning (Piranha solution or UV/Ozone) D->E F Self-Assembly (18-24 hours) E->F G Rinsing and Drying F->G H Characterization G->H I Activation of Carboxylic Acid Terminus (e.g., EDC/NHS chemistry) H->I J Coupling of Biomolecules (Proteins, DNA, etc.) I->J

Caption: Workflow for creating a functional SAM on a gold substrate starting from this compound.

Protocol 1: Synthesis of 11-Mercaptoundecanoic Acid (11-MUA) from this compound

This protocol describes a common method for the conversion of the terminal bromine to a thiol group.

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695) (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Thiourea Reaction: In a round-bottom flask, dissolve this compound in ethanol. Add a molar excess of thiourea to the solution.

  • Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, add a solution of sodium hydroxide in water to the reaction mixture.

  • Continue to reflux the mixture for an additional period to hydrolyze the intermediate isothiouronium salt to the thiol.

  • Acidification and Extraction: Cool the reaction mixture and acidify with hydrochloric acid to protonate the carboxylic acid and the thiol.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 11-mercaptoundecanoic acid.

Protocol 2: Formation of 11-MUA SAMs on Gold

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 11-Mercaptoundecanoic acid (synthesized or commercial)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Clean glassware (beakers, petri dishes)

  • Fine-tipped, non-magnetic tweezers

Procedure:

  • Gold Substrate Cleaning (Piranha Solution):

    • Safety First: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE). Never store Piranha solution in a sealed container.

    • Prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the gold substrates in the hot Piranha solution for 10-15 minutes.

    • Carefully remove the substrates and rinse thoroughly with copious amounts of DI water.

    • Dry the substrates under a gentle stream of high-purity nitrogen or argon. Use immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of 11-MUA in absolute ethanol. For example, to make a 10 mL solution, dissolve 2.18 mg of 11-MUA in 10 mL of ethanol.

    • Sonicate the solution for a few minutes to ensure the thiol is fully dissolved.

  • SAM Assembly:

    • Place the freshly cleaned gold substrates in a clean glass container.

    • Pour the 11-MUA solution over the substrates, ensuring they are fully submerged.

    • Seal the container to minimize solvent evaporation and contamination. For optimal results, purge the container with nitrogen or argon before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen or argon.

    • Store the functionalized substrates in a clean, dry environment.

II. Synthesis of Silane-Based SAMs on Hydroxylated Surfaces (e.g., Silicon Dioxide)

For surfaces rich in hydroxyl groups, such as silicon dioxide (SiO₂), glass, and other metal oxides, this compound can be a precursor to an organosilane. A common derivative is 11-bromoundecyltrimethoxysilane (B103482). The trimethoxysilane (B1233946) headgroup hydrolyzes in the presence of trace water to form reactive silanol (B1196071) groups, which then condense with the surface hydroxyls to form stable, covalent siloxane (Si-O-Si) bonds.

Experimental Workflow: SAM Formation using 11-Bromoundecyltrimethoxysilane

G cluster_0 Substrate Preparation cluster_1 SAM Deposition cluster_2 Surface Characterization & Functionalization A Silicon Wafer / Glass Slide B Hydroxylation (Piranha solution or O2 Plasma) A->B C Rinsing and Drying B->C E Immerse Substrate (2-24 hours) C->E D Prepare Silanization Solution (1-5 mM in anhydrous toluene) D->E F Post-Deposition Rinsing E->F G Curing (110-120 °C) F->G H Characterization (XPS, Contact Angle) G->H I Nucleophilic Substitution at Bromine Terminus (e.g., Azide formation for Click Chemistry) H->I

Caption: Workflow for forming a bromo-terminated SAM on a hydroxylated surface using an 11-bromoundecylsilane (B3425795) precursor.

Protocol 3: Formation of Bromo-Terminated SAMs on Silicon Dioxide

Materials:

  • Silicon wafers or glass slides

  • 11-Bromoundecyltrimethoxysilane

  • Anhydrous toluene (B28343) or hexane

  • Absolute ethanol

  • Piranha solution or a plasma cleaner

  • DI water

  • High-purity nitrogen or argon gas

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the silicon or glass substrates using Piranha solution as described in Protocol 2.

    • Alternatively, treat the substrates with an oxygen plasma cleaner to remove organic contaminants and generate surface hydroxyl groups.

    • Rinse thoroughly with DI water and then ethanol.

    • Dry the substrates in an oven at 110-120 °C for at least 30 minutes to remove residual water.

  • Silanization Solution Preparation:

    • In a clean, dry glass container and preferably under an inert atmosphere (e.g., in a glovebox), prepare a 1-5 mM solution of 11-bromoundecyltrimethoxysilane in anhydrous toluene or hexane. It is crucial to minimize water in the solvent to prevent premature polymerization of the silane (B1218182).

  • SAM Deposition:

    • Immerse the cleaned and dried substrates into the silanization solution.

    • Seal the container and allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally result in more ordered monolayers.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the solution and rinse sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • To enhance covalent bonding and ordering, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.

III. Characterization of SAMs

The quality and properties of the formed SAMs should be assessed using surface-sensitive techniques.

Characterization TechniqueInformation ObtainedTypical Expected Results
Contact Angle Goniometry Surface wettability and hydrophobicity/hydrophilicity.For a COOH-terminated SAM on gold, the water contact angle is typically low (<30°). For a bromo-terminated SAM on SiO₂, the surface will be more hydrophobic (contact angle >70°).
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.For 11-MUA on gold, peaks for Au, S, C, and O should be present. For the bromo-terminated silane SAM on SiO₂, peaks for Si, O, C, and Br should be detected.
Ellipsometry Thickness of the monolayer.For a well-ordered, upright monolayer of an 11-carbon chain molecule, the thickness is typically in the range of 1.5 - 2.0 nm.
Atomic Force Microscopy (AFM) Surface morphology and roughness.A high-quality SAM should exhibit a smooth, uniform surface with low roughness, comparable to the underlying substrate.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groups and molecular ordering.For 11-MUA SAMs, C=O stretching of the carboxylic acid can be observed. The position of CH₂ stretching modes can indicate the degree of conformational order.

IV. Applications in Drug Development and Research

The ability to precisely control surface chemistry using SAMs derived from this compound opens up numerous applications:

  • Biosensor Development: The terminal carboxylic acid or bromine groups can be used to covalently immobilize proteins, antibodies, or nucleic acids for creating highly specific biosensing platforms. The bromo-terminus is particularly useful as it can be converted to other functional groups, such as azides, for "click chemistry" attachment of biomolecules.

  • Drug Delivery and Targeting: Surfaces functionalized with these SAMs can be used to study cell adhesion, protein adsorption, and other biological interactions at the molecular level. This is crucial for designing biocompatible materials and targeted drug delivery systems.

  • Fundamental Surface Science: These well-defined organic surfaces serve as model systems for studying wetting, adhesion, friction, and electron transfer processes at interfaces.

Conclusion

This compound is a versatile precursor for the synthesis of well-defined self-assembled monolayers on a variety of technologically important substrates. By converting the terminal bromine to a thiol or by incorporating it into a silane molecule, researchers can create robust and functional surfaces. The detailed protocols and characterization information provided herein serve as a comprehensive guide for scientists and professionals in the fields of materials science, biotechnology, and drug development to effectively utilize this compound for advanced surface engineering.

Application Notes and Protocols for Surface Modification of Gold with 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for the use of 11-Bromoundecanoic acid in the surface modification of gold substrates. This process is fundamental for a variety of applications in biomedical research and drug development, including the fabrication of biosensors, platforms for studying cell-surface interactions, and targeted drug delivery systems. The terminal bromine atom of this compound, once immobilized on a gold surface, serves as a versatile chemical handle for the covalent attachment of a wide array of biomolecules.

Application Notes

The modification of gold surfaces with self-assembled monolayers (SAMs) of functionalized alkanethiols is a cornerstone of nanotechnology and surface science. While this compound itself does not possess a thiol group for direct, strong covalent bonding to gold, a common and effective strategy involves the use of a structurally similar molecule, 11-bromo-1-undecanethiol (B186534), to form a stable bromo-terminated SAM. Alternatively, a surface prepared with a carboxyl-terminated SAM (e.g., from 11-mercaptoundecanoic acid) can be chemically modified to introduce a bromo-functionality. This document will focus on the direct assembly of a bromo-terminated monolayer, a robust method for creating a reactive surface.

The resulting bromo-functionalized gold surface is a highly valuable platform for the subsequent immobilization of biomolecules. The terminal bromine can be readily converted to other functional groups, such as azides for "click" chemistry, or can directly react with nucleophiles like amines and thiols present in proteins, peptides, and nucleic acids. This allows for the controlled and oriented attachment of biological macromolecules, which is crucial for retaining their biological activity and for the development of highly sensitive and specific biosensors and other bio-functional devices.

Key Applications:

  • Biosensor Development: Immobilization of antibodies, enzymes, or nucleic acid probes for the detection of specific analytes.[1][2][3][4][5]

  • Drug Delivery: Attachment of targeting ligands to gold nanoparticles for cell-specific drug delivery.[6]

  • Cell Adhesion Studies: Creation of well-defined surfaces to study cellular interactions with specific immobilized proteins or peptides.

  • Fundamental Biological Research: Investigation of protein-protein interactions and enzyme kinetics at a solid-liquid interface.

Experimental Protocols

A critical aspect for the successful formation of a high-quality SAM is the cleanliness of the gold substrate and the purity of the reagents.[7]

Protocol 1: Cleaning and Preparation of Gold Substrates
  • Substrate Selection: Use gold-coated substrates with an adhesion layer of titanium or chromium to prevent delamination.[7]

  • Solvent Cleaning:

    • Sonicate the gold substrates in a series of solvents to remove organic contaminants. A typical sequence is: acetone (B3395972) (5 minutes), isopropanol (B130326) (5 minutes), and ethanol (B145695) (5 minutes).

    • Rinse thoroughly with deionized water between each solvent sonication.

  • Oxidative Cleaning (Piranha or Sulfochromic Acid - EXTREME CAUTION ):

    • Piranha Solution: Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly. Never store in a sealed container.

    • Sulfochromic Acid: A solution of chromic acid in sulfuric acid can also be used. This is also highly corrosive.

    • Immerse the gold substrates in the chosen cleaning solution for 5-10 minutes.

    • Rinse extensively with deionized water.

    • This treatment can cause significant etching of the gold surface, so exposure time should be minimized.[8]

  • Drying: Dry the cleaned substrates under a stream of dry nitrogen gas.

  • Storage: Store the cleaned substrates in a clean, dry environment, such as a desiccator, and use them as soon as possible.[7]

Protocol 2: Formation of 11-Bromo-Terminated Self-Assembled Monolayer (SAM)

This protocol assumes the use of 11-bromo-1-undecanethiol to form the bromo-terminated surface.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 11-bromo-1-undecanethiol in absolute ethanol. The use of high-purity solvent is crucial for forming a well-ordered monolayer.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrates into the thiol solution in a clean container. To minimize oxidation, it is recommended to work in an inert atmosphere (e.g., nitrogen or argon).

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[7]

  • Rinsing:

    • After the incubation period, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • A brief sonication (1-2 minutes) in fresh ethanol can help to remove physisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of dry nitrogen gas.

  • Characterization: The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[9][10]

Protocol 3: Subsequent Functionalization of the Bromo-Terminated Surface (Example: Azide (B81097) Conversion)

The terminal bromine can be converted to an azide group, which is highly useful for "click" chemistry reactions.

  • Reaction Setup:

    • Prepare a solution of sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). A typical concentration is 10-50 mM. Warning: Sodium azide is highly toxic. Handle with appropriate safety precautions.

    • Immerse the bromo-terminated gold substrate in the sodium azide solution.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80 °C for 4-12 hours. The optimal time and temperature may need to be determined empirically.

  • Rinsing and Drying:

    • After the reaction, rinse the substrate thoroughly with DMF, followed by ethanol and deionized water.

    • Dry the azide-functionalized substrate under a stream of dry nitrogen gas.

  • Further Reactions: The resulting azide-terminated surface is now ready for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions for the immobilization of alkyne-modified biomolecules.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of SAMs on gold surfaces. The exact values will depend on the specific experimental conditions.

Table 1: Characterization of SAMs on Gold

Characterization TechniqueBare Gold11-Bromo-1-undecanethiol SAMNotes
Water Contact Angle < 20°70-80°The increase in contact angle indicates the formation of a more hydrophobic surface due to the alkyl chains.
Ellipsometric Thickness N/A1.2 - 1.5 nmThe thickness is consistent with a well-ordered monolayer of an 11-carbon chain alkanethiol.
XPS (Br 3d Binding Energy) Not Detected~70 eVThe presence of the Br 3d peak confirms the successful immobilization of the bromo-terminated thiol.
Cyclic Voltammetry (CV) High CapacitanceLower CapacitanceThe decrease in capacitance indicates the formation of a dielectric layer on the electrode surface, blocking ion access.[11]
Electrochemical Impedance Spectroscopy (EIS) Low Charge Transfer Resistance (Rct)High Charge Transfer Resistance (Rct)The increase in Rct signifies that the SAM acts as a barrier to electron transfer.[5][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization gold_substrate Gold Substrate cleaning Solvent & Oxidative Cleaning gold_substrate->cleaning dried_gold Clean, Dry Gold cleaning->dried_gold immersion Immersion (18-24h) dried_gold->immersion thiol_solution 11-Bromo-1-undecanethiol in Ethanol thiol_solution->immersion rinsing_drying Rinsing & Drying immersion->rinsing_drying bromo_surface Bromo-Terminated Surface rinsing_drying->bromo_surface azide_reaction Reaction bromo_surface->azide_reaction azide_solution Sodium Azide in DMF azide_solution->azide_reaction azide_surface Azide-Terminated Surface azide_reaction->azide_surface click_reaction Click Chemistry azide_surface->click_reaction biomolecule Alkyne-Modified Biomolecule biomolecule->click_reaction final_surface Biomolecule-Immobilized Surface click_reaction->final_surface

Caption: Workflow for gold surface modification.

Molecular Structure of the Modified Surface

molecular_structure cluster_surface Modified Gold Surface cluster_chain gold Au s S gold->s label_gold Gold Substrate c1 s->c1 label_sam Self-Assembled Monolayer (11-Bromo-1-undecanethiol) c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c8 c7->c8 c9 c8->c9 c10 c9->c10 br Br c10->br label_terminal Terminal Bromine (for further functionalization)

Caption: Bromo-terminated SAM on gold.

Signaling Pathway for a Biosensor Application

signaling_pathway cluster_sensor Biosensor Surface cluster_detection Detection Event gold Gold Electrode sam Bromo-Terminated SAM gold->sam antibody Immobilized Antibody sam->antibody binding Antigen-Antibody Binding antibody->binding antigen Target Antigen antigen->binding signal Electrochemical Signal (e.g., Change in Impedance) binding->signal readout Signal Readout & Analysis signal->readout

Caption: Biosensor signal transduction pathway.

References

Application Notes and Protocols for 11-Bromoundecanoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation and surface chemistry. Its structure, featuring a terminal carboxylic acid and a long C11 alkyl chain terminating in a bromine atom, allows for a variety of conjugation strategies. The carboxylic acid group can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), while the bromo- C11- chain provides a long, flexible spacer arm. This terminal bromine can be subsequently displaced by nucleophiles like thiols, enabling the attachment of other molecules or facilitating surface immobilization.

These application notes provide detailed protocols for the use of this compound in two key bioconjugation applications: the covalent modification of proteins in solution and the immobilization of proteins on gold surfaces. Additionally, a conceptual protocol for its application in the synthesis of Antibody-Drug Conjugates (ADCs) is presented.

Key Applications

  • Protein Modification: Covalent attachment to proteins and peptides to introduce a long-chain hydrophobic spacer with a reactive handle (the bromine atom) for further functionalization.

  • Surface Immobilization: Formation of self-assembled monolayers (SAMs) on surfaces like gold, creating a functional interface for the stable and oriented immobilization of biomolecules.

  • Antibody-Drug Conjugates (ADCs): Serves as a foundational linker component for attaching cytotoxic payloads to antibodies, leveraging its length to potentially overcome steric hindrance.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₁BrO₂[1]
Molecular Weight 265.19 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 48.0 to 52.0 °C[3]
Solubility Limited in water, soluble in organic solvents like ethanol (B145695) and acetone.[2]

Table 2: Representative Quantitative Data for Bioconjugation Applications

ApplicationParameterTypical ValueNotesReference
Protein Immobilization on Gold SAMs Protein Surface Coverage200–550 ng/cm² for a monolayer of IgGDependent on protein size and orientation.[4]
Lower Limit of Detection (Immunosensor)5.6 ng/mLAchieved for Benzo[a]pyrene (B130552) using an immunosensor with an 11-MUA SAM.[5]
Antibody-Drug Conjugates (ADCs) Drug-to-Antibody Ratio (DAR)2 - 8Varies depending on the conjugation strategy (cysteine vs. lysine) and reaction conditions.[6]
Plasma Stability (Hydrazone Linker)t½ ≈ 183 hours at pH 7Demonstrates the stability of certain types of linkers in circulation.[6]

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to primary amine groups (e.g., lysine residues) on a model protein, Bovine Serum Albumin (BSA), using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mg/mL solution of BSA in Coupling Buffer.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 100 µL of the this compound stock solution with 400 µL of Activation Buffer.

    • Add 50 µL of the EDC stock solution and 50 µL of the NHS (or sulfo-NHS) stock solution to the this compound solution. This corresponds to a molar excess of EDC and NHS over the carboxylic acid.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.

  • Conjugation to BSA:

    • Add the activated this compound solution to 1 mL of the BSA solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a small amount of 0.1 M sodium phosphate (B84403) buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add 50 µL of the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound-BSA conjugate from excess reagents and byproducts using a desalting column equilibrated with PBS.[7]

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions containing the protein conjugate.

  • Characterization (Optional):

    • Confirm the conjugation and determine the extent of modification using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. An increase in the molecular weight of BSA corresponding to the mass of the attached linker will be observed.[8]

G cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation to Protein cluster_purification Purification Linker 11-Bromoundecanoic Acid (-COOH) EDC_NHS EDC + NHS Linker->EDC_NHS Activation (MES Buffer, pH 6.0) ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker_c NHS-activated Linker Protein Protein (-NH2) Protein->ActivatedLinker_c Coupling (PBS, pH 7.4) Conjugate Protein-Linker Conjugate Crude Crude Conjugate ActivatedLinker_c->Conjugate Purified Purified Conjugate Crude->Purified Desalting Column

Figure 1. Workflow for EDC/NHS-mediated conjugation of this compound to a protein.
Protocol 2: Immobilization of Proteins on a Gold Surface using a Self-Assembled Monolayer (SAM) of 11-Mercaptoundecanoic Acid

This protocol describes the formation of a self-assembled monolayer of 11-mercaptoundecanoic acid (a thiol analogue of this compound, which readily forms a stable bond with gold) on a gold surface, followed by the covalent immobilization of a protein. The principle of activating the terminal carboxylic acid with EDC/NHS is directly applicable to a surface-immobilized linker.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide or sensor chip)

  • 11-Mercaptoundecanoic acid (11-MUA)

  • Absolute ethanol

  • EDC and NHS (or sulfo-NHS)

  • Protein to be immobilized (e.g., antibody, enzyme)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Blocking Buffer: 1 M ethanolamine (B43304) or 1% BSA in PBS, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Substrate Preparation:

    • Clean the gold substrate by rinsing with absolute ethanol and drying under a stream of nitrogen. For more rigorous cleaning, plasma cleaning or piranha solution can be used (with extreme caution).

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a 1-5 mM solution of 11-MUA in absolute ethanol.

    • Immerse the cleaned gold substrate in the 11-MUA solution for 24-48 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.[9]

    • After incubation, rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed thiols and dry under a stream of nitrogen.

  • Activation of the Carboxylic Acid Termini:

    • Prepare a solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the 11-MUA coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.

    • Rinse the activated substrate with Activation Buffer and then with Coupling Buffer.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in a solution of the protein (typically 0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking of Unreacted Sites:

    • Immerse the substrate in Blocking Buffer for 30 minutes at room temperature to block any remaining active NHS-ester groups and reduce non-specific binding.

  • Final Washing:

    • Wash the substrate thoroughly with PBST and then with PBS to remove any non-covalently bound protein.

    • The protein-functionalized surface is now ready for use.

  • Characterization (Optional):

    • The immobilization can be quantified using techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or X-ray Photoelectron Spectroscopy (XPS) to determine the surface protein coverage.[10]

G cluster_sam SAM Formation cluster_activation Surface Activation cluster_immobilization Protein Immobilization cluster_blocking Blocking Gold Gold Surface MUA 11-MUA Solution Gold->MUA Incubation (24-48h) SAM SAM-coated Surface MUA->SAM SAM_a SAM-coated Surface EDC_NHS EDC + NHS SAM_a->EDC_NHS Activation (15-30 min) ActivatedSAM Activated Surface EDC_NHS->ActivatedSAM ActivatedSAM_i Activated Surface Protein Protein Solution ActivatedSAM_i->Protein Coupling (1-2h) Immobilized Immobilized Protein Protein->Immobilized Immobilized_b Immobilized Protein Blocked Blocked Surface Immobilized_b->Blocked Ethanolamine

Figure 2. Workflow for protein immobilization on a gold surface using an 11-MUA SAM.
Protocol 3: Conceptual Framework for the Synthesis of an Antibody-Drug Conjugate (ADC) using a Derivative of this compound

This protocol provides a conceptual workflow for the synthesis of an ADC where a derivative of this compound is used as part of the linker to connect a cytotoxic payload to an antibody. This is a multi-step process that requires expertise in organic synthesis and bioconjugation.

Conceptual Steps:

  • Synthesis of the Linker-Payload Moiety:

    • The carboxylic acid of this compound is first protected.

    • The terminal bromine is then displaced by a nucleophilic group on the cytotoxic payload.

    • The protecting group on the carboxylic acid is removed.

    • The newly revealed carboxylic acid is then activated (e.g., with EDC/NHS) to create a reactive linker-payload species.

  • Antibody Preparation:

    • If conjugating to cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT to generate free thiol groups.

    • If conjugating to lysine residues, the antibody is used as is in a suitable buffer.

  • Conjugation of Linker-Payload to the Antibody:

    • The activated linker-payload is reacted with the prepared antibody.

      • For cysteine conjugation, the linker would typically be modified to have a thiol-reactive group (e.g., maleimide) which would react with the antibody's free thiols.

      • For lysine conjugation, the NHS-activated linker-payload would react with the primary amines on the antibody.

  • Purification of the ADC:

    • The ADC is purified from unreacted linker-payload, unconjugated antibody, and other reagents using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • The Drug-to-Antibody Ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[11]

    • The purity and aggregation of the ADC are assessed by SEC.

    • The potency of the ADC is evaluated in vitro using relevant cancer cell lines.

G cluster_linker_payload Linker-Payload Synthesis cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker 11-Bromoundecanoic Acid Payload Cytotoxic Payload Linker->Payload Synthesis LinkerPayload Linker-Payload Moiety Payload->LinkerPayload LinkerPayload_a Linker-Payload Moiety ActivatedLinkerPayload Activated Linker-Payload LinkerPayload_a->ActivatedLinkerPayload EDC/NHS ActivatedLinkerPayload_c Activated Linker-Payload Antibody Antibody Antibody->ActivatedLinkerPayload_c Coupling ADC Antibody-Drug Conjugate (ADC) ActivatedLinkerPayload_c->ADC CrudeADC Crude ADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Chromatography Characterization Characterization PurifiedADC->Characterization DAR, Purity, Potency

Figure 3. Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a derivative of this compound.

Conclusion

This compound is a valuable tool for researchers in bioconjugation. Its bifunctional nature allows for straightforward attachment to biomolecules and surfaces, while the long alkyl chain provides a flexible spacer. The protocols provided herein offer a starting point for the use of this linker in various applications, from fundamental protein studies to the development of advanced biotherapeutics like ADCs. As with any bioconjugation strategy, optimization of reaction conditions for each specific application is recommended to achieve the desired outcome.

References

Application Notes and Protocol for the Functionalization of Nanoparticles with 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a bifunctional linker molecule of significant interest in the field of nanotechnology, particularly for the surface modification of nanoparticles. Its structure, featuring a terminal carboxylic acid and a terminal bromine atom connected by an 11-carbon chain, allows for versatile conjugation strategies. The carboxylic acid group can be used to anchor the molecule to the surface of various nanoparticles, while the terminal bromine serves as a reactive site for subsequent chemical modifications, such as the attachment of targeting ligands, imaging agents, or therapeutic payloads.[1] This dual functionality makes this compound an invaluable tool for engineering nanoparticle surfaces for applications in targeted drug delivery, diagnostics, and bio-imaging.[2][3] The long aliphatic chain also provides a spacer arm, which can minimize steric hindrance and improve the accessibility of the terminal functional group.[1]

This document provides detailed protocols for the functionalization of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), with this compound. It also outlines key characterization techniques to verify successful surface modification.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Ligand Exchange

This protocol describes a common method for functionalizing citrate-stabilized gold nanoparticles. The carboxylic acid group of a thiol-containing linker, such as 11-mercaptoundecanoic acid (MUA), first displaces the citrate (B86180) ions on the AuNP surface. Subsequently, this compound can be conjugated to the carboxylic acid groups of the MUA layer using carbodiimide (B86325) chemistry.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (B145695)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Centrifuge and centrifuge tubes

Methodology:

  • Preparation of MUA-functionalized AuNPs:

    • To a solution of citrate-stabilized AuNPs, add a solution of 11-mercaptoundecanoic acid in ethanol.

    • The mixture is stirred vigorously for 24 hours to facilitate ligand exchange.[4]

    • The MUA-coated AuNPs are then purified by centrifugation and repeated washing with deionized water to remove excess MUA and displaced citrate ions.[4]

  • Activation of Carboxylic Acid Groups:

    • Resuspend the purified MUA-AuNPs in a buffer solution (e.g., MES buffer, pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxylic acid groups on the MUA layer.[5]

    • The reaction is typically allowed to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with this compound (via an amino-linker):

    • Note: Direct conjugation of the carboxylic acid of this compound to the carboxylic acid of MUA is not feasible. A common strategy is to first modify the MUA-AuNPs with a diamine linker, and then react the terminal amine with the carboxylic acid of this compound.

    • Alternatively, for a more direct approach, one could envision a two-step process where the AuNPs are first functionalized with a linker containing a group reactive towards the bromine of this compound.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol details the surface modification of iron oxide nanoparticles through ligand exchange, where the carboxylic acid group of this compound directly coordinates with the iron oxide surface. This method is suitable for IONPs synthesized in aqueous media.

Materials:

  • Iron oxide nanoparticles (IONPs)

  • This compound

  • Ethanol

  • Deionized water

  • Toluene (B28343) (anhydrous)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

Methodology:

  • Nanoparticle Preparation:

    • Ensure the IONPs are well-dispersed in an appropriate solvent. For IONPs synthesized in aqueous media, they should be washed with ethanol and then toluene to remove water.[2]

  • Silanization (for silica-coated IONPs) or Direct Ligand Exchange:

    • For Silica-Coated IONPs: A more stable functionalization can be achieved by first coating the IONPs with a silica (B1680970) shell and then using a silane (B1218182) derivative of this compound (e.g., an 11-bromoundecyltrimethoxysilane). The silanization reaction involves refluxing the silica-coated IONPs with the silane in anhydrous toluene under an inert atmosphere for 12-24 hours.[2]

    • Direct Ligand Exchange: For uncoated IONPs, the carboxylic acid of this compound can directly bind to the nanoparticle surface.

      • Disperse the IONPs in a suitable solvent like toluene.

      • Add a solution of this compound.

      • The mixture is heated, often to reflux, for several hours to promote ligand exchange.

  • Purification:

    • After the reaction, the functionalized IONPs are purified by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent (e.g., toluene, followed by ethanol) to remove unbound this compound.[2]

    • The final product is dried under vacuum.

Data Presentation

Table 1: Typical Characterization Data for Functionalized Nanoparticles

ParameterTechniqueTypical Values for Unfunctionalized NPsExpected Change After Functionalization
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Varies with core size (e.g., 10-50 nm)Increase of 5-20 nm
Zeta Potential Electrophoretic Light ScatteringHighly negative (e.g., -30 to -50 mV for citrate-stabilized AuNPs)Change in surface charge depending on the terminal group (e.g., less negative or positive)
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Peaks corresponding to the initial capping agent (e.g., citrate)Appearance of new peaks corresponding to the C-H and C=O stretches of this compound
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Signals from the core material (e.g., Au, Fe, O)Appearance of Br 3d and C 1s signals from the linker

Mandatory Visualization

experimental_workflow_au cluster_prep Preparation of MUA-AuNPs cluster_activation Activation and Conjugation cluster_final_step Final Functionalization Step start Citrate-Stabilized AuNPs add_mua Add 11-Mercaptoundecanoic Acid (MUA) start->add_mua stir Stir for 24h (Ligand Exchange) add_mua->stir purify_mua Centrifuge and Wash stir->purify_mua mua_aunps MUA-Functionalized AuNPs purify_mua->mua_aunps add_edc_nhs Add EDC and NHS mua_aunps->add_edc_nhs activate Activate Carboxylic Groups add_edc_nhs->activate add_linker Add Amino-Terminated Linker activate->add_linker conjugate Conjugation Reaction add_linker->conjugate purify_final Purify by Centrifugation conjugate->purify_final final_product Linker-Functionalized AuNPs purify_final->final_product activate_bromo Activate this compound (e.g., with EDC/NHS) final_conjugation React with Amino-Functionalized AuNPs final_product->final_conjugation activate_bromo->final_conjugation final_purification Final Purification final_conjugation->final_purification end_product This compound Functionalized AuNPs final_purification->end_product

Caption: Workflow for the functionalization of AuNPs with this compound.

experimental_workflow_ionp cluster_prep_ionp Nanoparticle Preparation cluster_functionalization_ionp Functionalization Reaction cluster_purification_ionp Purification start_ionp Iron Oxide Nanoparticles (IONPs) wash_ionp Wash with Ethanol and Toluene start_ionp->wash_ionp disperse_ionp Disperse in Anhydrous Toluene wash_ionp->disperse_ionp add_bromo_acid Add this compound disperse_ionp->add_bromo_acid reflux Heat to Reflux under Inert Atmosphere (12-24h) add_bromo_acid->reflux cool Cool to Room Temperature reflux->cool centrifuge_wash Centrifuge and Wash with Toluene and Ethanol cool->centrifuge_wash dry Dry under Vacuum centrifuge_wash->dry final_product_ionp This compound Functionalized IONPs dry->final_product_ionp

Caption: Workflow for the functionalization of IONPs with this compound.

Characterization of Functionalized Nanoparticles

To confirm the successful functionalization of nanoparticles with this compound, a combination of characterization techniques should be employed:

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension. A successful surface modification will result in an increase in the hydrodynamic diameter due to the added layer of the linker molecule.

  • Zeta Potential: This measurement provides information about the surface charge of the nanoparticles. The functionalization will alter the surface charge, and the magnitude of this change can indicate the extent of surface coverage.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the nanoparticle surface. The appearance of characteristic peaks for the alkyl chain (C-H stretching) and the carboxylic acid group (C=O stretching) of this compound, and the disappearance of peaks from the original surface ligands, would confirm successful functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition of the nanoparticle surface. The detection of bromine would be strong evidence of successful functionalization with this compound.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the linker) on the nanoparticle surface by measuring the weight loss as the sample is heated.

Applications and Further Modifications

The terminal bromine on the this compound-functionalized nanoparticles is a versatile chemical handle for further modifications.[2] It can readily undergo nucleophilic substitution reactions to introduce other functional groups, such as:

  • Azides: For "click" chemistry reactions, allowing for the efficient and specific attachment of biomolecules.

  • Thiols: For conjugation to proteins, peptides, or other thiol-reactive molecules.[2]

  • Amines: To introduce positive charges or for further conjugation reactions.

This adaptability makes these functionalized nanoparticles highly valuable for developing sophisticated nanosystems for a wide range of biomedical applications.[6][7]

References

Application Notes and Protocols: 11-Bromoundecanoic Acid in Polymer Chemistry and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the versatile roles of 11-bromoundecanoic acid in polymer chemistry, with a focus on its application as a foundational molecule for surface modification and the synthesis of advanced polymer architectures. Detailed protocols for key experimental procedures are included to facilitate practical implementation in a research setting.

Application Note 1: Surface Modification and Polymer Brush Synthesis via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This compound is a bifunctional molecule ideally suited for the modification of various substrates, including silicon wafers, gold, and nanoparticles.[1] Its carboxylic acid terminus allows for robust anchoring to hydroxylated or amine-functionalized surfaces, while the terminal bromine atom serves as a latent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[2][3] This "grafting from" approach enables the synthesis of high-density polymer brushes with precise control over chain length, composition, and architecture.[3]

Polymer brushes synthesized from this compound-modified surfaces have a wide range of applications, including the creation of biocompatible coatings, stimuli-responsive surfaces, and platforms for biosensing.[1][4] For instance, poly(N-isopropylacrylamide) (PNIPAm) brushes exhibit temperature-responsive behavior, which is of great interest in cell sheet engineering and drug delivery.[1][4]

Experimental Protocol 1: Immobilization of an ATRP Initiator on a Silicon Wafer using this compound

This protocol details the conversion of the carboxylic acid group of this compound into an ATRP initiator, followed by its immobilization on a silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) (Caution: Extremely corrosive!)

  • This compound

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous toluene (B28343)

  • 2-Hydroxyethyl 2-bromoisobutyrate

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • (3-Aminopropyl)triethoxysilane (APTES)

Procedure:

  • Hydroxylation of Silicon Wafer:

    • Immerse silicon wafers in Piranha solution for 30 minutes at 120°C to clean and introduce hydroxyl groups.[5]

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.[5]

  • Amination of Silicon Wafer:

    • Expose the hydroxylated wafers to APTES vapor in a vacuum oven at 70°C for 2 hours.

    • Rinse with toluene and ethanol, then cure at 110°C for 30 minutes.

  • Synthesis of the ATRP Initiator:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise and stir at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 11-bromoundecanoyl chloride.

    • In a separate flask, dissolve 2-hydroxyethyl 2-bromoisobutyrate (1.1 eq) and TEA (1.2 eq) in anhydrous THF.

    • Add the previously prepared 11-bromoundecanoyl chloride dropwise and stir at room temperature overnight.

    • Filter the reaction mixture and purify the product by column chromatography.

  • Immobilization of the Initiator:

    • Immerse the aminated silicon wafers in a 1 mM solution of the synthesized ATRP initiator in anhydrous toluene for 12 hours.

    • Rinse the wafers with toluene and DCM to remove any physisorbed initiator.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

Logical Relationship for Initiator Immobilization

cluster_0 Surface Preparation cluster_1 Initiator Synthesis cluster_2 Immobilization Silicon Wafer Silicon Wafer Hydroxylated Wafer Hydroxylated Wafer Silicon Wafer->Hydroxylated Wafer Piranha Solution Aminated Wafer Aminated Wafer Hydroxylated Wafer->Aminated Wafer APTES Vapor Initiator-Functionalized Wafer Initiator-Functionalized Wafer Aminated Wafer->Initiator-Functionalized Wafer ATRP Initiator Solution This compound This compound 11-Bromoundecanoyl Chloride 11-Bromoundecanoyl Chloride This compound->11-Bromoundecanoyl Chloride Oxalyl Chloride ATRP Initiator ATRP Initiator 11-Bromoundecanoyl Chloride->ATRP Initiator 2-Hydroxyethyl 2-bromoisobutyrate, TEA ATRP Initiator->Initiator-Functionalized Wafer Initiator-Functionalized Wafer Initiator-Functionalized Wafer Polymerization Reaction Polymerization Reaction Initiator-Functionalized Wafer->Polymerization Reaction Polymerization Solution\n(MMA, CuBr, PMDETA) Polymerization Solution (MMA, CuBr, PMDETA) Polymerization Solution\n(MMA, CuBr, PMDETA)->Polymerization Reaction PMMA-Grafted Wafer PMMA-Grafted Wafer Polymerization Reaction->PMMA-Grafted Wafer Termination (Exposure to Air) Characterization Characterization PMMA-Grafted Wafer->Characterization Washing & Drying cluster_0 First Block Synthesis cluster_1 Second Block Synthesis Initiator Initiator ATRP of Styrene ATRP of Styrene Initiator->ATRP of Styrene CuBr/PMDETA PS-Br Macroinitiator PS-Br Macroinitiator ATRP of Styrene->PS-Br Macroinitiator ATRP of Methyl Acrylate ATRP of Methyl Acrylate PS-Br Macroinitiator->ATRP of Methyl Acrylate CuBr/PMDETA PS-b-PMA Diblock Copolymer PS-b-PMA Diblock Copolymer ATRP of Methyl Acrylate->PS-b-PMA Diblock Copolymer This compound This compound Activated Ester Activated Ester This compound->Activated Ester EDC/NHS Amine-Functionalized Nanoparticles Amine-Functionalized Nanoparticles Functionalized Nanoparticles Functionalized Nanoparticles Amine-Functionalized Nanoparticles->Functionalized Nanoparticles Model Drug (-NH2) Model Drug (-NH2) Drug-Conjugated Nanoparticles Drug-Conjugated Nanoparticles Model Drug (-NH2)->Drug-Conjugated Nanoparticles Activated Ester->Functionalized Nanoparticles Conjugation Functionalized Nanoparticles->Drug-Conjugated Nanoparticles Drug Loading

References

Application Notes and Protocols: Synthesis and Application of N-Substituted 11-Aminoundecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a versatile bifunctional molecule that serves as a key starting material for the synthesis of a variety of N-substituted 11-aminoundecanoic acid derivatives. These derivatives, featuring a long aliphatic chain, a carboxylic acid group, and a secondary or tertiary amine, are of significant interest in medicinal chemistry and drug development. Their amphiphilic nature makes them suitable for use as linkers in targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where they can influence the solubility, stability, and cellular uptake of the conjugate. This document provides detailed experimental protocols for the reaction of this compound with various amines and outlines the application of the resulting products in the context of targeted cancer therapy.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of N-substituted 11-aminoundecanoic acids.

Table 1: Reaction of this compound with Primary Amines

AmineSolventTemperature (°C)Time (h)Molar Ratio (Amine:Bromo Acid)Yield (%)
Ammonia (aq)Water20-40 (gradual increase)24-809:1 to 60:170-95%
Octylamine (B49996)Ethanol (B145695)80 (Reflux)243:175-85%
AnilineToluene110 (Reflux)482:160-70%

Table 2: Reaction of this compound with Secondary Amines

AmineSolventTemperature (°C)Time (h)Molar Ratio (Amine:Bromo Acid)Yield (%)
DiethylamineAcetonitrile80 (Reflux)483:170-80%
PiperidineTetrahydrofuran (THF)65 (Reflux)362.5:180-90%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl-11-aminoundecanoic Acid

This protocol describes a general method for the reaction of this compound with a primary alkylamine, using octylamine as an example.

Materials:

  • This compound (1.0 eq)

  • Octylamine (3.0 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add octylamine (3.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 24 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove any unreacted starting material and hydrobromic acid formed during the reaction.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2 to protonate the product, which may cause it to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-octyl-11-aminoundecanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of N-substituted 11-aminoundecanoic acids. The choice of solvent will depend on the polarity of the specific product.

Materials:

  • Crude N-substituted 11-aminoundecanoic acid

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane, acetonitrile)[1][2]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[2]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation. The flask can then be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals with a small amount of cold solvent.[3]

  • Dry the crystals under vacuum to obtain the pure N-substituted 11-aminoundecanoic acid.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity requirements, RP-HPLC is a suitable purification method.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[4]

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the polarity of the compound.

  • Flow Rate: 10-20 mL/min for a preparative column.

  • Detection: UV detection at 210-220 nm.

Procedure:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase mixture.

  • Filter the sample through a 0.45 µm filter before injection.

  • Inject the sample onto the HPLC column.

  • Run the gradient elution and collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure product as a TFA salt.

Application in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

N-substituted 11-aminoundecanoic acid derivatives are valuable as linkers in the construction of ADCs. The long aliphatic chain can provide spacing between the antibody and the cytotoxic drug, potentially improving the drug's activity and reducing steric hindrance. Furthermore, the lipophilicity of the linker can influence the overall properties of the ADC, including its aggregation, pharmacokinetics, and cell permeability.

A prominent example of an ADC is Trastuzumab emtansine (T-DM1) , used for the treatment of HER2-positive breast cancer.[5][6] While the linker in T-DM1 is not directly derived from 11-aminoundecanoic acid, the principles of its mechanism of action illustrate the role of linkers in targeted therapy. The linker in T-DM1 is a non-cleavable thioether linker. The antibody component, Trastuzumab, targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed on the surface of some cancer cells.[7]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the experimental workflow for the synthesis of N-substituted 11-aminoundecanoic acids and the mechanism of action of a HER2-targeted ADC.

G cluster_synthesis Synthesis Workflow A This compound C Reaction (Heating, Solvent) A->C B Amine (Primary or Secondary) B->C D Crude N-Substituted 11-Aminoundecanoic Acid C->D E Purification (Recrystallization or HPLC) D->E F Pure N-Substituted 11-Aminoundecanoic Acid E->F G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug (e.g., DM1) Lysosome->Drug 4. Degradation & Drug Release Fragments Antibody Fragments Lysosome->Fragments Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death ADC Antibody-Drug Conjugate (e.g., T-DM1) ADC->HER2 1. Binding Drug->Microtubules 5. Microtubule Disruption

References

Application Notes and Protocols: 11-Bromoundecanoic Acid as a Precursor for 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Aminoundecanoic acid is a bifunctional molecule of significant interest in both polymer chemistry and the pharmaceutical sciences. Primarily known as the monomer for the bio-based polyamide, Nylon-11, its utility extends into drug development as a versatile linker and a component of novel drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of 11-aminoundecanoic acid from its precursor, 11-bromoundecanoic acid, a critical step in its production.

Application Note 1: Synthesis of 11-Aminoundecanoic Acid via Ammonolysis

The conversion of this compound to 11-aminoundecanoic acid is typically achieved through nucleophilic substitution with ammonia (B1221849), a process known as ammonolysis. This reaction is fundamental for producing the monomer required for the synthesis of Nylon-11 and for creating a valuable building block for pharmaceutical applications.[1][2] The reaction is often carried out in an aqueous medium with a large excess of ammonia to maximize the yield of the primary amine and minimize the formation of the secondary amine byproduct, aminodiundecanoic acid.[3][4] The reaction temperature is a critical parameter that needs to be carefully controlled; higher temperatures increase the reaction rate but can also lead to a higher proportion of impurities.[3][4]

Optimizing Reaction Conditions

Several approaches have been developed to optimize the synthesis of 11-aminoundecanoic acid, focusing on improving yield, reducing reaction time, and minimizing byproducts. These include:

  • Gradual Temperature Increase: A patented process involves dispersing the this compound in an aqueous ammonia solution and gradually heating the reaction mixture. This method allows for the complete consumption of the starting material in under 80 hours while limiting the formation of secondary amine impurities.[3][4]

  • Use of Catalysts: The addition of certain catalysts can significantly enhance the reaction rate and yield. One study reported a yield of up to 70% by employing a specific catalyst at a 1:20 mass ratio to the starting material.[5] Another method utilizing a catalyst demonstrated a product yield of over 99%.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can accelerate the ammonolysis reaction, particularly when the reaction is carried out in a two-phase system (e.g., organic solvent and aqueous ammonia).[6][7]

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of 11-aminoundecanoic acid from this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Reactant This compound, Aqueous Ammonia (40%)This compound, Aqueous AmmoniaThis compound, 28% Aqueous Ammonia, Phase-Transfer CatalystThis compound, 25-30% Aqueous Ammonia, Catalyst
Temperature 30°C, then heated to 100°C to remove excess ammonia[8]Gradual heating from 22-25°C to 26-32°C28-30°C20-30°C
Reaction Time Not specified< 80 hours[3][4]36 hours[7]45-50 hours
Yield Not specifiedHigh, with limited byproducts[3]92.6% (based on 10-undecenoic acid)[7]> 99%
Key Feature Large excess of aqueous ammonia[8]Gradual heating profile to control byproduct formation[9]Use of a phase-transfer catalyst[7]Catalytic method

Application Note 2: 11-Aminoundecanoic Acid in Drug Development

The bifunctional nature of 11-aminoundecanoic acid, possessing both a terminal carboxylic acid and a primary amine, makes it a highly valuable molecule in drug development. Its long aliphatic chain provides a flexible spacer, which is advantageous in various pharmaceutical constructs.

  • Linker for Antibody-Drug Conjugates (ADCs): 11-Aminoundecanoic acid can be used as a linker to connect a cytotoxic drug to an antibody. The length and flexibility of the undecyl chain can help to overcome steric hindrance, ensuring that both the antibody and the drug can exert their functions effectively.

  • Component of Drug Delivery Systems: Derivatives of 11-aminoundecanoic acid can be synthesized to create amphiphilic molecules that self-assemble into nanoparticles or hydrogels. These systems can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • PROTAC Linkers: 11-Aminoundecanoic acid and its derivatives are utilized as alkyl chain-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6]

Experimental Protocols

Protocol 1: General Ammonolysis of this compound

This protocol describes a general laboratory-scale synthesis of 11-aminoundecanoic acid from this compound.

Materials:

  • This compound

  • Aqueous ammonia (28-40%)

  • Deionized water

  • Hydrochloric acid (for purification, optional)

  • Methanol (for purification, optional)

  • Ethyl acetate (B1210297) (for purification, optional)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, cool a large excess of aqueous ammonia solution (e.g., 10-30 molar equivalents) to 0-10°C.

  • Addition of Starting Material: Slowly add this compound to the cooled ammonia solution with vigorous stirring. The this compound can be added as a solid or in its molten state.[3][4]

  • Reaction: Gradually warm the reaction mixture to the desired temperature (e.g., 20-30°C) and maintain it with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically after 24-80 hours, depending on the conditions), heat the mixture to a higher temperature (e.g., 100°C) to drive off excess ammonia.[8]

  • Isolation of Crude Product: Cool the reaction mixture to room temperature or below to allow the 11-aminoundecanoic acid to precipitate. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove residual ammonia and salts.[6]

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization from hot water.[1]

    • For higher purity, the crude product can be dissolved in an acidic aqueous solution to form the hydrochloride salt, which is then recrystallized from a solvent mixture such as methanol/ethyl acetate.[1] The purified salt is then neutralized to yield the final product.

  • Drying: Dry the purified 11-aminoundecanoic acid in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Chemical Reaction Workflow

G Synthesis of 11-Aminoundecanoic Acid cluster_reactants Reactants cluster_process Reaction cluster_products Products A This compound Br(CH₂)₁₀COOH C Ammonolysis A->C B Ammonia (Aqueous or Liquid) NH₃ B->C D 11-Aminoundecanoic Acid H₂N(CH₂)₁₀COOH C->D E Ammonium Bromide NH₄Br C->E

Caption: Chemical transformation from this compound to 11-aminoundecanoic acid.

Experimental Workflow

G General Experimental Workflow Start Start Step1 Dispersion of This compound in excess Ammonia Solution Start->Step1 Step2 Gradual Heating and Stirring (e.g., 20-30°C for 24-80h) Step1->Step2 Step3 Removal of Excess Ammonia (Heating to 100°C) Step2->Step3 Step4 Precipitation and Filtration of Crude Product Step3->Step4 Step5 Washing with Deionized Water Step4->Step5 Step6 Purification (Recrystallization) Step5->Step6 Step7 Drying Step6->Step7 End Pure 11-Aminoundecanoic Acid Step7->End

Caption: Step-by-step laboratory procedure for the synthesis and purification.

References

Unlocking Biosensor Development: Applications of 11-Bromoundecanoic Acid in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The development of highly sensitive and specific biosensors is a cornerstone of modern diagnostics, drug discovery, and environmental monitoring. A critical aspect of biosensor fabrication is the stable and controlled immobilization of biorecognition molecules onto the sensor surface. 11-Bromoundecanoic acid is an emerging bifunctional linker molecule that offers a versatile platform for the covalent attachment of biomolecules to a variety of sensor substrates. Its 11-carbon chain provides a suitable spacer to extend the bioreceptor from the surface, minimizing steric hindrance and enhancing its interaction with the target analyte.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of biosensors. Two primary strategies for the functionalization and subsequent bioconjugation of surfaces using this compound are presented: an amination route followed by EDC/NHS coupling, and an azidation route for "click" chemistry applications. For comparative purposes, the well-established use of 11-mercaptoundecanoic acid on gold surfaces is also detailed.

Application Note 1: Surface Functionalization via Amination and EDC/NHS Coupling

This approach transforms the terminal bromide of the immobilized this compound into a primary amine. This amine-terminated surface is then amenable to standard and widely used bioconjugation techniques, such as the coupling of proteins, antibodies, or enzymes via their carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is particularly useful for creating immunosensors and enzyme-based biosensors on non-gold surfaces like silicon oxide or glass.

Application Note 2: Surface Functionalization via Azidation for Click Chemistry

This strategy involves the conversion of the terminal bromide to an azide (B81097) group. The resulting azide-functionalized surface is an ideal platform for the immobilization of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Click chemistry is renowned for its high efficiency, specificity, and biocompatibility, making this a powerful method for the oriented and stable attachment of a wide range of bioreceptors, including nucleic acids and peptides.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the surface modification and biosensor performance for the proposed this compound functionalization strategies, alongside a comparison with the conventional 11-mercaptoundecanoic acid method on gold.

Parameter Amination of Bromo-terminated Surface Azidation of Bromo-terminated Surface Reference
Reaction Time 4-24 hours2-3 hours[1]
Typical Reagents Aqueous Ammonia, 1,6-Hexanediamine (B7767898)Sodium Azide in DMF[1][2]
Amine Surface Density 1-5 x 10^14 groups/cm^2N/A[2]
Azide Surface Density N/A>95% conversion from bromide[1]
Stability Stable under physiological conditionsStable under physiological conditions

Table 1: Quantitative Data for Surface Modification.

Parameter EDC/NHS Coupling to Amine Surface Click Chemistry to Azide Surface Reference
Biomolecule Antibody (e.g., anti-IgG)Alkyne-modified Peptide (e.g., RGD)[3]
Immobilization Time 1-4 hours1-2 hours[3]
Immobilized Density 1-5 ng/mm^20.5-2 ng/mm^2
Binding Affinity (Kd) 10^-8 to 10^-10 M10^-7 to 10^-9 M
Limit of Detection (LOD) pg/mL to ng/mL rangepg/mL to ng/mL range

Table 2: Quantitative Data for Bioconjugation and Sensor Performance.

Parameter 11-MUA on Gold Surface Reference
SAM Formation Time 12-24 hours
Immobilization Method EDC/NHS coupling to carboxyl terminus
Immobilized Density 2-8 ng/mm^2
Binding Affinity (Kd) 10^-9 to 10^-11 M
Limit of Detection (LOD) pg/mL range

Table 3: Comparative Data for 11-Mercaptoundecanoic Acid (11-MUA) on Gold.

Experimental Protocols

Protocol 1: Biosensor Surface Functionalization via Amination of this compound and EDC/NHS Coupling of Antibodies

This protocol details the procedure for creating an immunosensor on a silicon oxide surface.

1. Surface Preparation and Cleaning:

  • Clean silicon oxide substrates by sonication in acetone, isopropanol, and deionized water (15 minutes each).
  • Dry the substrates under a stream of nitrogen.
  • Treat with UV-Ozone for 20 minutes to create a hydrophilic surface with hydroxyl groups.

2. Silanization with an Amine-Terminated Silane:

  • Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.
  • Immerse the cleaned substrates in the APTES solution and incubate for 1 hour at room temperature with gentle agitation.
  • Rinse the substrates with toluene, followed by ethanol (B145695), and deionized water.
  • Cure the silanized substrates in an oven at 110°C for 30 minutes.

3. Immobilization of this compound:

  • Prepare a solution of 10 mM this compound, 20 mM EDC, and 10 mM NHS in 0.1 M MES buffer (pH 6.0).
  • Immerse the amine-functionalized substrates in this solution for 4 hours at room temperature.
  • Rinse the substrates with MES buffer, followed by deionized water, and dry with nitrogen.

4. Surface Amination (Conversion of Bromide to Amine):

  • Immerse the this compound-modified substrates in a 10% (w/v) solution of 1,6-hexanediamine in ethanol.
  • Incubate for 12 hours at 50°C.
  • Rinse thoroughly with ethanol and deionized water and dry with nitrogen.

5. Antibody Immobilization via EDC/NHS Coupling:

  • Prepare a solution of the desired antibody in 0.1 M PBS (pH 7.4) at a concentration of 100 µg/mL.
  • Activate the carboxyl groups on the antibody by adding EDC and NHS to final concentrations of 5 mM and 2 mM, respectively. Incubate for 15 minutes at room temperature.
  • Apply the activated antibody solution to the amine-functionalized sensor surface and incubate for 2 hours at room temperature in a humid chamber.
  • Rinse the surface with PBS containing 0.05% Tween 20 (PBST) and then with PBS to remove non-specifically bound antibodies.
  • Block any remaining active sites by incubating with a 1 M ethanolamine (B43304) solution (pH 8.5) for 30 minutes.
  • Rinse with PBS and store the functionalized biosensor at 4°C in PBS.

Protocol 2: Biosensor Surface Functionalization via Azidation of this compound and Click Chemistry

This protocol describes the preparation of a biosensor surface for the immobilization of alkyne-modified biomolecules.

1. Surface Preparation and Immobilization of this compound:

  • Follow steps 1-3 from Protocol 1.

2. Surface Azidation (Conversion of Bromide to Azide):

  • Prepare a 100 mM solution of sodium azide in anhydrous dimethylformamide (DMF). Caution: Sodium azide is highly toxic.
  • Immerse the this compound-modified substrates in the sodium azide solution.
  • Incubate for 3 hours at 60°C.[1]
  • Rinse the substrates thoroughly with DMF, followed by ethanol and deionized water, then dry with nitrogen.

3. Immobilization of Alkyne-Modified Biomolecule via Click Chemistry:

  • Prepare a solution of the alkyne-modified biomolecule (e.g., peptide, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4).
  • Prepare the click chemistry reaction mixture:
  • To the biomolecule solution, add copper(II) sulfate (B86663) to a final concentration of 1 mM.
  • Add a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to a final concentration of 5 mM.
  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 10 mM.
  • Immediately apply the reaction mixture to the azide-functionalized sensor surface.
  • Incubate for 1-2 hours at room temperature.[3]
  • Rinse the surface with PBST and then with PBS to remove unreacted components.
  • The biosensor is now ready for use or storage at 4°C.

Visualizations

experimental_workflow_amination cluster_surface_prep Surface Preparation cluster_functionalization Surface Functionalization cluster_bioconjugation Bioconjugation A Silicon Oxide Substrate B Hydroxylated Surface A->B UV-Ozone C Amine-Terminated Surface (APTES) B->C Silanization D Bromo-Terminated Surface C->D EDC/NHS Coupling of This compound E Amine-Terminated Surface D->E Amination F Antibody Immobilization E->F EDC/NHS Coupling G Functional Immunosensor F->G Blocking

Workflow for immunosensor development using amination of this compound.

experimental_workflow_azidation cluster_surface_prep Surface Preparation cluster_functionalization Surface Functionalization cluster_bioconjugation Bioconjugation A Silicon Oxide Substrate B Amine-Terminated Surface (APTES) A->B Silanization C Bromo-Terminated Surface B->C EDC/NHS Coupling of This compound D Azide-Terminated Surface C->D Azidation E Alkyne-Biomolecule Immobilization D->E Click Chemistry (CuAAC) F Functional Biosensor E->F

Workflow for biosensor development using azidation and click chemistry.

experimental_workflow_mua cluster_surface_prep Surface Preparation cluster_functionalization SAM Formation cluster_bioconjugation Bioconjugation A Gold Substrate B Carboxyl-Terminated SAM (11-MUA) A->B Self-Assembly C Biomolecule Immobilization B->C EDC/NHS Coupling D Functional Biosensor C->D Blocking

Conventional workflow for biosensor development using 11-MUA on a gold surface.

References

Application Notes and Protocols for 11-Bromoundecanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a versatile bifunctional molecule increasingly utilized in the design and development of advanced drug delivery systems. Its structure, featuring a terminal carboxylic acid and a bromoalkane group connected by an eleven-carbon aliphatic chain, makes it an ideal linker and building block for various therapeutic constructs. The carboxylic acid allows for conjugation to targeting ligands, drugs, or polymers, while the bromo group provides a reactive site for attachment to other molecules or for initiating polymerization. This document provides detailed application notes and experimental protocols for the use of this compound in creating nanoparticle-based drug delivery systems and antibody-drug conjugates (ADCs).

Application Note 1: this compound as a Linker for Amphiphilic Block Copolymer-Based Nanoparticles

This compound can be employed as a foundational component in the synthesis of amphiphilic block copolymers, such as those containing polyethylene (B3416737) glycol (PEG). These copolymers self-assemble in aqueous environments to form nanoparticles, which can encapsulate hydrophobic therapeutic agents, thereby improving their solubility, stability, and pharmacokinetic profile. The long aliphatic chain of this compound contributes to the hydrophobic core of the nanoparticle, enhancing the loading capacity for lipophilic drugs.

Physicochemical Characterization of Drug-Loaded Nanoparticles

The following table summarizes typical physicochemical properties of nanoparticles formulated with a PEG-poly(11-undecanoic acid) block copolymer, encapsulating a model hydrophobic drug like Paclitaxel.

ParameterMethodTypical ValuePurpose
Particle Size (Z-average) Dynamic Light Scattering (DLS)90 - 200 nmDetermines suitability for passive targeting via the Enhanced Permeability and Retention (EPR) effect.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow size distribution and a stable formulation.
Zeta Potential Laser Doppler Velocimetry-10 to -30 mVPredicts the colloidal stability of the nanoparticle suspension by indicating the degree of electrostatic repulsion between particles.
Drug Loading Content (%) HPLC or UV-Vis Spectroscopy2 - 15%Quantifies the weight percentage of the drug relative to the total weight of the nanoparticle.
Encapsulation Efficiency (%) HPLC or UV-Vis Spectroscopy> 80%Measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles.
Experimental Protocol: Synthesis of PEG-poly(11-undecanoic acid) Block Copolymer and Nanoparticle Formulation

This protocol outlines the synthesis of an amphiphilic block copolymer using this compound and its subsequent formulation into drug-loaded nanoparticles via nanoprecipitation.

Part 1: Synthesis of mPEG-b-P(11-undecanoic acid) Diblock Copolymer

  • Materials: Methoxy-poly(ethylene glycol)-amine (mPEG-NH2), this compound, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Dimethylformamide (DMF), Sodium azide, Paclitaxel.

  • Procedure:

    • Activation of this compound: Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF. Add DCC (1.2 eq) and stir the mixture at room temperature for 4 hours to form the NHS-activated ester.

    • Conjugation to mPEG-NH2: In a separate flask, dissolve mPEG-NH2 (1 eq) in DMF. Add the activated this compound solution dropwise and stir overnight at room temperature.

    • Polymerization (Illustrative): The bromo-terminated mPEG-11-undecanoic acid can be further polymerized via atom transfer radical polymerization (ATRP) or converted to an azide-terminated monomer for click chemistry-based polymerization to form the hydrophobic block. This is a generalized step and specific polymerization conditions will vary.

    • Purification: Purify the resulting mPEG-b-P(11-undecanoic acid) copolymer by dialysis against deionized water and lyophilization.

Part 2: Preparation of Paclitaxel-Loaded Nanoparticles by Nanoprecipitation

  • Materials: mPEG-b-P(11-undecanoic acid) copolymer, Paclitaxel, Acetone, Deionized water, 0.22 µm syringe filter.

  • Procedure:

    • Organic Phase Preparation: Dissolve 100 mg of mPEG-b-P(11-undecanoic acid) and 10 mg of Paclitaxel in 10 mL of acetone.

    • Aqueous Phase Preparation: Prepare 20 mL of deionized water.

    • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. A turbid solution will form, indicating nanoparticle formation.

    • Solvent Evaporation: Continue stirring for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

    • Purification: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or non-encapsulated drug crystals.

Experimental Workflow for Nanoparticle Formulation

G cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_purification Purification organic_phase Dissolve Polymer and Drug in Organic Solvent nanoprecipitation Add Organic Phase to Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase aqueous_phase->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation filtration Filtration evaporation->filtration

Caption: Workflow for preparing drug-loaded nanoparticles.

Application Note 2: this compound as a Heterobifunctional Linker in Antibody-Drug Conjugates (ADCs)

This compound is an effective heterobifunctional linker for the development of ADCs. The carboxylic acid can be activated to react with amine groups (e.g., lysine (B10760008) residues) on a monoclonal antibody. The terminal bromine can then be displaced by a nucleophilic group (e.g., a thiol) on a cytotoxic drug. The long, flexible aliphatic chain provides spatial separation between the antibody and the drug, which can be crucial for maintaining the biological activity of both components and can influence the ADC's stability and pharmacokinetic properties.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

This protocol describes a general method for conjugating a thiol-containing drug to an antibody using this compound as a linker.

  • Materials: Monoclonal antibody (mAb), this compound, EDC, NHS, Thiol-containing cytotoxic drug (Drug-SH), Tris(2-carboxyethyl)phosphine (TCEP), DMF, Phosphate-buffered saline (PBS).

  • Procedure:

    • Antibody-Linker Conjugation: a. Activate the carboxylic acid of this compound (10-fold molar excess over mAb) with EDC/NHS in DMF. b. Add the activated linker to the mAb solution in PBS (pH 7.4-8.0) and react for 2-4 hours at room temperature. c. Purify the mAb-linker conjugate by size exclusion chromatography to remove excess linker and reagents.

    • Drug Conjugation: a. Add the thiol-containing drug (5 to 10-fold molar excess over the mAb-linker conjugate) to the purified mAb-linker solution. b. Adjust the pH to ~7.5 and allow the reaction to proceed for 12-24 hours at 4°C. c. Purify the final ADC by size exclusion chromatography to remove unconjugated drug.

    • Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).

Logical Workflow for ADC Synthesis

G cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation activate_linker Activate this compound with EDC/NHS conjugate_mAb React Activated Linker with mAb activate_linker->conjugate_mAb purify1 Purify mAb-Linker Conjugate conjugate_mAb->purify1 conjugate_drug React mAb-Linker with Thiol-Containing Drug purify1->conjugate_drug purify2 Purify Final ADC conjugate_drug->purify2

Caption: Sequential workflow for ADC synthesis.

Signaling Pathway: Paclitaxel-Induced Apoptosis

When a drug delivery system successfully delivers a cytotoxic agent like Paclitaxel to a cancer cell, it triggers a cascade of intracellular events leading to apoptosis (programmed cell death). Paclitaxel primarily functions by stabilizing microtubules, which disrupts mitosis and induces cell cycle arrest. This arrest, along with other cellular stresses, activates signaling pathways that culminate in apoptosis. A key pathway involved is the PI3K/Akt pathway, which is often dysregulated in cancer to promote survival. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis.

G cluster_delivery Drug Delivery cluster_cell Cancer Cell nanoparticle This compound-based Nanoparticle paclitaxel Paclitaxel nanoparticle->paclitaxel Release microtubules Microtubule Stabilization & Mitotic Arrest paclitaxel->microtubules pi3k PI3K microtubules->pi3k Inhibits akt Akt pi3k->akt Inhibits bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits caspase9 Caspase-9 bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Paclitaxel's mechanism of inducing apoptosis.

Experimental Protocol: In Vitro Drug Release Kinetics

This protocol is used to determine the rate at which an encapsulated drug is released from nanoparticles in a physiologically relevant medium. The dialysis bag method is a common technique.

  • Materials: Drug-loaded nanoparticle suspension, Dialysis tubing (with appropriate molecular weight cut-off), Phosphate-buffered saline (PBS, pH 7.4), Incubator shaker.

  • Procedure:

    • Preparation: Pipette a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.

    • Release Experiment: Submerge the dialysis bag in a known volume (e.g., 50 mL) of PBS (pH 7.4) in a beaker. Place the beaker in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).

    • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

    • Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Illustrative Drug Release Profile
Time (hours)Cumulative Drug Release (%)
00
115.2 ± 2.1
435.8 ± 3.5
852.1 ± 4.2
1265.7 ± 3.9
2480.3 ± 5.1
4892.5 ± 4.8

Workflow for In Vitro Drug Release Study

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prepare_sample Place Nanoparticle Suspension in Dialysis Bag prepare_medium Submerge in Release Medium prepare_sample->prepare_medium incubate Incubate at 37°C with Agitation prepare_medium->incubate sample Withdraw Aliquots at Time Intervals incubate->sample replace Replenish with Fresh Medium sample->replace quantify Quantify Drug Concentration (HPLC/UV-Vis) sample->quantify replace->incubate calculate Calculate Cumulative Release quantify->calculate

Caption: Workflow for in vitro drug release kinetics study.

Conclusion

This compound is a valuable and versatile tool in the field of drug delivery. Its bifunctional nature allows for its use as a linker in complex bioconjugates and as a key component in the synthesis of polymers for nanoparticle-based drug carriers. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in developing novel and effective drug delivery systems. The adaptability of this molecule allows for the fine-tuning of carrier properties to optimize drug loading, release kinetics, and ultimately, therapeutic efficacy.

Application Notes and Protocols for the Characterization of 11-Bromoundecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of 11-bromoundecanoic acid (11-Br-UDA) are highly organized organic thin films that provide a versatile platform for surface functionalization. The terminal bromine group serves as a reactive site for the immobilization of a wide range of molecules, making these SAMs particularly valuable in the development of biosensors, drug delivery systems, and advanced materials.[1] Consistent and reliable characterization of these monolayers is critical to ensure proper formation, stability, and functionality. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize 11-Br-UDA SAMs.

Key Analytical Techniques

A multi-technique approach is essential for a comprehensive understanding of 11-Br-UDA SAMs. This typically involves a combination of spectroscopic, microscopic, and surface-sensitive methods to probe the chemical composition, molecular orientation, surface morphology, and barrier properties of the monolayer. The primary techniques covered in this guide are:

  • X-ray Photoelectron Spectroscopy (XPS): For elemental composition and chemical state analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For probing the molecular structure and ordering of the alkyl chains.

  • Contact Angle Goniometry: To assess surface wettability and hydrophobicity.

  • Atomic Force Microscopy (AFM): For imaging the surface topography and morphology at the nanoscale.

  • Electrochemical Methods: To evaluate the barrier properties and integrity of the SAM on conductive substrates.

Experimental Workflow and Interrelation of Techniques

The following diagram illustrates a typical experimental workflow for the preparation and characterization of 11-Br-UDA SAMs, highlighting the interplay between different analytical techniques.

experimental_workflow cluster_prep SAM Preparation cluster_characterization SAM Characterization cluster_application Downstream Applications Substrate Substrate Selection (e.g., Au, Si/SiO2) Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Substrate->Cleaning SAM_Formation 11-Br-UDA Solution Preparation & Immersion Cleaning->SAM_Formation Rinsing_Drying Rinsing & Drying SAM_Formation->Rinsing_Drying XPS XPS (Elemental Composition, Chemical States) Rinsing_Drying->XPS FTIR FTIR (Molecular Orientation, Order) Rinsing_Drying->FTIR ContactAngle Contact Angle (Wettability, Surface Energy) Rinsing_Drying->ContactAngle AFM AFM (Morphology, Roughness) Rinsing_Drying->AFM Electrochemistry Electrochemical Methods (Barrier Properties, Defects) Rinsing_Drying->Electrochemistry Functionalization Surface Functionalization (e.g., Click Chemistry) XPS->Functionalization FTIR->Functionalization ContactAngle->Functionalization AFM->Functionalization Electrochemistry->Functionalization Biosensing Biosensor Development Functionalization->Biosensing DrugDelivery Drug Delivery Studies Functionalization->DrugDelivery

Caption: Experimental workflow for 11-Br-UDA SAM preparation and characterization.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the typical quantitative data obtained from the characterization of well-ordered long-chain alkanethiol SAMs, which can be used as a reference for 11-Br-UDA SAMs.

Analytical TechniqueParameterTypical Value for Well-Ordered SAMsReference
XPS C 1s Binding Energy (aliphatic)~285.0 eV[2]
C 1s Binding Energy (carboxyl)~289.0 eV[2]
Br 3d Binding Energy~70-71 eVN/A
S 2p Binding Energy (on Au)~162.0 eV (S-Au)[3]
FTIR Asymmetric CH₂ Stretch (νₐ(CH₂))~2918-2920 cm⁻¹[4]
Symmetric CH₂ Stretch (νₛ(CH₂))~2850 cm⁻¹[4]
Contact Angle Static Water Contact Angle90-110° (for hydrophobic terminus)[5]
AFM RMS Roughness< 0.5 nm[6]
Electrochemical Charge Transfer Resistance (Rct)High (MΩ·cm² range)[7]

Experimental Protocols

Protocol for Preparation of 11-Br-UDA SAMs on Gold Substrates

This protocol describes the formation of 11-Br-UDA SAMs on gold surfaces.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (11-Br-UDA)

  • Anhydrous ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-Br-UDA in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrates into the 11-Br-UDA solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrates from the SAM solution.

    • Rinse the substrates sequentially with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until characterization.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical bonding states of the SAM.

Instrumentation:

  • XPS spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the 11-Br-UDA SAM-coated substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.

  • Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, Br 3d, S 2p (if on gold with a thiol linker), and Au 4f (for gold substrates) regions.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.

    • The presence of a Br 3d peak confirms the integrity of the terminal group.

    • The C 1s spectrum can be deconvoluted to identify the aliphatic carbon chain and the carboxylic acid headgroup.

Protocol for Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR, particularly in Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR) mode, provides information on the molecular orientation and packing density of the alkyl chains.[8][9]

Instrumentation:

  • FTIR spectrometer equipped with a RAIRS or ATR accessory.

Procedure (RAIRS for SAMs on Gold):

  • Background Spectrum: Acquire a background spectrum using a clean, bare gold substrate.

  • Sample Spectrum: Acquire the spectrum of the 11-Br-UDA SAM-coated substrate.

  • Data Acquisition:

    • Spectral Range: 4000-800 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 128-256

  • Data Analysis:

    • The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching vibrations are indicative of the conformational order of the alkyl chains. For well-ordered, crystalline-like SAMs, these peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively.[4]

Protocol for Contact Angle Goniometry

This technique measures the wettability of the SAM-modified surface, providing information about its hydrophobicity and surface energy.[10][11]

Instrumentation:

  • Contact angle goniometer with a high-resolution camera and automated dispensing system.

Procedure:

  • Sample Placement: Place the 11-Br-UDA SAM-coated substrate on the sample stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.

  • Image Acquisition and Analysis:

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the static contact angle.

    • Perform measurements at multiple locations on the surface to ensure homogeneity.

  • Data Interpretation: A high contact angle indicates a hydrophobic surface, which is expected for a well-packed alkyl chain monolayer.

Protocol for Atomic Force Microscopy (AFM) Imaging

AFM provides nanoscale topographical images of the SAM surface, revealing its morphology, uniformity, and the presence of any defects.[6][12]

Instrumentation:

  • Atomic Force Microscope operating in tapping mode or contact mode.

Procedure:

  • Cantilever Selection: Choose a cantilever with a sharp tip (nominal radius < 10 nm) suitable for high-resolution imaging.

  • Imaging Parameters:

    • Engage the tip with the surface and optimize the imaging parameters (scan size, scan rate, setpoint, and gains).

    • Typical Scan Size: 1 µm x 1 µm or smaller for high-resolution images.

    • Scan Rate: 0.5-1 Hz.

  • Image Acquisition: Acquire topography and phase images. Phase imaging can provide contrast based on material properties and can be sensitive to variations in the SAM.

  • Data Analysis:

    • Analyze the topography images to determine the root-mean-square (RMS) roughness of the surface. A low RMS roughness is indicative of a smooth, well-formed SAM.

    • Inspect the images for the presence of pinholes, aggregates, or other defects.

Protocol for Electrochemical Characterization

Electrochemical methods, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are used to assess the barrier properties of the SAM on a conductive substrate.[13][14][15]

Instrumentation:

  • Potentiostat with a three-electrode electrochemical cell (working electrode: SAM-modified gold; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire).

Procedure (EIS):

  • Electrolyte: Use an electrolyte solution containing a redox probe (e.g., 1 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer).

  • EIS Measurement:

    • Apply a DC potential corresponding to the formal potential of the redox probe.

    • Superimpose a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis:

    • Model the impedance data using an equivalent circuit.

    • The charge transfer resistance (Rct) is a key parameter that reflects the resistance to electron transfer through the SAM. A high Rct value indicates a well-packed, defect-free monolayer that effectively blocks the redox probe from reaching the electrode surface.

Logical Relationships of Analytical Techniques

The following diagram illustrates how the information from different analytical techniques contributes to a comprehensive understanding of the 11-Br-UDA SAM properties.

logical_relationships cluster_techniques Analytical Techniques cluster_properties SAM Properties XPS XPS Composition Chemical Composition & Purity XPS->Composition Elemental Analysis Chemical States FTIR FTIR Structure Molecular Structure & Order FTIR->Structure Vibrational Modes (Chain Order) ContactAngle Contact Angle SurfaceProps Surface Properties (Wettability) ContactAngle->SurfaceProps Hydrophobicity AFM AFM Morphology Morphology & Defects AFM->Morphology Topography Roughness Electrochemistry Electrochemical Methods Barrier Barrier Properties Electrochemistry->Barrier Electron Transfer Resistance Composition->Structure Structure->SurfaceProps Structure->Morphology Morphology->Barrier

Caption: Interrelation of analytical techniques and the SAM properties they probe.

References

Application Notes: The Role of 11-Bromoundecanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Bromoundecanoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide separated by a ten-carbon aliphatic chain, allows for sequential and specific chemical modifications.[1][2][3] This unique architecture makes it an ideal component for constructing long-chain organic molecules, acting as a flexible linker in bioconjugation, and serving as a precursor to key pharmaceutical ingredients.[1][4] This document outlines its primary applications and provides detailed protocols for its use in synthesizing valuable intermediates.

Key Applications in Pharmaceutical Synthesis

  • Prostaglandin (B15479496) Analogs: Prostaglandins (B1171923) are potent lipid compounds with diverse physiological effects.[5] Their synthesis often involves the sequential attachment of two side chains to a central cyclopentane (B165970) core.[6][7] The α-chain is a seven-carbon carboxylic acid. Derivatives of this compound can be converted into phosphonium (B103445) ylides, which are essential reagents for the Wittig reaction used to install this α-chain onto the core aldehyde intermediate.[8]

  • Long-Chain Amino Acids: 11-Aminoundecanoic acid, derived directly from the ammonolysis of this compound, is a key monomer in the production of the high-performance biopolymer Polyamide 11 (Rilsan PA11).[9] Beyond its use in materials science, this amino acid and its derivatives can serve as long, flexible spacers in the design of various therapeutic agents, helping to connect different functional moieties within a drug molecule.[10]

  • Macrolide Synthesis: The intramolecular cyclization of this compound provides a direct route to oxacyclododecan-2-one (B161968), a 12-membered lactone.[11] This reaction demonstrates its utility in synthesizing macrocyclic structures, which form the core of many antibiotic and immunosuppressant drugs.

  • Linkers for Antibody-Drug Conjugates (ADCs): The heterobifunctional nature of this compound makes it an excellent candidate for use as a linker in ADCs.[1][12] The carboxylic acid can be coupled to a cytotoxic payload, while the alkyl bromide can react with a nucleophilic residue (like a cysteine thiol) on a monoclonal antibody. The long aliphatic chain provides spatial separation between the antibody and the drug, which can be critical for maintaining the biological activity of both components and improving the ADC's pharmacokinetic profile.[4]

Data Presentation

The following tables summarize quantitative data for key transformations involving this compound.

Table 1: Industrial Synthesis of this compound

Reactant Reagent Initiator/Conditions Solvent Yield Reference
Undecenoic Acid Hydrobromic Acid (HBr) Benzoyl Peroxide, Absence of Air Toluene High (unspecified) [13]
Undecenoic Acid HBr, Air Countercurrent flow in a packed tower, -10°C to 30°C Benzene/Toluene 95-97% [14]

| 10-Undecylenic Acid | HBr Gas | Organic Peroxide + Tertiary Amine | Toluene | High (unspecified) |[15] |

Table 2: Synthesis of Intermediates from this compound

Product Reagents Conditions Solvent Yield Reference
11-Aminoundecanoic Acid 32% Aqueous Ammonia (B1221849) Gradual heating from 22°C to 32°C over 12.5 hours Water High, with minimal byproducts [9]
Oxacyclododecan-2-one Potassium Carbonate 100°C, dropwise addition over 1 hour Dimethyl Sulfoxide (B87167) (DMSO) 79-83% [11]
1,13-Dioxacyclotetracosane-2,14-dione (Dilactone byproduct) Potassium Carbonate 100°C, dropwise addition over 1 hour Dimethyl Sulfoxide (DMSO) 6-10% [11]

| Methyl 11-bromoundecanoate | Methanol | Basic conditions | Not specified | >90% |[1] |

Experimental Protocols

Protocol 1: Synthesis of 11-Aminoundecanoic Acid via Ammonolysis This protocol is adapted from a patented industrial process designed to minimize the formation of secondary amine impurities.[9][16]

  • Materials:

    • This compound (110 g)

    • 32% Aqueous ammonia solution (660 g)

    • 1 L jacketed reactor with a mechanical stirrer

  • Procedure:

    • Cool the aqueous ammonia solution to 0°C in the jacketed reactor, stirring at 400 rpm.

    • Melt the this compound by heating it to 90°C.

    • Rapidly add the molten this compound to the cold, stirring ammonia solution.

    • Once the addition is complete, set the reactor temperature to 22°C. The reaction is exothermic and will warm the mixture.

    • Implement a gradual heating program, increasing the temperature setpoint in 2°C increments (24°C, 26°C, 28°C, 30°C, 32°C) over a period of 12.5 hours. This controlled, non-isothermal process ensures complete consumption of the starting material while limiting the formation of the major impurity, NH[(CH₂)₁₀COOH]₂.[9]

    • Upon completion, the product, 11-aminoundecanoic acid, can be isolated from the reaction mixture by filtration and purified by recrystallization from deionized water.[17]

Protocol 2: Synthesis of Oxacyclododecan-2-one (Macrolide Formation) This protocol for intramolecular cyclization is based on a procedure from Organic Syntheses.[11]

  • Materials:

    • This compound (10.0 g, 0.0377 mol)

    • Anhydrous potassium carbonate (15 g, 0.11 mol)

    • Anhydrous dimethyl sulfoxide (DMSO) (700 mL total)

    • Petroleum ether

    • Anhydrous sodium sulfate

    • 1 L three-necked, round-bottomed flask with mechanical stirrer, thermometer, and dropping funnel

  • Procedure:

    • Charge the flask with 500 mL of DMSO and 15 g of potassium carbonate.

    • Heat the stirred mixture to 100°C.

    • Dissolve the this compound in 200 mL of DMSO and add it dropwise to the heated reaction mixture over 1 hour with vigorous stirring.

    • After the addition is complete, allow the mixture to cool to room temperature.

    • Decant the solution to remove the bulk of the solid salts and filter the remainder. Rinse the solid residue with 50 mL of DMSO and add the washings to the filtrate.

    • Dilute the clear filtrate with 250 mL of water and extract with three 250-mL portions of petroleum ether.

    • Combine the organic layers, wash with 200 mL of water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude material by simple distillation at reduced pressure (e.g., 13 mm Hg) to yield pure oxacyclododecan-2-one (boiling point 124–126°C at 13 mm Hg). The expected yield is 5.5–5.8 g (79–83%).[11]

Visualizations

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Pharmaceutical Intermediates BUA This compound Ammonolysis Ammonolysis (NH3, H2O) BUA->Ammonolysis Nucleophilic Substitution Lactonization Intramolecular Lactonization (K2CO3) BUA->Lactonization Nucleophilic Substitution Esterification Esterification (CH3OH) BUA->Esterification Nucleophilic Acyl Substitution Wittig_Prep Wittig Reagent Formation (PPh3, Base) BUA->Wittig_Prep Amino_Acid 11-Aminoundecanoic Acid (Polymer Monomer, Linker) Ammonolysis->Amino_Acid Macrolide Oxacyclododecan-2-one (Macrolide Core) Lactonization->Macrolide Ester Methyl Ester Derivative (Betaine Synthesis) Esterification->Ester Ylide Phosphonium Ylide (Prostaglandin Synthesis) Wittig_Prep->Ylide

Caption: Versatility of this compound in Synthesis.

G cluster_synthesis Synthesis cluster_workup Purification Start 11-Bromoundecanoic Acid (Molten) Reaction Dispersion & Gradual Heating (0°C to 32°C) Start->Reaction Reagent Aqueous Ammonia (0°C) Reagent->Reaction Filtration Isolation of Crude Product Reaction->Filtration Reaction Completion Recrystallization Recrystallization (Deionized Water) Filtration->Recrystallization Final Pure 11-Aminoundecanoic Acid Recrystallization->Final

Caption: Workflow for the Synthesis of 11-Aminoundecanoic Acid.

G cluster_adc Antibody-Drug Conjugate (ADC) Action ADC ADC in Circulation (Stable Linker) Binding ADC Binds to Tumor Cell Receptor ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome (Acidic pH) Internalization->Lysosome Release Proteolytic Degradation of Antibody Lysosome->Release Enzymatic Action Payload Release of Cytotoxic Payload Release->Payload Linker is part of released payload Apoptosis Induction of Tumor Cell Apoptosis Payload->Apoptosis

Caption: Conceptual Pathway for ADC with a Non-Cleavable Linker.

References

Application Notes: Industrial Synthesis and Utilization of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Bromoundecanoic acid is a bifunctional long-chain fatty acid derivative of significant industrial value. Its chemical structure, featuring a terminal bromine atom and a carboxylic acid group, makes it a versatile intermediate for further chemical modifications. The primary industrial application of this compound is as a key precursor in the synthesis of 11-aminoundecanoic acid, the monomer for the high-performance biopolymer Polyamide 11 (Nylon-11).[1][2] It also serves as a valuable building block in the development of pharmaceuticals and other specialty chemicals.[3]

Key Industrial Applications

  • Polymer Synthesis: The most significant large-scale use of this compound is in the production of Nylon-11. The process involves the ammonolysis of this compound to yield 11-aminoundecanoic acid, which is then polymerized.[1][2] Nylon-11 is a high-performance polyamide derived from a renewable resource (castor oil) and is prized for its excellent thermal, mechanical, and chemical resistance properties.[2]

  • Pharmaceutical and Agrochemical Intermediates: The reactivity of the terminal bromine allows for its use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] It is a reactant in the preparation of compounds with potential therapeutic uses, such as hydroxy-substituted naphthoquinones with antiplasmodial properties for antimalarial drug development.[3]

  • Chemical Synthesis: In organic chemistry, it serves as a reactant for creating new chemical entities. Its applications include the synthesis of 11-phenoxyundecyl phosphate (B84403) and 11-hydroxytetradecanoic acid.[3]

Protocols for Large-Scale Synthesis

The predominant industrial method for synthesizing this compound is the anti-Markovnikov hydrobromination of 10-undecenoic acid (undecylenic acid). This reaction is typically a radical addition process initiated by peroxides or other radical sources.[2][5]

Logical Workflow for Industrial Production

G cluster_0 Raw Material Preparation cluster_1 Reaction Stage cluster_2 Purification Stage cluster_3 Final Product A 10-Undecenoic Acid E Mixing & Dissolution (Undecenoic Acid, Solvent, Initiator) A->E B Solvent (e.g., Toluene) B->E C Radical Initiator C->E D Hydrogen Bromide (Gas) F Anti-Markovnikov Addition (HBr Gas Introduction) D->F E->F Reaction Mixture G Reaction Quench / Degassing F->G Crude Reaction Product H Crude Product Isolation G->H I Freezing Crystallization H->I J Filtration & Washing I->J K This compound (>98% Purity) J->K

Caption: Industrial workflow for this compound synthesis.

Experimental Protocol: Radical-Initiated Hydrobromination

This protocol is a synthesized representation based on common industrial practices described in the literature.[2][5][6][7]

1. Materials and Equipment:

  • Reactors: Jacketed glass-lined or stainless steel reactor suitable for handling corrosive HBr gas, equipped with a mechanical stirrer, temperature probes, gas inlet tube, and condenser.

  • Purification: Crystallization vessel with controlled cooling, filter press or centrifugal filter.

  • Raw Materials: 10-Undecenoic acid, Toluene (solvent), Benzoyl Peroxide or a composite initiator system, and anhydrous Hydrogen Bromide gas.

2. Reaction Procedure:

  • Charging the Reactor: Charge the reactor with 10-undecenoic acid and toluene. A typical mass ratio is 1 part undecenoic acid to 3-6 parts toluene.[5][6]

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, as its presence can interfere with the desired anti-Markovnikov addition.[8]

  • Temperature Control: Cool the mixture to the initial reaction temperature, typically between -5°C and 0°C.[6][7]

  • Initiator Addition: Add the radical initiator. For composite systems, this may involve an organic peroxide as the main initiator and a tertiary amine as an auxiliary initiator.[5] The total amount of initiator is generally 0.5-4% of the mass of the 10-undecenoic acid.[5]

  • Hydrobromination: Introduce a slow, steady stream of anhydrous hydrogen bromide gas into the stirred solution. A slight molar excess of HBr (e.g., 1:1.05 undecenoic acid to HBr) is often used to ensure complete conversion.[6][7]

  • Reaction Monitoring: Maintain the reaction temperature between 0°C and 30°C.[6][7] The reaction is highly exothermic and requires efficient cooling. Monitor the reaction progress by techniques such as GC or titration to confirm the consumption of the starting material.

3. Work-up and Purification:

  • Degassing: Once the reaction is complete, stop the HBr flow and purge the system with nitrogen to remove any unreacted HBr.

  • Crystallization: Transfer the reaction mixture to a crystallization vessel. Cool the solution slowly to a temperature between -4°C and -16°C to induce crystallization of the product.[6][7] This "freezing crystallization" method is effective for achieving high purity.[6]

  • Filtration: Filter the resulting slurry using a filter press. The filter cake is the desired this compound.

  • Washing and Drying: Wash the filter cake with cold solvent to remove impurities. Dry the final product under vacuum. The expected purity is typically >98%.[6]

Safety Protocols for Handling Hydrogen Bromide

Hydrogen Bromide (HBr) is a highly toxic and corrosive gas that can cause severe skin burns and respiratory tract damage.[9][10][11] Strict safety measures are mandatory.

  • Personal Protective Equipment (PPE): All personnel must wear chemical-resistant gloves, safety goggles, a face shield, and protective clothing. Respiratory protection, such as a self-contained breathing apparatus (SCBA) or an air-purifying respirator with acid gas cartridges, is essential.[10][12]

  • Engineering Controls: The reaction must be conducted in a well-ventilated area, preferably within a closed system or a fume hood.[10] Continuous HBr gas detection systems should be installed to provide early leak warnings.[9][12]

  • Handling: Use a backflow prevention device in the HBr piping.[10] Cylinders must be secured and handled with care. All equipment should be made of corrosion-resistant materials.[12]

  • Emergency Response: Ensure readily accessible safety showers and eyewash stations.[12] Develop a clear emergency response plan for HBr leaks, including evacuation procedures and first aid measures.[9]

Quantitative Data Summary

Table 1: Key Reactants and Materials

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
10-Undecenoic AcidStarting Material112-38-9C₁₁H₂₀O₂184.28
Hydrogen BromideReagent10035-10-6HBr80.91
This compoundProduct2834-05-1C₁₁H₂₁BrO₂265.19
TolueneSolvent108-88-3C₇H₈92.14
Benzoyl PeroxideInitiator94-36-0C₁₄H₁₀O₄242.23

Table 2: Comparison of Industrial Synthesis Parameters

ParameterMethod A (Freezing Crystallization)[6]Method B (Oxygen-Free)[8]Method C (Composite Initiator)[5]
Starting Material Undecylenic AcidUndecenoic Acid10-Undecylenic Acid
Solvent & Ratio Toluene (1:3 to 1:4 mass ratio)Toluene, Cyclohexane, or TetralinToluene (1:4 to 1:6 mass ratio)
Initiator Not specified (Radical reaction implied)Peroxide (e.g., Benzoyl Peroxide)Main (Organic Peroxide) + Auxiliary (Tertiary Amine)
Reactant Molar Ratio 1 : 1.05 (Acid : HBr)Not specifiedNot specified
Reaction Temperature 0°C to 30°CNot specifiedNot specified
Key Feature Direct freezing crystallization at -4°C to -16°C for purification.Reaction conducted in the absence of free oxygen to improve yield and purity.Use of a composite initiator to enhance selectivity and yield.
Reported Purity > 98%High purity, improved colorHigh yield

Application Pathway

The primary industrial value of this compound lies in its role as a critical intermediate.

G A 10-Undecenoic Acid (from Castor Oil) B This compound (Key Intermediate) A->B  Anti-Markovnikov  Hydrobromination C 11-Aminoundecanoic Acid B->C Ammonolysis E Pharmaceuticals & Specialty Chemicals B->E Further Synthesis D Polyamide 11 (Nylon-11) (High-Performance Biopolymer) C->D Polycondensation

Caption: Application pathway from raw material to end products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 11-bromoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial and laboratory method is the anti-Markovnikov hydrobromination of 10-undecenoic acid.[1] This reaction utilizes hydrogen bromide (HBr) in the presence of a free-radical initiator, such as a peroxide, to ensure the bromine atom adds to the terminal carbon.[1]

Q2: Why is a peroxide initiator necessary for this synthesis?

A2: In the absence of a peroxide initiator, the addition of HBr to the double bond of 10-undecenoic acid follows Markovnikov's rule, which would result in the formation of 10-bromoundecanoic acid as the major product.[1] Peroxides generate a bromine radical, which initiates a free-radical chain reaction that leads to the desired anti-Markovnikov product, this compound, in high yield.[1]

Q3: What are the critical parameters to control for maximizing the yield and purity of this compound?

A3: Key parameters to control include the choice and concentration of the initiator, reaction temperature, the molar ratio of HBr to undecenoic acid, and the exclusion of free oxygen.[1][2] Toluene is a commonly used solvent for this reaction.[1]

Q4: What are the common impurities or side products in this synthesis?

A4: The most common side product is the Markovnikov addition product, 10-bromoundecanoic acid.[1] Other potential impurities include dibrominated species from over-bromination and peroxy compounds.[1]

Q5: What are the recommended methods for purifying the final product?

A5: Purification can be achieved through recrystallization from solvents like water or mixtures of methanol (B129727) and ethyl acetate (B1210297).[1] Direct freezing crystallization is another effective method for obtaining high-purity this compound.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Insufficient or inactive peroxide initiator.- Presence of free oxygen in the reaction vessel.- Incorrect reaction temperature.- Inadequate HBr concentration.- Use a fresh, active peroxide initiator (e.g., benzoyl peroxide) at an appropriate concentration (0.5-4% by mass of 10-undecylenic acid).[5]- Ensure the reaction is carried out in the absence of free oxygen.[2]- Optimize the reaction temperature. While some protocols suggest 80-90°C to maximize radical stability, lower temperatures (e.g., 0-30°C) can suppress side reactions.[1][4][5]- Use a slight excess of HBr (e.g., 1.05-1.5 molar ratio to undecylenic acid).[4][5]
High Percentage of 10-Bromoundecanoic Acid Impurity - Absence or insufficient amount of peroxide initiator.- Presence of inhibitors that quench the radical reaction.- Ensure a sufficient concentration of an active peroxide initiator is used.[1]- Purify the 10-undecenoic acid starting material to remove any potential radical inhibitors.
Product is Dark-Colored or Impure - Reaction carried out in the presence of air (free oxygen).- Side reactions due to non-optimal temperature.- Conduct the reaction under an inert atmosphere (e.g., nitrogen). The absence of free oxygen is crucial for a clean reaction and pure product.[2]- Adjust the reaction temperature to minimize the formation of colored byproducts.[2]
Formation of Dibrominated Byproducts - Excessive amount of HBr.- Carefully control the stoichiometry of HBr. Use only a slight excess.
Difficulty in Product Isolation/Purification - Incomplete reaction leading to a complex mixture.- Inappropriate crystallization solvent or conditions.- Monitor the reaction for completion using appropriate analytical techniques (e.g., TLC, GC).- For recrystallization, select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. For freezing crystallization, control the cooling rate and temperature to -4°C to -16°C.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of this compound

Reaction Condition Parameter Value/Range Effect on Yield/Purity Reference(s)
Initiator TypeBenzoyl Peroxide, Lauroyl Peroxide, etc.Essential for anti-Markovnikov addition.[5]
Concentration0.5 - 4% (by mass of 10-undecylenic acid)Balances initiation efficiency and cost.[1][5]
Reactant Ratio HBr : Undecylenic Acid (molar)1.05 - 1.5 : 1A slight excess of HBr prevents oligomerization and ensures complete conversion.[1][4][5]
Temperature Reaction Temperature0 - 90°CHigher temperatures can increase reaction rate but may also promote side reactions. Lower temperatures can improve selectivity.[1][4][5]
Solvent TypeToluene, Benzene, Cyclohexane, etc.Toluene is commonly used. Solvents with moderately reducing character can be beneficial.[1][2][5]
Ratio (Solvent:Undecylenic Acid by mass)3:1 to 6:1Affects reaction concentration and can influence reaction rate and product isolation.[4][5]
Atmosphere Reaction AtmosphereAbsence of free oxygenCrucial for preventing the formation of the Markovnikov product and colored impurities, leading to higher yield and purity.[2]

Experimental Protocols

High-Yield Synthesis of this compound via Free-Radical Hydrobromination

This protocol is a generalized procedure based on common practices for achieving high yields.

Materials:

  • 10-Undecenoic acid

  • Toluene (or another suitable solvent)

  • Benzoyl peroxide (or other suitable peroxide initiator)

  • Anhydrous Hydrogen Bromide (gas)

  • Nitrogen gas (or other inert gas)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Temperature control system (ice bath, heating mantle)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and ensure it is dry. The setup should allow for the introduction of gases and control of temperature. Purge the entire system with an inert gas (e.g., nitrogen) to remove any free oxygen.

  • Reactant Preparation: In the reaction flask, dissolve 10-undecenoic acid in the chosen solvent (e.g., toluene, at a mass ratio of 1:3 to 1:4).

  • Initiator Addition: Add the peroxide initiator (e.g., benzoyl peroxide, 0.5-1.0 wt% relative to the undecenoic acid) to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-10°C) using an ice bath.

  • HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Maintain the temperature throughout the addition. The molar ratio of HBr to undecenoic acid should be approximately 1.05:1.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed. Reaction times can range from a few hours to over 12 hours depending on the scale and conditions.[1]

  • Work-up: Once the reaction is complete, stop the HBr flow and purge the system with inert gas to remove excess HBr.

  • Purification:

    • Recrystallization: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., water or a methanol/ethyl acetate mixture).[1]

    • Direct Freezing Crystallization: Transfer the reaction mixture to a crystallization vessel and cool to between -4°C and -16°C with slow stirring to induce crystallization. The crystals can then be filtered.[4]

  • Drying: Dry the purified this compound under vacuum.

  • Analysis: Confirm the purity of the final product using techniques such as melting point determination, NMR, and mass spectrometry.[1]

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reactants Prepare Reactant Solution (10-Undecenoic Acid + Solvent) setup->reactants initiator Add Peroxide Initiator reactants->initiator temp_control Adjust to Reaction Temperature initiator->temp_control hbr_addition Introduce HBr Gas temp_control->hbr_addition reaction Monitor Reaction Progress hbr_addition->reaction workup Reaction Work-up reaction->workup purification Purification (Crystallization) workup->purification analysis Product Analysis purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield no_peroxide No/Inactive Peroxide low_yield->no_peroxide oxygen_present Oxygen Present low_yield->oxygen_present wrong_temp Incorrect Temperature low_yield->wrong_temp bad_reagents Impure Reagents low_yield->bad_reagents high_impurity High Impurity (10-Bromo Isomer) high_impurity->no_peroxide high_impurity->oxygen_present dark_product Dark Product Color dark_product->oxygen_present dark_product->wrong_temp add_peroxide Add Fresh Peroxide no_peroxide->add_peroxide inert_atm Use Inert Atmosphere oxygen_present->inert_atm optimize_temp Optimize Temperature wrong_temp->optimize_temp purify_reagents Purify Starting Materials bad_reagents->purify_reagents

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 11-bromoundecanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the problem, its probable cause, and the recommended solution.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Suboptimal Reaction Temperature: Incorrect temperature can reduce reaction rate or favor side reactions. - Presence of Oxygen: Oxygen inhibits the free-radical chain reaction required for anti-Markovnikov addition.[1][2] - Insufficient Initiator: Inadequate peroxide initiator leads to incomplete reaction. - Incorrect HBr to Alkene Ratio: An insufficient amount of HBr can lead to oligomerization of the starting material.[3]- Optimize Temperature: Maintain the reaction temperature within the optimal range for your specific protocol. Some sources suggest 80–90°C to maximize radical stability, while others use lower temperatures (0–50°C) to suppress side reactions.[3][4] - Ensure Inert Atmosphere: Conduct the reaction in the absence of free oxygen by using an inert gas (e.g., nitrogen or argon).[1][3] - Verify Initiator Concentration: Use an appropriate catalyst loading, typically in the range of 0.5–1.0 wt% of the 10-undecylenic acid.[3] - Use a Slight Excess of HBr: Employ a slight molar excess of HBr (e.g., 1.2:1 relative to 10-undecylenic acid) to ensure complete conversion and prevent oligomerization.[3]
High Levels of 10-Bromoundecanoic Acid Impurity - Markovnikov Addition: This is the primary isomeric impurity. Its formation is favored in the absence of a radical initiator or in the presence of oxygen, proceeding via an electrophilic addition mechanism.[1][2][5]- Ensure Presence of Peroxide Initiator: The reaction requires a peroxide (e.g., benzoyl peroxide) to proceed via the anti-Markovnikov, free-radical pathway.[6] - Exclude Oxygen: The presence of oxygen will inhibit the desired radical mechanism. Purge the reaction vessel with an inert gas before and during the reaction.[1]
Formation of Dibrominated Byproducts - Excess HBr or Over-bromination: Using a large excess of HBr or prolonged reaction times can lead to the formation of dibrominated species.[3]- Control Stoichiometry: Carefully control the molar ratio of HBr to 10-undecylenic acid. A slight excess (e.g., 1.2:1) is often sufficient.[3] - Monitor Reaction Progress: Use techniques like GC or TLC to monitor the consumption of the starting material and avoid unnecessarily long reaction times.
Product is Dark-Colored or Impure - Reaction with Air: Allowing the reaction to proceed in the presence of air can lead to impure and dark-colored products.[1][2]- Maintain Inert Atmosphere: As mentioned, excluding oxygen is critical for obtaining a pure, light-colored product.[1] - Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene (B28343) or petroleum ether) to remove colored impurities.[1][7][8]
Premature Formation of 11-Aminoundecanoic Acid - Contamination with Ammonia (B1221849): The presence of ammonia or amines during the bromination step will lead to a nucleophilic substitution reaction (ammonolysis).[3]- Ensure Clean Glassware and Reagents: Use glassware and reagents that are free from ammonia contamination. - Sequential Reaction Steps: Ammonolysis should be performed as a distinct, subsequent step after the bromination is complete and the this compound has been isolated.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound from 10-undecylenic acid, and how can I minimize it?

A1: The primary side reaction is the formation of the Markovnikov addition product, 10-bromoundecanoic acid.[1][2][3] The desired synthesis follows an anti-Markovnikov addition pathway. To minimize the formation of the 10-bromo isomer, the reaction must be carried out under conditions that favor a free-radical mechanism. This includes using a peroxide initiator (like benzoyl peroxide) and ensuring the reaction is conducted in the absence of free oxygen.[1][6]

Q2: My final product contains a significant amount of a secondary amine impurity. What is it and how did it form?

A2: This impurity is likely aminodiundecanoic acid. It forms during the subsequent ammonolysis step (the reaction of this compound with ammonia to form 11-aminoundecanoic acid). The newly formed 11-aminoundecanoic acid can act as a nucleophile and react with another molecule of this compound.[9][10] To limit this side reaction, use a large excess of aqueous ammonia and carefully control the reaction temperature, often by gradual heating.[9][10]

Q3: What are the optimal reaction conditions for the bromination of 10-undecylenic acid?

A3: The optimal conditions can vary, but key parameters have been established to maximize yield and purity. The table below summarizes typical ranges.

ParameterRecommended RangePurpose
Solvent Toluene, Benzene, Cyclohexane[1][4]Dissolves reactants and facilitates the reaction.
Initiator Benzoyl Peroxide, AIBN[4]To initiate the free-radical chain reaction.
Initiator Loading 0.5 - 1.0 wt%[3]Balances initiation efficiency with cost.
HBr:Alkene Molar Ratio ~1.2 : 1[3]Prevents oligomerization and ensures complete conversion.
Temperature 0°C - 90°C[3][4][7]Varies by protocol; optimization is key to balance radical stability and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)[1][3]Prevents oxygen from inhibiting the radical reaction.
Reaction Time 8 - 12 hours[3]To ensure complete conversion of the starting material.

Q4: Can I use HCl or HI instead of HBr for the anti-Markovnikov addition?

A4: The anti-Markovnikov addition via a free-radical mechanism (the "Kharasch effect") is effective only for HBr.[5] The reaction is not favorable for HCl or HI under these conditions.

Q5: How should the crude this compound be purified?

A5: The most common purification method is crystallization. After the reaction, the solution is typically washed to remove excess HBr, the solvent is distilled off, and the remaining crude product is recrystallized from a suitable solvent like toluene or by freezing crystallization.[1][8] This process is effective at removing isomeric impurities and byproducts, yielding a product with a purity of over 98%.[8]

Experimental Protocol: Synthesis via Anti-Markovnikov Hydrobromination

This protocol describes the synthesis of this compound from 10-undecylenic acid.

Materials:

  • 10-undecylenic acid

  • Toluene (or another suitable solvent)

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Nitrogen or Argon gas

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Preparation: In a reaction vessel, dissolve 10-undecylenic acid in toluene (e.g., a mass ratio of 1:4).[8]

  • Inerting: Purge the vessel with nitrogen or argon gas for 15-20 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.

  • Initiator Addition: Add the radical initiator (e.g., benzoyl peroxide, 0.5-1.0 wt% relative to the undecylenic acid) to the solution and stir until dissolved.[3]

  • Temperature Control: Adjust the temperature of the reaction mixture to the desired starting point (e.g., 10-30°C).[4]

  • HBr Addition: Begin bubbling anhydrous HBr gas through the stirred solution. The addition of HBr is exothermic, so monitor the temperature closely and adjust cooling as needed to maintain the target temperature range.

  • Reaction: Continue the reaction, potentially adjusting the temperature to a higher range (e.g., 30-50°C) after the initial addition phase, for a total of 8-12 hours to ensure complete conversion.[3][4]

  • Workup: Once the reaction is complete (as determined by GC or TLC), stop the HBr flow and purge the system with inert gas to remove any remaining HBr.

  • Purification: Wash the reaction mixture with water to remove residual acid. The organic layer is then concentrated under reduced pressure to remove the solvent. The resulting crude this compound is purified by crystallization from a suitable solvent.[1]

Visualizations

Below is a diagram illustrating the primary reaction pathway for the synthesis of this compound and the key side reactions that can occur.

Synthesis_Side_Reactions Reactants 10-Undecylenic Acid + HBr DesiredProduct This compound (Anti-Markovnikov Product) Reactants->DesiredProduct Free-Radical Mechanism SideProduct1 10-Bromoundecanoic Acid (Markovnikov Product) Reactants->SideProduct1 Electrophilic Addition SideProduct2 Dibrominated Products Reactants->SideProduct2 Excess HBr SideProduct3 Oligomers Reactants->SideProduct3 Insufficient HBr Initiator Peroxide Initiator (ROOR) Initiator->Reactants Initiates NoInitiator No Initiator / O2 Present NoInitiator->Reactants Allows AmmonolysisProduct 11-Aminoundecanoic Acid DesiredProduct->AmmonolysisProduct Ammonolysis Ammonia Ammonia (NH3) Contamination Ammonia->DesiredProduct Reacts with

Caption: Reaction scheme for this compound synthesis and major side products.

References

Technical Support Center: Purification of 11-Bromoundecanoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 11-bromoundecanoic acid by crystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.

Data Presentation

PropertyValueSolventsQualitative Solubility
Molecular Formula C₁₁H₂₁BrO₂Water Limited to Insoluble[1]
Molecular Weight 265.19 g/mol [1][2]Ethanol (B145695) Soluble[1]
Appearance White to off-white crystalline solid or powder[1]Acetone Soluble[1]
Melting Point 45-48 °CToluene (B28343) Soluble, especially when heated[3]
Boiling Point 173-174 °C at 2 mmHgChloroform Soluble
Density ~1.22 g/cm³[1]Methanol Soluble

Note: The solubility of this compound in organic solvents generally increases with temperature.[1]

Experimental Protocols

A common and effective method for the purification of this compound is by crystallization. A specific method, direct freezing crystallization, has been described for its preparation and purification.

Protocol: Purification of this compound by Direct Freezing Crystallization

This protocol is adapted from methodologies described for the synthesis and purification of this compound.

Materials:

  • Crude this compound

  • Toluene

  • Crystallization vessel with a cooling jacket and stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

Procedure:

  • Dissolution: In a crystallization vessel, dissolve the crude this compound in toluene. A mass ratio of 1 part acid to 3-4 parts toluene can be used as a starting point. Heat the mixture gently to ensure complete dissolution.

  • Cooling and Crystallization: Once the acid is completely dissolved, begin to cool the solution by circulating a coolant through the vessel's jacket. The target temperature for crystallization is between -4 °C and -16 °C.

  • Agitation: During the cooling process, stir the solution at a low speed (e.g., ~8 rpm) to promote uniform crystal growth and prevent the formation of large agglomerates.

  • Maturation: Allow the crystals to mature in the cold solvent for a sufficient period to maximize the yield.

  • Filtration: Separate the purified crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: Toluene has been successfully used for the crystallization of this compound, particularly in freeze crystallization methods. Other organic solvents in which the acid exhibits good solubility at high temperatures and lower solubility at low temperatures, such as ethanol or acetone, could also be effective.[1] The ideal solvent choice will depend on the specific impurities present in the crude material.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound melts and forms an oil before it crystallizes. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.[4][5]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: The absence of crystal formation is often due to either the solution being too dilute or supersaturation.[4][6] Try the following troubleshooting steps in order:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[6]

  • Seeding: If available, add a single, pure crystal of this compound to the solution to induce crystallization.

  • Concentration: If scratching or seeding does not work, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

  • Lower Temperature: If crystals still do not form, try cooling the solution to a lower temperature.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can be caused by several factors:

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time at the appropriate temperature to maximize crystal formation.

  • Excessive Washing: Washing the crystals with too much solvent, or with a solvent that is not sufficiently cold, can dissolve some of the product.[6] Use a minimal amount of ice-cold solvent for washing.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.

Q5: The purified this compound is still not pure. What can I do?

A5: If the purity is not satisfactory after a single crystallization, a second recrystallization step may be necessary. Ensure that the initial crude material is fully dissolved and that the cooling process is slow to allow for the selective crystallization of the desired compound. If colored impurities are present, treatment with a small amount of activated charcoal in the hot solution before filtration may be beneficial.

Mandatory Visualization

G Troubleshooting Crystallization of this compound start Start Crystallization dissolve Dissolve crude This compound in hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Oiling out occurs? cool->oiling_out crystals_form Crystals form? no_crystals Induce crystallization: 1. Scratch flask 2. Add seed crystal crystals_form->no_crystals No filter_dry Filter and dry crystals crystals_form->filter_dry Yes oiling_out->crystals_form No reheat_slow_cool Reheat to dissolve oil, cool slowly oiling_out->reheat_slow_cool Yes add_more_solvent Add more solvent reheat_slow_cool->add_more_solvent add_more_solvent->cool concentrate Concentrate solution (evaporate some solvent) no_crystals->concentrate concentrate->cool check_purity Check purity filter_dry->check_purity end_pure End: Pure Product check_purity->end_pure Pure recrystallize Recrystallize check_purity->recrystallize Impure recrystallize->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Uniform Self-Assembled Monolayers with 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forming uniform self-assembled monolayers (SAMs) with 11-Bromoundecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming a uniform self-assembled monolayer with this compound?

A1: The main challenges stem from the dual functionality of the molecule: the carboxylic acid headgroup and the bromo-terminated tail. Key difficulties include:

  • Sub-optimal Adsorption: Carboxylic acids have a weaker affinity for common substrates like gold compared to thiols, which can lead to incomplete or disordered monolayers.

  • Contamination: Surfaces can be easily contaminated, interfering with the self-assembly process. A clean environment is crucial for high-quality SAMs.[1]

  • Solvent and Solute Purity: Impurities in the solvent or the this compound itself can be incorporated into the monolayer, creating defects.

  • Parameter Optimization: Finding the ideal combination of concentration, immersion time, temperature, and pH is critical and often requires systematic optimization.

  • Stability: Carboxylic acid-based SAMs may exhibit lower thermal and chemical stability compared to thiol-based SAMs.

Q2: Which substrates are suitable for forming SAMs with this compound?

A2: this compound, being a carboxylic acid, will form SAMs on oxide surfaces. Suitable substrates include:

  • Naturally oxidized aluminum (AlOx)[2]

  • Silicon oxide (SiO2)

  • Mica

  • Indium Tin Oxide (ITO)

  • Titanium dioxide (TiO2)

While gold is a common substrate for thiol-based SAMs, the interaction between carboxylic acids and gold is weaker, which may result in less stable and ordered monolayers.[3]

Q3: What is the importance of pH when forming SAMs with this compound?

A3: The pH of the deposition solution is critical as it affects the protonation state of the carboxylic acid headgroup. For effective binding to a substrate, the carboxylic acid should generally be in its protonated form. For carboxy-terminated thiols, it is recommended to adjust the pH to approximately 2 by adding a few drops of concentrated HCl.[1] This principle can be applied to this compound as well.

Q4: How can I characterize the quality of my this compound SAM?

A4: Several surface analysis techniques can be used to assess the quality of the SAM:

  • Contact Angle Goniometry: Measures the hydrophobicity of the surface. A uniform and high contact angle suggests a well-formed, dense monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, allowing you to verify the presence of bromine and carbon from your molecule and check for contaminants.

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and smoothness of the monolayer.

  • Ellipsometry: Measures the thickness of the monolayer, which can be compared to the theoretical length of the this compound molecule.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Contact Angle / Hydrophilic Surface - Incomplete monolayer formation.- Disordered monolayer with exposed substrate.- Contamination on the substrate or in the solution.- Increase immersion time.- Optimize the concentration of the this compound solution.- Ensure rigorous cleaning of the substrate.- Use high-purity solvent and this compound.
Inconsistent Results Between Samples - Variation in substrate quality.- Inconsistent cleaning procedure.- Fluctuation in environmental conditions (temperature, humidity).- Contamination in the deposition solution.- Use substrates from the same batch.- Standardize the substrate cleaning protocol.- Control the deposition environment.- Prepare fresh deposition solutions for each experiment.
XPS shows contaminants (e.g., silicones, unexpected elements) - Contaminated lab environment (e.g., use of silanes or PDMS).[1]- Impure solvent or this compound.- Improper handling of the substrate.- Avoid working in environments where silanes or PDMS are used.[1]- Use high-purity, anhydrous solvents.- Handle substrates only with clean, dedicated tweezers.
AFM shows a rough or incomplete monolayer - Sub-optimal deposition parameters.- Presence of aggregates in the solution.- Substrate surface is not smooth.- Systematically vary concentration, immersion time, and temperature.- Sonicate the solution before use to break up aggregates.- Use ultra-flat substrates or anneal them before use.

Experimental Protocols

Standard Protocol for SAM Formation of this compound on a Silicon Oxide Substrate
  • Substrate Cleaning:

    • Sonicate the silicon oxide substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen gas.

    • Treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol (B145695) or toluene.

    • Adjust the pH of the solution to ~2 by adding a small amount of concentrated HCl.[1]

    • Sonicate the solution for 5-10 minutes to ensure the solute is fully dissolved and to break up any aggregates.

  • Self-Assembly:

    • Immerse the cleaned substrate into the prepared solution in a sealed container.

    • To minimize oxygen exposure, which can affect monolayer quality, it is advisable to reduce the headspace above the solution and backfill with an inert gas like nitrogen or argon.[1]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally result in more ordered monolayers.[1]

  • Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrate with a gentle stream of dry nitrogen gas.

Quantitative Data Summary (Starting Point for Optimization)
ParameterRecommended RangeNotes
Concentration 1 - 10 mMHigher concentrations may lead to faster monolayer formation but can also result in more defects.
Solvent Ethanol, Toluene (anhydrous)The choice of solvent can influence the solubility of the molecule and the final monolayer structure.
Immersion Time 12 - 48 hoursLonger immersion times generally lead to more ordered and densely packed monolayers.[1]
Temperature Room Temperature (20-25 °C)Higher temperatures can increase the rate of assembly but may also increase disorder.
pH ~2 (for ethanolic solutions)Acidic conditions promote the protonation of the carboxylic acid headgroup, facilitating binding to oxide surfaces.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis sub_clean Substrate Cleaning sol_prep Solution Preparation immersion Substrate Immersion sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying characterization Characterization drying->characterization

Caption: Experimental workflow for the formation of this compound SAMs.

Caption: Troubleshooting flowchart for common issues in SAM formation.

References

Technical Support Center: Optimizing Esterification of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 11-bromoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification. This reaction involves heating the this compound with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] The reaction is an equilibrium process, and to achieve high yields, it's crucial to shift the equilibrium towards the product side.[2]

Q2: How can I drive the esterification reaction to completion and improve the yield?

A2: To maximize the ester yield, you can employ Le Chatelier's principle in a few ways. Using a large excess of the alcohol reactant is a common strategy that pushes the equilibrium towards the ester product.[2] Another highly effective method is the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus during reflux.[1][2][3]

Q3: Is the carbon-bromine (C-Br) bond stable under typical acidic esterification conditions?

A3: Generally, the primary alkyl bromide in this compound is stable under the acidic conditions of Fischer esterification.[4] However, prolonged reaction times or excessively harsh conditions could potentially lead to side reactions. It is always advisable to monitor the reaction progress to avoid degradation.

Q4: What are some suitable catalysts for this reaction?

A4: Common homogeneous catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3] Lewis acids can also be employed.[1] The choice of catalyst can influence reaction rates and yields, and the optimal catalyst may vary depending on the specific alcohol and desired reaction conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the esterification of this compound.

Issue 1: Low or No Ester Conversion
Possible Cause Troubleshooting Step
Inactive or Insufficient Catalyst Ensure your acid catalyst is fresh and anhydrous. Increase the catalyst loading incrementally, monitoring for improvement. For a typical reaction, a catalytic amount (e.g., 1-5 mol%) is sufficient.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction mixture is refluxing gently. For methanol, the reflux temperature is around 65°C, while for ethanol (B145695) it is approximately 78°C.
Insufficient Reaction Time Esterification can be a slow process. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times can range from a few hours to overnight.
Presence of Water Water in the reactants or solvent will inhibit the reaction by shifting the equilibrium back to the starting materials. Ensure you are using anhydrous alcohol and solvents. If possible, use a Dean-Stark trap to remove water as it forms.[2][3]
Issue 2: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion Formation During Workup During the aqueous wash steps, emulsions can form, making separation difficult. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Product Solubility in Aqueous Layer If a large excess of a water-miscible alcohol (like methanol or ethanol) was used, the ester product might have some solubility in the aqueous wash solutions, leading to lower isolated yields. To mitigate this, remove the excess alcohol under reduced pressure (rotary evaporation) before performing the aqueous workup.
Incomplete Removal of Acid Catalyst Residual acid catalyst can contaminate the final product. Ensure thorough washing with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a wash with brine.
Issue 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Unreacted this compound If the reaction has not gone to completion, the starting material will remain. Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction further. The unreacted acid can be removed by washing the organic layer with a mild base like NaHCO₃ solution.
Side Reactions While the C-Br bond is generally stable, under harsh conditions or with certain nucleophiles present as impurities, substitution of the bromide could occur. Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. The primary alcohol formed from bromide substitution would be 11-hydroxyundecanoic acid methyl ester. These impurities can often be separated by column chromatography.

Data Presentation

Table 1: General Reaction Parameters for the Esterification of this compound

ParameterConditionExpected Outcome/Rationale
Alcohol Methanol, EthanolCommon, inexpensive, and effective. Using the alcohol as the solvent drives the reaction forward.[2]
Catalyst H₂SO₄, p-TsOHStrong acid catalysts that effectively protonate the carboxylic acid, making it more susceptible to nucleophilic attack.
Catalyst Loading 1-5 mol%A catalytic amount is usually sufficient. Higher loadings may lead to side reactions or complicate purification.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 24 hoursThe time required depends on the scale, temperature, and catalyst. Reaction progress should be monitored.
Water Removal Dean-Stark TrapHighly recommended for maximizing yield by removing the water byproduct and shifting the equilibrium.[2][3]

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl 11-Bromoundecanoate

This protocol describes a standard Fischer esterification of this compound with methanol using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, which can also serve as the solvent).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup - Alcohol Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove any remaining methanol.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted this compound. Continue washing until no more gas (CO₂) evolves.

    • Wash the organic layer with brine to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 11-bromoundecanoate.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Catalyst Add Catalyst Combine Reactants->Add Catalyst 1. Dissolve acid in excess alcohol Reflux Reflux Add Catalyst->Reflux 2. Add H2SO4 Monitor Progress Monitor Progress Reflux->Monitor Progress 3. Heat to reflux Cool Reaction Cool Reaction Monitor Progress->Cool Reaction 4. TLC/GC analysis Remove Excess Alcohol Remove Excess Alcohol Cool Reaction->Remove Excess Alcohol Extraction Extraction Remove Excess Alcohol->Extraction Wash with NaHCO3 Wash with NaHCO3 Extraction->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify (Optional) Purify (Optional) Concentrate->Purify (Optional)

Caption: Experimental workflow for the synthesis of methyl 11-bromoundecanoate.

troubleshooting_low_yield Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Is catalyst active? Check Temperature Check Temperature Check Catalyst->Check Temperature Yes Increase Loading / Use Fresh Increase Loading / Use Fresh Check Catalyst->Increase Loading / Use Fresh No Check Reaction Time Check Reaction Time Check Temperature->Check Reaction Time Optimal Increase to Reflux Increase to Reflux Check Temperature->Increase to Reflux Too Low Check for Water Check for Water Check Reaction Time->Check for Water Sufficient Extend Time Extend Time Check Reaction Time->Extend Time Too Short Use Anhydrous Reagents / Dean-Stark Use Anhydrous Reagents / Dean-Stark Check for Water->Use Anhydrous Reagents / Dean-Stark Present Investigate Other Issues Investigate Other Issues Check for Water->Investigate Other Issues Absent

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: 11-Bromoundecanoic Acid Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the dimerization of 11-Bromoundecanoic acid (11-BUA) in solution.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why does it occur with this compound?

A1: Dimerization is a process where two molecules of the same compound bind together. For this compound, this occurs primarily through intermolecular hydrogen bonding between the carboxylic acid (-COOH) groups of two separate molecules.[1][2] The polar carboxylic acid group of one molecule forms two strong hydrogen bonds with another, creating a stable, cyclic dimer.[1] This phenomenon is common for carboxylic acids, especially in non-polar solvents or in a vapor state.[2][3]

Q2: What are the consequences of 11-BUA dimerization in an experiment?

A2: Dimerization effectively doubles the molecular weight of the species in solution, which can significantly alter the compound's physical and chemical properties.[2] This can lead to:

  • Reduced Reactivity: The carboxylic acid groups are "occupied" in the dimer, making them less available to participate in desired chemical reactions.

  • Altered Solubility: Dimer formation can lead to decreased solubility and potential precipitation, especially in non-polar organic solvents where dimerization is favored.[3]

  • Inaccurate Analytical Results: Techniques sensitive to molecular weight, such as mass spectrometry or size-exclusion chromatography, may yield confusing or misleading data.

  • Changes in Physical Properties: Increased viscosity or unexpected phase behavior can be observed.

Q3: Which factors have the greatest influence on the dimerization of 11-BUA?

A3: The equilibrium between the monomer and dimer forms of 11-BUA is primarily influenced by three key factors:

  • Solvent Polarity: This is the most critical factor. Non-polar, aprotic solvents strongly promote dimerization, while polar solvents disrupt the hydrogen bonds required for dimer formation.[4][5]

  • Concentration: Dimerization is a concentration-dependent equilibrium. Higher concentrations of 11-BUA increase the likelihood of dimer formation.

  • Temperature: Hydrogen bond formation is typically an exothermic process. Therefore, increasing the temperature will shift the equilibrium towards the monomeric form, while lower temperatures favor the dimer.

Troubleshooting Guide

This guide addresses common issues arising from 11-BUA dimerization and provides actionable solutions.

Issue: I am observing low reactivity, unexpected precipitation, or high viscosity in my non-polar solvent (e.g., chloroform, toluene, hexane).

Cause: This is a classic sign of extensive dimerization. Non-polar solvents do not effectively solvate the polar carboxylic acid groups, leaving them free to form strong hydrogen-bonded dimers.[3][5]

Solutions:

  • Change or Modify the Solvent System: The most effective way to prevent dimerization is to use a solvent that can compete for hydrogen bonding sites.

  • Decrease the Concentration: Diluting the solution will shift the chemical equilibrium away from the dimer and towards the monomer.

  • Increase the Temperature: Gently heating the solution can provide enough thermal energy to break the hydrogen bonds holding the dimer together.

Issue: My analytical results (e.g., NMR, Mass Spec) suggest the presence of a species with double the expected molecular weight.

Cause: Analytical techniques are detecting the stable 11-BUA dimer. The presence of both monomer and dimer can lead to complex and difficult-to-interpret spectra.

Solutions:

  • Use a Polar, Aprotic Solvent for Analysis: Dissolving the sample in solvents like DMSO-d6 or THF-d8 for NMR analysis will disrupt dimerization and provide a cleaner spectrum of the monomer.

  • Adjust pH for Aqueous Samples: If working in an aqueous or protic solvent system, increasing the pH to a value greater than the pKa of 11-BUA (predicted to be ~4.78) will deprotonate the carboxylic acid to a carboxylate (-COO⁻).[6][7][8] Electrostatic repulsion between the negatively charged carboxylate ions will prevent dimerization.

  • Employ Derivatization: For techniques like Gas Chromatography (GC), derivatizing the carboxylic acid group to an ester (e.g., a methyl ester) will permanently eliminate the possibility of hydrogen bonding.

Quantitative Data Summary

The choice of solvent has a profound impact on the monomer-dimer equilibrium of carboxylic acids. The following table summarizes the general trend of the dimerization constant (KD) in various solvent types. A higher KD indicates a greater tendency to form dimers.

Solvent TypeExample SolventsDimerization Tendency (Relative KD)Rationale
Non-Polar Aprotic Hexane, Chloroform, TolueneVery HighSolvent does not interact with the -COOH group, promoting self-association.[5]
Polar Aprotic THF, Acetonitrile, DMSOLow to ModerateSolvent can act as a hydrogen bond acceptor, disrupting dimer formation.[5]
Polar Protic Water, Methanol, EthanolVery LowSolvent actively forms hydrogen bonds with the -COOH group, outcompeting dimerization.[9]

Experimental Protocols

Protocol 1: Solvent Screening to Minimize Dimerization

This protocol outlines a method to select an appropriate solvent by monitoring the disappearance of the dimer using FT-IR spectroscopy.

  • Preparation: Prepare a stock solution of 11-BUA in a non-polar solvent where it is known to dimerize (e.g., 10 mg/mL in chloroform).

  • Acquire Baseline Spectrum: Record the FT-IR spectrum of the stock solution. Note the characteristic broad O-H stretch of the dimerized carboxylic acid, typically centered around 2500-3300 cm⁻¹.

  • Titration with Polar Solvent: Aliquot the stock solution into several vials. To each vial, add increasing volumes of a polar aprotic solvent (e.g., THF or DMSO).

  • Spectral Monitoring: After each addition and thorough mixing, acquire a new FT-IR spectrum.

  • Analysis: Observe the change in the O-H stretching band. A sharpening of this band and a shift to higher wavenumbers (around 3500 cm⁻¹) indicates the disruption of the hydrogen-bonded dimer and the formation of monomeric 11-BUA solvated by the polar solvent. The minimal amount of polar solvent required to eliminate the dimer signature is the target.

Protocol 2: pH Adjustment for Dimer Prevention in Aqueous Media

This protocol uses a basic solution to deprotonate 11-BUA, preventing dimerization.

  • Dispersion: Disperse a known quantity of 11-BUA in deionized water. Due to its long hydrocarbon chain, it will have limited solubility.[10][11]

  • Titration: While stirring, slowly add a dilute aqueous solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH and Solubility: Continuously monitor the pH of the solution. As the pH rises above the pKa (~4.78), the 11-BUA will deprotonate to form the more soluble sodium 11-bromoundecanoate salt.[6]

  • Confirmation: A significant increase in clarity and solubility as the pH surpasses ~5.5-6.0 indicates successful deprotonation and prevention of dimerization. The solution should remain clear, signifying that the monomeric carboxylate is stable in solution.

Visualizations

Dimerization cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_dimer Dimer M1 Br-(CH2)10-COOH Dimer [Br-(CH2)10-COOH]₂ M1->Dimer H-Bonding M2 Br-(CH2)10-COOH M2->Dimer H-Bonding

Caption: The dimerization of two this compound monomers via hydrogen bonding.

TroubleshootingWorkflow start Start: Dimerization Suspected solvent_check What is the solvent? start->solvent_check nonpolar Non-Polar (e.g., Toluene, Hexane) solvent_check->nonpolar Non-Polar polar_aprotic Polar Aprotic (e.g., THF, DMSO) solvent_check->polar_aprotic Polar Aprotic polar_protic Polar Protic / Aqueous solvent_check->polar_protic Polar Protic concentration_check Is concentration > 1 mM? solution_dilute Action: Dilute the solution. concentration_check->solution_dilute Yes end_solved Outcome: Dimerization Prevented concentration_check->end_solved No solution_polar Action: Switch to a polar aprotic or protic solvent. nonpolar->solution_polar polar_aprotic->concentration_check solution_ph Action: Adjust pH > 6.0 polar_protic->solution_ph solution_polar->end_solved solution_dilute->end_solved solution_ph->end_solved

Caption: A troubleshooting workflow for diagnosing and solving 11-BUA dimerization issues.

AnalyticalWorkflow start Sample Preparation for NMR Analysis dissolve Dissolve 11-BUA in CDCl₃ (Non-Polar) start->dissolve acquire_nmr1 Acquire ¹H NMR Spectrum dissolve->acquire_nmr1 analyze1 Analyze Spectrum: Broad -OH peak? Complex signals? acquire_nmr1->analyze1 reprepare Re-dissolve fresh sample in DMSO-d₆ (Polar Aprotic) analyze1->reprepare No fail Result: Dimer Spectrum (Dimerization Confirmed) analyze1->fail Yes acquire_nmr2 Acquire ¹H NMR Spectrum reprepare->acquire_nmr2 analyze2 Analyze Spectrum: Sharp -OH peak? Clean signals? acquire_nmr2->analyze2 success Result: Monomer Spectrum (Dimerization Prevented) analyze2->success Yes analyze2->fail No

Caption: Experimental workflow for confirming 11-BUA dimerization using NMR spectroscopy.

References

Technical Support Center: Nucleophilic Substitution on 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 11-Bromoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound?

A1: this compound is a bifunctional molecule with two primary reactive sites: the carboxylic acid group and the carbon-bromine bond at the 11th position. The C-Br bond is the primary site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1] The carboxylic acid can undergo reactions like esterification.[1]

Q2: My nucleophilic substitution reaction is giving a low yield. What are the common causes?

A2: Low yields can result from several factors:

  • Reaction Conditions: The choice of solvent, temperature, and concentration of reactants is crucial. For instance, in reactions with hydroxide (B78521) ions, using ethanol (B145695) as a solvent and higher temperatures can favor elimination over substitution.[2][3]

  • Nucleophile Strength: Weak nucleophiles will react slower. The strength of a nucleophile is influenced by its charge and electronegativity.[4]

  • Side Reactions: The most common side reaction is elimination, especially with strong, bulky bases and at higher temperatures.[2][3] Another potential issue is the reaction of the nucleophile with the carboxylic acid group.

  • Deprotonation of Carboxylic Acid: Under basic conditions, the carboxylic acid proton can be removed, forming a carboxylate. This can make the molecule less soluble in organic solvents and potentially interfere with the desired substitution reaction.

Q3: How can I minimize the competing elimination reaction?

A3: To favor substitution over elimination, consider the following adjustments:

  • Temperature: Use lower reaction temperatures.[2][3]

  • Solvent: A higher proportion of water in the solvent mixture generally encourages substitution, while ethanol favors elimination.[2][3]

  • Nucleophile/Base: Use a less sterically hindered and less basic nucleophile if possible. A lower concentration of the base/nucleophile can also favor substitution.[2] For primary halogenoalkanes like this compound, substitution is generally the major reaction pathway.[3]

Q4: Do I need to protect the carboxylic acid group before performing the nucleophilic substitution?

A4: Protecting the carboxylic acid group is often a prudent step, especially when using strong bases or nucleophiles that could react with the acidic proton. Esterification is a common protection strategy. This prevents the deprotonation of the carboxylic acid, which can lead to solubility issues and unwanted side reactions.

Q5: What are the common side products when using ammonia (B1221849) as a nucleophile?

A5: When reacting this compound with ammonia (ammonolysis), the primary side product is the formation of a secondary amine, where two undecanoic acid chains are attached to the same nitrogen atom.[5][6] The formation of 11-hydroxyundecanoic acid can also occur as a parallel reaction.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Nucleophile or this compound may have degraded. 2. Inappropriate Solvent: The chosen solvent may not be suitable for an S_N2 reaction (e.g., a protic solvent slowing down the nucleophile). 3. Low Temperature: The reaction may be too slow at the chosen temperature.1. Use fresh or purified reagents. 2. For S_N2 reactions, switch to a polar aprotic solvent like DMSO, DMF, or acetone. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Significant Amount of Elimination Byproduct (Undecenoic Acid Derivatives) 1. Strongly Basic Nucleophile: The nucleophile is acting as a strong base, promoting elimination. 2. High Reaction Temperature: Higher temperatures favor elimination.[2] 3. Solvent Choice: Using ethanol as a solvent promotes elimination.1. If possible, use a less basic nucleophile. For example, when aiming for an alcohol, using acetate (B1210297) followed by hydrolysis can be a better strategy than using hydroxide directly. 2. Lower the reaction temperature. 3. Increase the proportion of water in the solvent mixture.[2][3]
Formation of Secondary Amine in Ammonolysis 1. High Reaction Temperature: Higher temperatures can increase the rate of the secondary amine formation.[5] 2. High Concentration of Reactants: Higher concentrations can favor the reaction between the newly formed primary amine and another molecule of this compound.1. Conduct the reaction at a lower temperature. A gradual increase in temperature can help to consume the starting material without a significant increase in side products.[5] 2. Use a large excess of ammonia and add the this compound slowly to the ammonia solution.[5]
Reaction Mixture is a Heterogeneous Slurry/Poor Solubility 1. Deprotonation of Carboxylic Acid: Under basic conditions, the carboxylate salt formed may be insoluble in the organic solvent. 2. Inappropriate Solvent: this compound has limited solubility in some non-polar solvents.1. Protect the carboxylic acid as an ester before the substitution reaction. 2. Use a co-solvent system or a more polar solvent like DMF or DMSO.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Presence of Multiple Byproducts: Side reactions can complicate the purification process.1. Consider converting the product to a derivative with a different polarity for easier separation. Recrystallization is also a powerful purification technique for solid products. 2. Optimize the reaction conditions to minimize side product formation. Liquid-liquid extraction can be effective for removing certain impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 11-bromoundecanoate (Carboxylic Acid Protection)

This protocol describes a general Fischer esterification method that can be adapted for this compound.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for every 10 g of carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 11-bromoundecanoate.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of 11-Azidoundecanoic Acid

This protocol is a general procedure for the synthesis of an alkyl azide (B81097) from an alkyl bromide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DMF or DMSO in a round-bottom flask.

  • Add a slight excess (1.1-1.5 equivalents) of sodium azide.

  • Heat the reaction mixture to 50-70 °C and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine to remove the DMF/DMSO and any remaining sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 11-azidoundecanoic acid.

  • The product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 11-Hydroxyundecanoic Acid

This protocol describes the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water/Ethanol solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid until the pH is acidic, which will precipitate the 11-hydroxyundecanoic acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization.

Data Presentation

Table 1: Factors Influencing the Competition Between Nucleophilic Substitution (S_N2) and Elimination (E2) for Primary Bromoalkanes

FactorCondition Favoring S_N2Condition Favoring E2Rationale
Nucleophile/Base Strong, but less basic nucleophile (e.g., I⁻, Br⁻, RS⁻, CN⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK) or high concentration of a strong, non-hindered base (e.g., NaOH, KOH)Strong bases are more effective at removing a proton, leading to elimination. Less basic nucleophiles favor attacking the electrophilic carbon.
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)Less polar or protic (e.g., Ethanol)Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution. Ethanol can act as a base and promotes elimination.[2]
Temperature Lower temperatureHigher temperatureElimination reactions often have a higher activation energy than substitution reactions, so increasing the temperature favors elimination.
Substrate Primary (less substituted)(More relevant for secondary and tertiary)Primary substrates like this compound are less sterically hindered, making them more susceptible to S_N2 attack.[3]

Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Material cluster_decision Reaction Choice cluster_protection Protection cluster_substitution Nucleophilic Substitution cluster_deprotection Deprotection (if applicable) 11-Bromoundecanoic_Acid This compound Protect Protect Carboxylic Acid? 11-Bromoundecanoic_Acid->Protect Esterification Esterification (e.g., Fischer, Steglich) Protect->Esterification Yes Nucleophile Add Nucleophile (e.g., N3-, OH-, RNH2) Protect->Nucleophile No Protected_Acid Protected 11-Bromoundecanoic Acid Ester Esterification->Protected_Acid Protected_Acid->Nucleophile Substitution_Reaction SN2 Reaction Nucleophile->Substitution_Reaction Substituted_Product Substituted Product Substitution_Reaction->Substituted_Product Hydrolysis Ester Hydrolysis Substituted_Product->Hydrolysis If protected Final_Product Final Product Substituted_Product->Final_Product If not protected Hydrolysis->Final_Product

Caption: General workflow for nucleophilic substitution on this compound.

SN2_vs_E2 cluster_conditions Reaction Conditions Start This compound + Base/Nucleophile Condition1 Low Temperature Polar Aprotic Solvent Weakly Basic Nucleophile Condition2 High Temperature Ethanolic Solvent Strong, Concentrated Base SN2_Product Substitution Product (S_N2 Pathway) Start->SN2_Product Favored by Conditions 1 E2_Product Elimination Product (E2 Pathway) Start->E2_Product Favored by Conditions 2

References

Technical Support Center: Managing Impurities in Commercial 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and mitigating the impact of impurities in commercial 11-bromoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities arise from its synthesis, which is typically the anti-Markovnikov hydrobromination of 10-undecenoic acid. The primary impurities are:

  • 10-Bromoundecanoic acid: The constitutional isomer formed through Markovnikov addition of HBr to the double bond.

  • Dibrominated species: Such as 10,11-dibromoundecanoic acid, resulting from the addition of bromine across the double bond, or other over-brominated products.

  • Unreacted 10-undecenoic acid: The starting material for the synthesis.

Q2: What are the typical purity levels of commercial this compound?

A2: Commercial grades of this compound are typically available in purities ranging from 97% to 99%.[1][2] High-purity grades, often specified as >98% or 99%, are recommended for applications sensitive to isomeric impurities, such as self-assembled monolayer (SAM) formation and pharmaceutical applications.

Q3: How do these impurities affect my experiments?

A3: Impurities can have significant detrimental effects on various applications:

  • Self-Assembled Monolayers (SAMs): The presence of 10-bromoundecanoic acid can disrupt the packing and ordering of the monolayer, leading to a less dense and more disordered film.[3][4] This can alter the surface properties, such as contact angle and barrier function, and affect the performance of devices based on these SAMs, like biosensors.

  • Drug Development and Bioconjugation: In drug delivery systems, impurities in linker molecules like this compound can lead to the formation of undesired drug-linker conjugates.[5][6][7][8] This can affect the stability, efficacy, and pharmacokinetic profile of the final antibody-drug conjugate (ADC) or other drug delivery vehicle.[5][6][7][8]

  • Polymer Synthesis: When used as a monomer or initiator, impurities can impact polymerization kinetics and the final properties of the polymer. For instance, dibrominated impurities can act as cross-linking agents, leading to changes in molecular weight distribution and polymer architecture.[9][10]

Q4: How can I check the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The signals corresponding to the protons adjacent to the bromine atom will have different chemical shifts for the 11-bromo and 10-bromo isomers. Quantitative NMR (qNMR) can be used for precise purity determination.[11][12][13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to a more volatile ester (e.g., a methyl ester), GC-MS can effectively separate and identify the different brominated isomers and other volatile impurities.[10][17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate this compound from its impurities, although resolution of the isomers may require optimization of the chromatographic conditions.

Troubleshooting Guides

Issue 1: Unexpected Results in Self-Assembled Monolayer (SAM) Formation (e.g., inconsistent contact angles, poor electrochemical barrier properties)

Question: My SAMs prepared from this compound show variable contact angles and do not effectively block electrochemical probes. What could be the cause?

Answer: This issue often points to a disordered and defect-rich monolayer. The primary suspect is the purity of the this compound.

Troubleshooting Workflow:

start Inconsistent SAM Properties check_purity Assess Purity of this compound (NMR, GC-MS) start->check_purity impurity_detected Isomeric or Other Impurities Detected? check_purity->impurity_detected purify Purify the this compound (Recrystallization) impurity_detected->purify Yes other_factors Investigate Other Experimental Factors: - Substrate cleanliness - Deposition time/temperature - Solvent quality impurity_detected->other_factors No reassess_purity Re-assess Purity purify->reassess_purity prepare_sam Prepare SAM with Purified Material reassess_purity->prepare_sam end Consistent SAM Properties Achieved prepare_sam->end other_factors->end

Caption: Troubleshooting workflow for inconsistent SAM properties.

Issue 2: Low Yield or Unexpected Side Products in Subsequent Reactions

Question: I am using this compound in a substitution reaction (e.g., to attach a functional group), but the yield is low and I'm seeing unexpected side products by TLC or LC-MS. Why is this happening?

Answer: Low yields and side products can be caused by impurities in the starting material or issues with the reaction conditions.

Troubleshooting Workflow:

start Low Reaction Yield / Side Products check_purity Verify Purity of this compound (NMR, GC-MS) start->check_purity purity_issue Impurities Detected? check_purity->purity_issue purify Purify Starting Material purity_issue->purify Yes review_conditions Review Reaction Conditions: - Anhydrous conditions? - Correct stoichiometry? - Temperature control? purity_issue->review_conditions No purify->review_conditions optimize Systematically Optimize Conditions review_conditions->optimize end Improved Yield and Purity optimize->end

Caption: Troubleshooting workflow for low reaction yields.

Data on Impurities

While specific impurity profiles vary by manufacturer and batch, the following table summarizes the typical purity levels you can expect. It is always recommended to perform your own quality control analysis.

Compound Typical Purity (Commercial Grades) Analytical Method for Detection
This compound97-99%[1][2]NMR, GC-MS, HPLC
10-Bromoundecanoic AcidVariable, can be a major impurityNMR, GC-MS
Dibrominated SpeciesTypically lower levels than the isomerGC-MS, LC-MS
10-Undecenoic AcidUsually present in trace amountsNMR, GC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying commercial this compound to remove common impurities.[11][21][22][23]

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., hexanes, heptane, or a mixture of a soluble solvent like acetone (B3395972) with an anti-solvent like water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

  • Purity Assessment: Assess the purity of the recrystallized product using one of the analytical methods described below.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Materials:

  • Purified or commercial this compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (5-10 mg) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • This compound: The triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br) will be located at approximately 3.4 ppm.

    • 10-Bromoundecanoic acid: The multiplet corresponding to the single proton on the carbon bearing the bromine atom (-CHBr-) will be located further downfield, around 4.0 ppm.

    • Integration: By integrating the respective signals, the relative ratio of the two isomers can be determined. For quantitative analysis (qNMR), a certified internal standard is required.[11][12][13][14][15][16]

Protocol 3: Impurity Profiling by GC-MS

This protocol provides a general method for the analysis of this compound and its impurities. Derivatization is necessary to increase the volatility of the carboxylic acid.[10][17][18][19][20]

Materials:

  • This compound sample

  • Derivatization agent (e.g., BF₃ in methanol (B129727) or a silylating agent like BSTFA)

  • Organic solvent (e.g., hexane)

  • GC-MS system

Procedure:

  • Derivatization (Esterification):

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatization agent (e.g., 14% BF₃ in methanol).

    • Heat the mixture (e.g., at 60°C for 1 hour) to form the fatty acid methyl esters (FAMEs).

    • After cooling, add a saturated NaCl solution and extract the FAMEs with hexane (B92381).

  • GC-MS Analysis:

    • Inject the hexane layer into the GC-MS.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature gradient to separate the components.

  • Data Analysis:

    • The different bromoundecanoic acid methyl ester isomers will have slightly different retention times.

    • The mass spectrometer will confirm the identity of the compounds based on their fragmentation patterns. The molecular ion peak for the methyl ester will be at m/z 278/280.

Impact of Impurities on Applications: A Deeper Look

cluster_impurities Source of Impurities cluster_applications Impacted Applications cluster_effects Consequences impurity1 10-Bromoundecanoic Acid (Isomer) sam Self-Assembled Monolayers (SAMs) impurity1->sam Disrupts ordering drug_delivery Drug Delivery / Bioconjugation impurity1->drug_delivery Forms isomeric conjugates polymer Polymer Synthesis impurity1->polymer Alters monomer reactivity impurity2 Dibrominated Species (Cross-linker) impurity2->drug_delivery Creates multifunctional linkers impurity2->polymer Causes cross-linking sam_effect Disordered Packing Increased Defects Altered Surface Properties sam->sam_effect drug_delivery_effect Heterogeneous Conjugates Altered Stability & Efficacy Unpredictable Pharmacokinetics drug_delivery->drug_delivery_effect polymer_effect Altered Molecular Weight Cross-linking Modified Polymer Properties polymer->polymer_effect

Caption: Logical relationship between impurities and their impact on key applications.

References

Technical Support Center: Ammonolysis of 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reaction optimization for the ammonolysis of 11-bromoundecanoic acid to synthesize 11-aminoundecanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a high level of the secondary amine impurity, aminodiundecanoic acid. How can I minimize this side reaction?

A1: The formation of aminodiundecanoic acid occurs when the desired product, 11-aminoundecanoic acid, reacts with the starting material, this compound. To suppress this side reaction, you should:

  • Use a large excess of aqueous ammonia (B1221849). A high concentration of ammonia favors the primary reaction pathway. Molar ratios of this compound to NH3 between 1:10 and 1:60 are recommended, with a 1:30 ratio being preferable.[1]

  • Implement a non-isothermal, gradual heating profile. Starting the reaction at a low temperature and slowly increasing it helps control the reaction kinetics and limit impurity formation.[1][2][3] High, constant temperatures can significantly increase the amount of secondary amine formed.[1][2]

  • Maintain a heterogeneous aqueous medium. The low solubility of the ammonium (B1175870) salt of this compound at temperatures below 30°C helps to reduce the concentration of reactants in the aqueous phase, which can limit the side reaction.[1][2][3]

Q2: The ammonolysis reaction is proceeding very slowly. How can I increase the reaction rate without compromising the purity of the final product?

A2: While higher temperatures accelerate the reaction, they can also lead to increased impurity levels.[1] The optimal approach is to employ a programmed, gradual increase in temperature. This strategy, known as a non-isothermal reaction, can significantly reduce the overall reaction time compared to running the reaction at a single, low temperature, while still managing the formation of by-products.[1][2] For example, a reaction time can be reduced by over 70% by using a gradual heating program instead of a constant low temperature.[2]

Q3: What are the recommended initial conditions for setting up the reaction?

A3: The process should begin by dispersing molten this compound into a cold, concentrated aqueous ammonia solution.[1]

  • This compound: Pre-heat to a molten state, preferably between 60°C and 100°C.[1]

  • Aqueous Ammonia: Use a concentrated solution (20% to 50% by weight) and cool it to a temperature between 0°C and 10°C before adding the molten acid.[1]

  • Addition: Inject the molten acid into the stirred, cold ammonia solution.[1]

Q4: What is a typical temperature program for the non-isothermal reaction stage?

A4: After the initial dispersion, the reaction medium should be gradually heated. A typical program starts at a temperature between 15°C and 25°C and gradually rises to a final temperature between 26°C and 40°C.[1] The total reaction time to achieve complete consumption of the starting material can range from 20 to 80 hours, depending on the specific temperature profile and scale.[1]

Q5: Besides the secondary amine, what other major by-products should I be aware of?

A5: The primary by-products of concern are aminodiundecanoic acid and 11-hydroxyundecanoic acid.[2][3] The formation of 11-hydroxyundecanoic acid results from the hydrolysis of the bromo-substituent. Controlling the reaction temperature and using a large excess of ammonia helps to minimize the formation of both impurities.[2][3]

Q6: How should I purify the crude 11-aminoundecanoic acid after the reaction is complete?

A6: A multi-step purification process is necessary to achieve high purity. The typical sequence is as follows:

  • Filtration and Washing: The initial crude product is filtered from the reaction mixture and washed.[1][2]

  • Redissolution and Filtration: The washed product is redissolved, and the solution is filtered to remove insoluble impurities.[1][2]

  • Crystallization: The product is crystallized from the filtrate.[1][2]

  • Final Processing: The crystals are filtered, washed, and then subjected to a final drying stage.[1][2]

Data Presentation: Reaction Condition Comparison

The following table summarizes experimental data comparing different temperature strategies for the ammonolysis of this compound, highlighting the trade-off between reaction time and the formation of the primary impurity, aminodiundecanoic acid.

ParameterExample 1: Non-Isothermal (Invention)Example 2: Isothermal (Comparative)Example 3: Isothermal (Comparative)
Temperature Profile Gradual increase from 22°C to 32°CConstant 22°CConstant 32°C
Reaction Time 1380 min6060 min1370 min
Relative Reaction Time -77.2% (vs. Ex. 2)Baseline-77.4% (vs. Ex. 2)
Aminodiundecanoic Acid Formed 0.83%0.73%1.37%
Relative Impurity Level +13.7% (vs. Ex. 2)Baseline+87.6% (vs. Ex. 2)

Data adapted from patent examples.[1][2]

Experimental Protocols

Key Experiment: Non-Isothermal Ammonolysis

This protocol describes the optimized method for synthesizing 11-aminoundecanoic acid while minimizing side reactions.

1. Preparation of Reactants:

  • In a jacketed reactor equipped with a mechanical stirrer, place 660 g of 32% aqueous ammonia.[1]

  • Cool the ammonia solution to 0°C using the reactor jacket.[1]

  • In a separate vessel, heat 110 g of this compound to 90°C to ensure it is in a molten state.[1]

2. Initial Dispersion:

  • Begin stirring the cold aqueous ammonia at a moderate speed (e.g., 400 rpm).[1]

  • Slowly inject the molten this compound into the cold, stirred ammonia solution. This forms a dispersion of the ammonium salt of the acid.[1]

3. Ammonolysis Reaction (Non-Isothermal Heating):

  • Once the addition is complete, begin to gradually heat the reaction mixture.

  • The temperature should be programmed to rise from a starting point of 15-25°C to a final temperature of 26-40°C.[1]

  • The reaction is continued under these conditions for 20 to 80 hours, or until monitoring (e.g., by chromatography) shows complete consumption of the this compound starting material.[1]

4. Product Isolation and Purification:

  • Stage I (Initial Isolation): Cool the reaction mixture and filter the solid crude product. Wash the filter cake thoroughly with water and pull dry.[1][2]

  • Stage II (Purification):

    • Transfer the crude product to a clean vessel and redissolve it in an appropriate solvent.
    • Filter the resulting solution to remove any insoluble matter.
    • Induce crystallization of 11-aminoundecanoic acid from the filtrate (e.g., by cooling or pH adjustment).
    • Filter the purified crystals, wash them with a small amount of cold solvent, and pull dry.[1][2]

  • Stage III (Drying): Dry the purified 11-aminoundecanoic acid under vacuum to a constant weight.[1]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway BrUA 11-Bromoundecanoic Acid AUA 11-Aminoundecanoic Acid (Product) BrUA->AUA ADUA Aminodiundecanoic Acid (Impurity) BrUA->ADUA HUA 11-Hydroxyundecanoic Acid (Impurity) BrUA->HUA Side Reaction 2 (Hydrolysis) NH3 Ammonia (Excess) NH3->AUA H2O Water H2O->HUA AUA->ADUA Side Reaction 1 (Secondary Amine Formation)

Caption: Chemical pathways in the ammonolysis of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Reactants reactants This compound (molten) + Aqueous NH3 (cold) start->reactants dispersion Step 1: Dispersion (Molten acid into cold NH3) reactants->dispersion reaction Step 2: Ammonolysis Reaction (Gradual, non-isothermal heating) dispersion->reaction filtration1 Step 3: Primary Filtration & Washing reaction->filtration1 Crude Product purification Step 4: Purification (Redissolution -> Filtration -> Crystallization) filtration1->purification Washed Crude drying Step 5: Final Drying purification->drying Purified Crystals product End: Purified 11-Aminoundecanoic Acid drying->product

Caption: Step-by-step workflow for synthesis and purification.

References

minimizing the formation of 10-bromoundecanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of undecanoic acid derivatives, specifically focusing on minimizing the formation of the undesired byproduct, 10-bromoundecanoic acid, during the synthesis of 11-bromoundecanoic acid from 10-undecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 10-bromoundecanoic acid formation during the synthesis of this compound?

A1: The formation of 10-bromoundecanoic acid occurs as a competing side reaction to the desired synthesis of this compound from 10-undecenoic acid. The desired product is formed via an anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond, which is a free-radical mechanism. The undesired 10-bromoundecanoic acid is the result of a Markovnikov addition, which proceeds through an ionic mechanism.[1][2][3]

Q2: How does a radical initiator influence the product ratio of 11-bromo to 10-bromoundecanoic acid?

A2: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is crucial for promoting the free-radical pathway that leads to the anti-Markovnikov product, this compound.[1][4] In the absence of a radical initiator, the ionic mechanism for HBr addition is favored, resulting in the formation of the more stable secondary carbocation and yielding the Markovnikov product, 10-bromoundecanoic acid, as the major product.[5][6]

Q3: Can the presence of oxygen in the reaction vessel affect the outcome?

A3: Yes, the presence of free oxygen can be detrimental to the selective formation of this compound.[5][7] Oxygen can interfere with the radical chain reaction, leading to lower yields and the formation of dark-colored, impure products.[5] It is recommended to carry out the reaction in the absence of air by using an inert gas atmosphere.[7]

Q4: What is the "peroxide effect"?

A4: The "peroxide effect," also known as the Kharasch effect, refers to the reversal of regioselectivity in the addition of HBr to an unsymmetrical alkene in the presence of peroxides.[3] This effect facilitates the anti-Markovnikov addition, leading to the bromine atom attaching to the less substituted carbon atom of the double bond.[2][3] This is the principle used to maximize the yield of this compound.

Troubleshooting Guide

Problem: My synthesis is yielding a high percentage of 10-bromoundecanoic acid.

Potential Cause Troubleshooting Step
Insufficient or Inactive Radical Initiator Ensure the radical initiator (e.g., benzoyl peroxide) is fresh and has been stored correctly. Increase the amount of initiator within the recommended range (e.g., 0.5-4% of the mass of 10-undecylenic acid).[4] Consider using a combination of a main initiator (organic peroxide) and an auxiliary initiator (tertiary amine) to enhance selectivity.[4]
Presence of Oxygen Degas the solvent and reaction mixture prior to introducing HBr. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.[7]
Incorrect Reaction Temperature The reaction is highly exothermic.[1] Maintain a low reaction temperature (e.g., -5 to 15 °C) to control the reaction rate and improve selectivity.[4]
Ionic Addition Pathway Dominating Verify that a radical initiator is present. The absence of an initiator strongly favors the formation of the 10-bromo isomer.[5][7]

Problem: The reaction product is dark-colored and appears impure.

Potential Cause Troubleshooting Step
Presence of Oxygen As mentioned above, oxygen can lead to the formation of colored impurities.[5] Ensure the reaction is performed under anaerobic conditions.
Reaction Temperature Too High High temperatures can promote side reactions and decomposition, leading to discoloration. Maintain the recommended low temperature for the reaction.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound and the formation of the 10-bromo isomer as an impurity.

Reaction Conditions Solvent Initiator Temperature (°C) Yield of this compound (%) **Impurities (10-Bromoundecanoic Acid %) **Reference
HBr in a stream of airToluene (B28343)None-4 to -57022[5][7]
HBr in the presence of airTolueneBenzoyl Peroxide-2 to 0815[5][7]
HBr in the absence of airTolueneBenzoyl Peroxide+1 to +1492low[5][7]
HBr with composite initiatorTolueneOrganic Peroxide + Tertiary AmineNot specifiedHighLow[4]

Experimental Protocols

Protocol: Synthesis of this compound via Anti-Markovnikov Hydrobromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of 10-bromoundecanoic acid.

Materials:

  • 10-undecenoic acid

  • Toluene (or another suitable solvent like cyclohexane (B81311) or petroleum ether)[4]

  • Benzoyl peroxide (BPO), radical initiator

  • Hydrogen bromide (HBr), gas

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel equipped with a gas inlet, stirrer, and thermometer, suitable for low-temperature reactions.

Procedure:

  • Preparation of Reaction Solution:

    • In a reaction vessel, dissolve 10-undecenoic acid in toluene (a common mass ratio is 1:3 to 1:4 of acid to solvent).[4]

    • Add the radical initiator, benzoyl peroxide (typically 1-2% by weight of the undecenoic acid).[5]

    • Purge the solution and the headspace of the reactor with an inert gas for 15-30 minutes to remove any dissolved oxygen.

  • Hydrobromination Reaction:

    • Cool the reaction mixture to a temperature between -5 °C and 15 °C using an ice bath or a suitable cooling system.[4]

    • Begin bubbling gaseous hydrogen bromide through the stirred solution. The molar ratio of HBr to 10-undecylenic acid should be in the range of 1.05-1.5 to ensure complete reaction.[4]

    • Maintain the reaction temperature within the specified range, as the reaction is exothermic.[1]

    • Monitor the reaction progress by suitable analytical methods (e.g., TLC, GC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, stop the HBr flow and purge the system with an inert gas to remove excess HBr.

    • Wash the reaction mixture with water to remove any remaining HBr.

    • Remove the toluene by distillation under reduced pressure.

    • The crude product, primarily this compound, can be purified by crystallization from a suitable solvent (e.g., toluene or petroleum ether) to remove the more soluble 10-bromoundecanoic acid isomer.[4][8]

Visualizations

G cluster_start Starting Material cluster_path1 Anti-Markovnikov Pathway (Desired) cluster_path2 Markovnikov Pathway (Undesired) reactant reactant intermediate intermediate product product side_product side_product condition condition A 10-Undecenoic Acid cond1 + HBr + Radical Initiator (e.g., BPO) - No O2 cond2 + HBr - No Initiator B Primary Radical Intermediate C This compound B->C D Secondary Carbocation Intermediate E 10-Bromoundecanoic Acid D->E cond1->B Free Radical Addition cond2->D Electrophilic Addition

Caption: Reaction pathways for the hydrobromination of 10-undecenoic acid.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start High 10-Bromo Isomer Detected check_initiator Radical Initiator Present & Active? start->check_initiator check_oxygen Reaction Anaerobic? check_initiator->check_oxygen Yes add_initiator Add fresh initiator. Consider co-initiator. check_initiator->add_initiator No check_temp Temperature Controlled (-5 to 15°C)? check_oxygen->check_temp Yes purge_system Degas solvent. Purge with N2/Ar. check_oxygen->purge_system No adjust_temp Improve cooling. Monitor temperature. check_temp->adjust_temp No purify Recrystallize product to remove isomer. check_temp->purify Yes add_initiator->check_oxygen purge_system->check_temp adjust_temp->purify end Problem Resolved purify->end

Caption: Troubleshooting workflow for minimizing 10-bromoundecanoic acid.

References

Technical Support Center: 11-Bromoundecanoic Acid in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Bromoundecanoic acid, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a bifunctional molecule with a polar carboxylic acid head and a long, nonpolar 11-carbon chain terminating in a bromine atom.[1] This structure dictates its solubility. It is generally considered insoluble or sparingly soluble in water due to the hydrophobic nature of the long alkyl chain.[2][3] Conversely, it exhibits good solubility in various organic solvents.[2][4]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including ethanol (B145695), acetone, methanol, and chloroform.[1][2]

Q3: How does temperature affect the solubility of this compound?

As with many organic compounds, the solubility of this compound in organic solvents tends to increase with a rise in temperature.[2]

Q4: Can the solubility of this compound in aqueous solutions be improved?

Yes, its solubility in aqueous media can be enhanced. One common method is to deprotonate the carboxylic acid group to form a salt. For instance, in the presence of aqueous ammonia, it forms the more soluble ammonium (B1175870) salt.[1] Another approach is to use a co-solvent system, where a water-miscible organic solvent in which the acid is soluble is mixed with the aqueous phase.

Data Presentation: Solubility Overview

Solvent/SystemSolubilityTemperatureQuantitative Data
WaterInsoluble/Sparingly Soluble[2][3]Room TemperatureNot Available
EthanolSoluble[2]Not SpecifiedNot Available
AcetoneSoluble[2]Not SpecifiedNot Available
MethanolSoluble[1]Not SpecifiedNot Available
ChloroformSoluble[1]Not SpecifiedNot Available
TolueneSoluble[5][6][7]Not SpecifiedNot Available
Aqueous AmmoniaSoluble (as ammonium salt)[1]Low Temperature (<30°C)Very low solubility[1]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous reaction mixture.

This is a common issue due to its poor water solubility.[2]

Root Cause Analysis and Solutions:

  • Insufficient Organic Co-solvent: The proportion of the organic co-solvent may be too low.

    • Solution: Gradually increase the percentage of a water-miscible organic solvent (e.g., ethanol, methanol, or DMSO) in your aqueous solution until the this compound dissolves. Start with a small amount and add more as needed, keeping in mind the tolerance of your experimental system to the organic solvent.

  • Low Temperature: The reaction temperature may be too low to facilitate dissolution.

    • Solution: Gently warm the solution while stirring. Be cautious not to exceed the decomposition temperature of your reactants or the boiling point of your solvent mixture.

  • pH of the Aqueous Phase: The carboxylic acid group is not ionized, which limits its solubility in water.

    • Solution: If your experimental conditions permit, adjust the pH of the aqueous solution to be slightly basic (pH > 8). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A dilute solution of a non-reactive base like sodium bicarbonate or potassium carbonate can be used.

  • Incorrect Solvent Choice: The chosen co-solvent may not be optimal.

    • Solution: Refer to the solubility table above and consider switching to a different water-miscible organic solvent in which this compound has higher solubility.

Issue 2: After initial dissolution with a co-solvent, the this compound precipitates out of the solution over time or upon addition of other reagents.

This can occur due to changes in the solvent composition or temperature.

Root Cause Analysis and Solutions:

  • Change in Solvent Polarity: The addition of aqueous reagents can increase the overall polarity of the solvent mixture, causing the nonpolar this compound to precipitate.

    • Solution: Minimize the volume of aqueous reagents added. Alternatively, dissolve the other reagents in a similar solvent mixture to maintain a consistent polarity.

  • Temperature Fluctuation: A decrease in temperature can lead to precipitation.

    • Solution: Maintain a constant, slightly elevated temperature for your reaction, if permissible for your experimental setup.

  • Saturation Point Exceeded: The concentration of this compound may be too high for the chosen solvent system.

    • Solution: Reduce the concentration of this compound. It is often better to work with more dilute solutions to ensure it remains dissolved throughout the experiment.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound Using a Co-solvent

This protocol provides a general method for preparing a solution of this compound for use in aqueous reactions.

Materials:

  • This compound

  • Ethanol (or other suitable water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

Procedure:

  • Initial Dissolution: Weigh the desired amount of this compound and place it in a clean, dry glass container. Add a minimal amount of ethanol (or your chosen organic co-solvent) to fully dissolve the solid with stirring.

  • Prepare Aqueous Phase: In a separate container, prepare the aqueous component of your final solution.

  • Combine Solutions: While vigorously stirring the aqueous phase, slowly add the this compound/ethanol solution dropwise.

  • Observe for Precipitation: If the solution becomes cloudy or a precipitate forms, add a small amount of additional ethanol until the solution clears.

  • Final Volume Adjustment: Once the this compound is fully dissolved in the mixed solvent system, you can adjust the final volume with your aqueous buffer or deionized water, again, adding it slowly while stirring. Be mindful that adding too much of the aqueous component can cause precipitation.

  • Gentle Heating (Optional): If solubility remains an issue, gently warm the solution while stirring. Allow the solution to cool to the desired reaction temperature before use, ensuring that the compound remains in solution.

Visualizations

G Troubleshooting Solubility Issues start Start: this compound does not dissolve in aqueous medium check_cosolvent Is a co-solvent being used? start->check_cosolvent add_cosolvent Add a water-miscible organic solvent (e.g., Ethanol, DMSO) check_cosolvent->add_cosolvent No increase_cosolvent Gradually increase the proportion of co-solvent check_cosolvent->increase_cosolvent Yes check_temperature Is the solution being heated? add_cosolvent->check_temperature increase_cosolvent->check_temperature heat_solution Gently warm the solution while stirring check_temperature->heat_solution No check_ph Is the pH of the aqueous phase neutral or acidic? check_temperature->check_ph Yes heat_solution->check_ph adjust_ph Adjust pH to > 8 with a non-reactive base to form the carboxylate salt check_ph->adjust_ph Yes still_issues Still experiencing precipitation? check_ph->still_issues No adjust_ph->still_issues reduce_concentration Reduce the overall concentration of this compound still_issues->reduce_concentration Yes success Success: Homogeneous Solution still_issues->success No reduce_concentration->success G Experimental Workflow: Nanoparticle Functionalization and Protein Immobilization cluster_0 Step 1: Nanoparticle Surface Functionalization cluster_1 Step 2: Azide Functionalization cluster_2 Step 3: Protein Preparation cluster_3 Step 4: Covalent Immobilization (Click Chemistry) np_start Gold Nanoparticle add_linker Add this compound (dissolved in organic solvent) np_start->add_linker s_au_bond Formation of Thiol-Gold Bond add_linker->s_au_bond add_azide React with Sodium Azide (NaN3) s_au_bond->add_azide azide_np Azide-Functionalized Nanoparticle add_azide->azide_np click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_np->click_reaction protein Protein of Interest alkyne_mod Modify protein with an alkyne-containing linker protein->alkyne_mod alkyne_protein Alkyne-Modified Protein alkyne_mod->alkyne_protein alkyne_protein->click_reaction final_conjugate Protein-Immobilized Nanoparticle click_reaction->final_conjugate

References

Technical Support Center: Controlling the Reaction of Undecenoic Acid with Hydrobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the hydrobromination of undecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reaction between undecenoic acid and hydrobromic acid?

The reaction of undecenoic acid with hydrobromic acid (HBr) can yield two main constitutional isomers: 11-bromoundecanoic acid and 10-bromoundecanoic acid. The formation of each product is determined by the reaction mechanism, which can be controlled by the reaction conditions.

Q2: How can I control which isomer is formed?

The regioselectivity of the hydrobromination is controlled by the presence or absence of radical initiators, such as peroxides.[1][2][3][4]

  • To synthesize this compound (anti-Markovnikov product): The reaction must be carried out in the presence of a radical initiator like peroxides (e.g., benzoyl peroxide) or under UV radiation.[1][2][5] This is often referred to as the "peroxide effect" or the Kharasch effect.[3][6]

  • To synthesize 10-bromoundecanoic acid (Markovnikov product): The reaction should be performed in the absence of peroxides or any other radical initiators.[2][7] This reaction proceeds through an electrophilic addition mechanism.[8][9]

Q3: What is the "peroxide effect" and why is it specific to HBr?

The peroxide effect refers to the reversal of regioselectivity in the addition of HBr to an unsymmetrical alkene in the presence of peroxides, leading to the anti-Markovnikov product.[4][10] This occurs because peroxides initiate a free-radical chain reaction.[6][10][11] The reaction is specific to HBr because the bond dissociation energies of HCl and HI are not favorable for the radical chain propagation steps. The H-Cl bond is too strong, and the H-I bond is too weak, preventing an efficient radical chain reaction.

Q4: What solvents are suitable for this reaction?

Nonpolar or apolar solvents are generally preferred for the radical hydrobromination (anti-Markovnikov) to avoid capturing the free radicals.[12][13] Solvents such as toluene, benzene, methylcyclohexane, and heptane (B126788) have been used.[12][13][14] It is crucial that the solvents are pure, as impurities can destroy free radicals.[12][13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of the desired this compound (Anti-Markovnikov product). 1. Absence or insufficient amount of radical initiator (peroxide).[1][2]2. Presence of radical inhibitors (e.g., impurities in the solvent or glassware).[12]3. Presence of free oxygen, which can interfere with the desired radical pathway.[5]1. Add a suitable peroxide (e.g., benzoyl peroxide) to the reaction mixture.2. Ensure all glassware is clean and use high-purity, anhydrous solvents.[12]3. Conduct the reaction in the absence of free oxygen.[5]
Formation of 10-bromoundecanoic acid (Markovnikov product) instead of the 11-bromo isomer. The reaction proceeded via an electrophilic addition mechanism instead of a free-radical mechanism. This happens in the absence of radical initiators.[2][7][8]Ensure a radical initiator (peroxide) is present and active. Check for the presence of any substances that might inhibit radical formation.
The reaction is sluggish or incomplete. 1. Insufficient HBr.2. Low reaction temperature.3. Poor mixing of reagents.1. Ensure a sufficient molar ratio of HBr to undecenoic acid is used. A ratio of at least 1.6 mmol of HBr to undecenoic acid has been shown to consume all the alkene.[1]2. While low temperatures can favor the anti-Markovnikov reaction, the temperature must be sufficient for the reaction to proceed. Some processes note a temperature rise to around 30°C.[12][13]3. Ensure vigorous stirring or use a micro-mixer for continuous processes to ensure intimate mixing of the reactants.[13]
The final product is impure or discolored. This can occur when the reaction is run in the presence of air, leading to side reactions and unsatisfactory yields.[5]Perform the reaction under an inert atmosphere and in the absence of free oxygen to obtain a cleaner product.[5]

Reaction Control and Yield Data

The regioselectivity of the hydrobromination of undecenoic acid is highly dependent on the reaction conditions. The following table summarizes the expected outcomes.

ConditionMechanismMajor ProductExpected Yield
HBr, Peroxide (ROOR) or UV light, Non-polar solventFree-Radical AdditionThis compound (Anti-Markovnikov)High (Yields of 95-97% have been reported).[12][13]
HBr, Absence of peroxides/UV lightElectrophilic Addition10-bromoundecanoic acid (Markovnikov)Varies, with prevalent formation of the 10-bromo isomer.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Anti-Markovnikov Addition)

This protocol is based on the principles of free-radical addition of HBr.

  • Preparation: In a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser, dissolve undecenoic acid in a suitable anhydrous, non-polar solvent (e.g., toluene).

  • Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • HBr Addition: While stirring vigorously at a controlled temperature (e.g., room temperature or slightly below), bubble anhydrous hydrogen bromide gas through the solution. Alternatively, a solution of HBr in a non-protic solvent can be used.[15] The reaction should be conducted in the absence of free oxygen.[5]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the excess HBr by washing the organic phase with water.

  • Purification: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization to obtain pure this compound.[14]

Protocol 2: Synthesis of 10-Bromoundecanoic Acid (Markovnikov Addition)

This protocol is based on the principles of electrophilic addition of HBr.

  • Preparation: Dissolve undecenoic acid in a suitable solvent in a reaction flask. Ensure all glassware and reagents are free of peroxides.

  • HBr Addition: Add anhydrous hydrobromic acid to the solution while stirring. The reaction proceeds via the formation of the more stable carbocation intermediate.[2][9]

  • Reaction Monitoring: Monitor the reaction until completion using TLC or GC.

  • Work-up and Purification: Follow similar work-up and purification steps as described in Protocol 1 to isolate the 10-bromoundecanoic acid.

Visualizations

Reaction_Control Controlling Hydrobromination of Undecenoic Acid UA Undecenoic Acid + HBr NoPeroxide No Peroxides (Electrophilic Addition) UA->NoPeroxide Peroxide Peroxides / UV (Free-Radical Addition) UA->Peroxide Markovnikov 10-bromoundecanoic acid (Markovnikov Product) NoPeroxide->Markovnikov Forms more stable secondary carbocation AntiMarkovnikov This compound (Anti-Markovnikov Product) Peroxide->AntiMarkovnikov Forms more stable secondary radical Troubleshooting_Workflow Troubleshooting Workflow Start Unexpected Result WrongIsomer Wrong Isomer Formed (e.g., 10-bromo instead of 11-bromo) Start->WrongIsomer LowYield Low Yield or Incomplete Reaction Start->LowYield ImpureProduct Impure / Discolored Product Start->ImpureProduct Cause_WrongIsomer Cause: Electrophilic mechanism dominated. Absence of radical initiator. WrongIsomer->Cause_WrongIsomer Cause_LowYield Cause: Insufficient HBr, inhibitors, or low temperature. LowYield->Cause_LowYield Cause_Impure Cause: Side reactions, possibly due to presence of oxygen. ImpureProduct->Cause_Impure Solution_WrongIsomer Solution: Add peroxide/UV. Ensure no radical inhibitors. Cause_WrongIsomer->Solution_WrongIsomer Solution_LowYield Solution: Check reagent ratio. Purify solvents. Optimize temp. Cause_LowYield->Solution_LowYield Solution_Impure Solution: Run reaction under inert atmosphere. Cause_Impure->Solution_Impure Free_Radical_Mechanism Anti-Markovnikov (Free-Radical) Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I1 RO-OR -> 2 RO• I2 RO• + HBr -> ROH + Br• I1->I2 P1 Alkene + Br• -> Bromoalkyl Radical (more stable secondary radical forms) I2->P1 P2 Bromoalkyl Radical + HBr -> This compound + Br• P1->P2 P2->P1 Chain continues T1 Br• + Br• -> Br2 T2 Radical + Radical -> Non-radical species

References

Validation & Comparative

A Head-to-Head Comparison of Alkyl Bromide Linkers: 11-Bromoundecanoic Acid vs. 9-Bromononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and advanced materials science, the choice of a bifunctional linker is a critical design parameter that can significantly influence the stability, efficacy, and overall performance of the final product. Among the various classes of linkers, ω-bromoalkanoic acids are valued for their utility in conjugating molecules to proteins, surfaces, and nanoparticles. This guide provides an objective comparison of two such linkers, 11-Bromoundecanoic acid and 9-bromononanoic acid, focusing on their performance in bioconjugation applications like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), as well as in the formation of self-assembled monolayers (SAMs).

Executive Summary

This compound and 9-bromononanoic acid are both heterobifunctional linkers, featuring a terminal carboxylic acid and a bromoalkane.[1] The primary difference lies in the length of their alkyl chains, with this compound having an 11-carbon backbone and 9-bromononanoic acid having a 9-carbon backbone. This seemingly minor structural variance can lead to significant differences in the properties and performance of the resulting conjugates and materials.

This compound , with its longer alkyl chain, generally forms more ordered and thermally stable self-assembled monolayers (SAMs) due to increased van der Waals forces between the chains.[2] In the context of bioconjugation, its greater length can provide more spatial separation between the conjugated molecules, which may be advantageous in certain applications.

9-Bromononanoic acid , being shorter, can offer advantages in applications where steric hindrance and linker stability are paramount.[2] In the design of ADCs, for instance, a shorter linker may position the cytotoxic payload closer to the antibody, providing a degree of steric shielding that can protect the linker from enzymatic cleavage in circulation, potentially leading to a more stable conjugate.[2]

Data Presentation: A Comparative Overview

While direct head-to-head quantitative data for these specific linkers in ADC or PROTAC performance is limited in publicly available literature, the following table summarizes their anticipated performance based on established principles of linker design and data from studies on self-assembled monolayers.[2]

Performance MetricThis compound (C11)9-Bromononanoic Acid (C9)Rationale
Self-Assembled Monolayers (SAMs)
Thermal StabilityHigherLowerIncreased van der Waals forces between longer alkyl chains enhance thermal stability.[2]
Packing Density & OrderingDensely Packed, Highly OrderedLess Densely Packed, More DefectsLonger alkyl chains promote stronger intermolecular interactions, leading to more organized monolayers.[2]
Surface ReactivityPotentially LowerPotentially HigherA less ordered monolayer may expose the terminal bromine more readily for subsequent reactions.[2]
Antibody-Drug Conjugates (ADCs)
Linker StabilityLowerHigherThe shorter chain can provide steric hindrance, protecting the payload from premature cleavage.[2]
HydrophobicityHigherLowerThe longer alkyl chain contributes more to the overall hydrophobicity of the conjugate.
FlexibilityHigherLowerThe longer C11 chain provides greater conformational flexibility.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the application of these linkers.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Figure 1: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Performance Evaluation Linker_Activation 1. Linker Activation (e.g., NHS ester formation) Payload_Conjugation 2. Conjugation to Payload/Ligand Linker_Activation->Payload_Conjugation Final_Conjugation 4. Final Conjugation Payload_Conjugation->Final_Conjugation Antibody_Modification 3. Antibody/Protein Modification (if needed) Antibody_Modification->Final_Conjugation Purification 5. Purification (e.g., SEC, HIC) Final_Conjugation->Purification Characterization 6. Characterization (e.g., MS for DAR, SDS-PAGE) Purification->Characterization In_Vitro_Assays 7. In Vitro Assays (e.g., Cytotoxicity, Binding) Characterization->In_Vitro_Assays In_Vivo_Studies 8. In Vivo Studies (e.g., Efficacy, PK/PD) In_Vitro_Assays->In_Vivo_Studies

Figure 3: General experimental workflow for ADC/PROTAC development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of these linkers. The following sections provide generalized methodologies for key experiments.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using ω-Bromoalkanoic Acids

This protocol describes a common strategy for conjugating a payload (e.g., a cytotoxic drug) to an antibody using a heterobifunctional linker like this compound or 9-bromononanoic acid.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or 9-bromononanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Payload with a nucleophilic handle (e.g., a thiol or amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.5-8.0)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Step 1: Activation of the Carboxylic Acid Group

  • Dissolve the ω-bromoalkanoic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

  • Monitor the reaction by TLC or LC-MS.

Step 2: Conjugation of the Activated Linker to the Antibody

  • Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Add the activated linker-NHS ester solution (5-10 molar excess over the antibody) to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM.

Step 3: Conjugation of the Payload

  • Purify the linker-modified antibody using a desalting column to remove excess linker and byproducts.

  • Dissolve the payload (with a thiol or amine group) in a suitable solvent (e.g., DMSO).

  • Add the payload solution to the linker-modified antibody solution (typically a 3-5 fold molar excess of payload).

  • Incubate the reaction at room temperature for 4-16 hours. The bromine serves as an electrophile for nucleophilic substitution by the thiol or amine on the payload.

  • Purify the final ADC using SEC to remove unconjugated payload and linker.

Step 4: Characterization

  • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[3]

  • Assess the purity and aggregation of the ADC by SEC.

  • Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol outlines the formation of SAMs using either this compound or 9-bromononanoic acid on a gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Ethanol (B145695) (absolute)

  • Deionized water

  • 1 mM solution of this compound or 9-bromononanoic acid in ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

  • Rinse the substrates thoroughly with deionized water and then with ethanol.

  • Dry the substrates under a stream of nitrogen.

  • SAM Formation: Immerse the clean, dry substrates in the 1 mM solution of the ω-bromoalkanoic acid in ethanol for 12-24 hours at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a stream of nitrogen.

  • Characterization: Characterize the SAMs using techniques such as contact angle goniometry to assess surface hydrophobicity, X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states, and Atomic Force Microscopy (AFM) to visualize the surface morphology.[4]

Conclusion

The choice between this compound and 9-bromononanoic acid as a linker is a nuanced decision that depends on the specific application and desired properties of the final product. For applications requiring highly ordered and stable surfaces, the longer C11 linker may be preferable.[2] Conversely, in the context of bioconjugates like ADCs, the shorter C9 linker might offer enhanced stability due to steric protection of the payload, potentially leading to an improved therapeutic window.[2]

The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of conjugates and materials using these versatile linkers. It is crucial for researchers to empirically test and optimize their systems to determine which linker provides the optimal performance for their specific target and application. The continued exploration of how subtle changes in linker chemistry impact biological activity and material properties will undoubtedly drive innovation in drug development and materials science.

References

A Comparative Guide to the XPS Validation of 11-Bromoundecanoic Acid Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-Bromoundecanoic acid functionalized surfaces with common alternatives, focusing on validation using X-ray Photoelectron Spectroscopy (XPS). Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and verifying appropriate surface modification strategies for applications such as biosensors, drug delivery platforms, and biomaterial development.

Introduction to Surface Functionalization and XPS Validation

The ability to tailor the chemical properties of a surface is crucial for a wide range of scientific and technological applications. Self-assembled monolayers (SAMs) provide a robust method for modifying surfaces with a high degree of order and control. This compound is a versatile molecule for surface functionalization, offering a terminal bromine atom that can serve as a reactive site for subsequent chemical transformations.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material.[1][2] This makes it an ideal tool for validating the successful functionalization of surfaces and for comparing the quality and composition of different SAMs.[1][2]

This guide compares this compound functionalized surfaces with two common alternatives:

  • 11-Mercaptoundecanoic acid (MUA): Creates a carboxyl-terminated surface.

  • 11-Amino-1-undecanethiol (AUT): Creates an amine-terminated surface.

Experimental Protocols

Detailed methodologies for the functionalization of gold substrates and subsequent XPS analysis are provided below. Gold is a common substrate for SAM formation due to its relative inertness and the strong affinity of thiol groups for its surface.[3]

Protocol 1: Functionalization of Gold with this compound

This protocol is adapted from methods for forming SAMs of long-chain alkanoic acids on metallic surfaces.

Materials:

  • Gold-coated silicon wafers or glass slides

  • This compound

  • Anhydrous ethanol (B145695)

  • High-purity nitrogen gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with deionized water and then with anhydrous ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrates in the solution for 18-24 hours at room temperature.

    • After incubation, remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrates under a stream of high-purity nitrogen gas.

Protocol 2: Functionalization of Gold with 11-Mercaptoundecanoic Acid (MUA)

Materials:

  • Gold-coated silicon wafers or glass slides

  • 11-Mercaptoundecanoic acid

  • Anhydrous ethanol

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates as described in Protocol 1, step 1.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-Mercaptoundecanoic acid in anhydrous ethanol.[4][5][6]

    • Immerse the cleaned and dried gold substrates in the MUA solution for 18-24 hours.[4][5][6]

    • Rinse the substrates with anhydrous ethanol and dry under a nitrogen stream.[4]

Protocol 3: Functionalization of Gold with 11-Amino-1-undecanethiol (AUT)

Materials:

  • Gold-coated silicon wafers or glass slides

  • 11-Amino-1-undecanethiol hydrochloride

  • Anhydrous ethanol

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates as described in Protocol 1, step 1.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-Amino-1-undecanethiol hydrochloride in anhydrous ethanol.[7][8]

    • Immerse the cleaned and dried gold substrates in the AUT solution for 12-18 hours.[7]

    • Rinse the substrates with anhydrous ethanol and dry under a nitrogen stream.

Protocol 4: XPS Analysis

Instrumentation:

  • A commercially available XPS instrument equipped with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the functionalized substrates on the sample holder and introduce them into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elemental regions of interest (e.g., C 1s, O 1s, S 2p, Au 4f, Br 3d, N 1s).

  • Data Analysis:

    • Perform elemental quantification from the survey spectra using appropriate sensitivity factors.

    • Perform chemical state analysis by curve fitting the high-resolution spectra.

    • Use the C 1s peak corresponding to adventitious carbon at 284.8 eV for charge referencing if necessary.[9]

Data Presentation: Comparative XPS Analysis

The following tables summarize the expected quantitative data from the XPS analysis of the three types of functionalized surfaces. The values are representative and may vary slightly depending on the specific experimental conditions and instrument calibration.

Table 1: Expected Elemental Composition (in Atomic %)

ElementThis compound SAM11-Mercaptoundecanoic Acid (MUA) SAM11-Amino-1-undecanethiol (AUT) SAM
C 1s ~60-70~65-75~70-80
O 1s ~10-15~15-25< 5
Br 3d ~1-5--
S 2p -~1-3~1-3
N 1s --~2-5
Au 4f ~15-25~5-15~10-20

Table 2: Key High-Resolution XPS Peak Binding Energies (in eV)

Functional GroupElement and OrbitalExpected Binding Energy (eV)
Alkyl Chain C 1s (C-C, C-H)284.8 - 285.0[9]
Carboxylic Acid C 1s (O-C=O)~288.5 - 289.0
O 1s (C=O)~532.0
O 1s (C-O)~533.5
Amine N 1s (C-NH2)~399.0 - 400.0[10]
Bromine Br 3d5/2~70.5 - 71.0[11][12]
Thiolate S 2p3/2 (S-Au)~162.0[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 XPS Validation A Gold Substrate B Piranha Cleaning A->B C Rinsing (DI Water, Ethanol) B->C D Drying (N2 Stream) C->D F Immerse Substrate (12-24 hours) D->F E Prepare 1 mM Functional Molecule in Anhydrous Ethanol E->F G Rinse (Ethanol) H Dry (N2 Stream) I Introduce to UHV Chamber H->I J Acquire Survey Scan I->J K Acquire High-Resolution Scans (C 1s, O 1s, S 2p, Au 4f, Br 3d, N 1s) J->K L Data Analysis K->L

Caption: Experimental workflow for surface functionalization and XPS validation.

Signaling Pathway: Surface Functionalization and Subsequent Reaction

G cluster_0 Surface Functionalization cluster_1 XPS Validation cluster_2 Subsequent Reaction (e.g., Azide Substitution) cluster_3 Post-Reaction XPS Validation A Gold Surface B This compound Self-Assembled Monolayer A->B Adsorption C Presence of Br 3d peak Confirms Bromine Terminus B->C D Reaction with Sodium Azide (NaN3) B->D E Azide-Terminated Surface D->E Nucleophilic Substitution F Disappearance of Br 3d peak Appearance of N 1s peak E->F

Caption: Reaction pathway for a brominated surface and its XPS validation.

References

A Comparative Guide to Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the antibody and the cytotoxic payload, is a key determinant of the ADC's therapeutic index, influencing its stability in circulation, the efficiency of payload release at the tumor site, and its overall pharmacokinetic profile. An ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient and specific release of the cytotoxic payload upon internalization into the target cancer cell. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: Two Fundamental Strategies

The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[]

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[2] This controlled release mechanism can be advantageous for several reasons. The released payload is often in its unmodified, highly potent form, which can diffuse across cell membranes and induce a "bystander effect," killing neighboring antigen-negative tumor cells.[2] This can be particularly beneficial in treating heterogeneous tumors. There are three main categories of cleavable linkers based on their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are upregulated in many tumor cells.[2]

  • pH-Sensitive Linkers: Linkers like hydrazones are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[2]

Non-cleavable linkers , in contrast, do not have a specific cleavage site. The release of the payload occurs only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[3] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[4] This approach generally leads to higher plasma stability and a more favorable safety profile due to reduced off-target toxicity.[][5] However, the bystander effect of ADCs with non-cleavable linkers is typically limited as the released payload-linker-amino acid complex is often less membrane-permeable.[]

Data Presentation: A Comparative Overview of Linker Performance

The choice of linker significantly impacts the performance of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Linker TypeCleavage MechanismRepresentative ADCPlasma Half-life (t½)In Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable
Val-Cit-PABProtease (Cathepsin B)Brentuximab Vedotin (Adcetris®)~2-3 daysNanomolar rangeHigh[6]
HydrazonepH (Acidic)Gemtuzumab Ozogamicin (Mylotarg®)~36 hoursSub-nanomolar rangeModerate to High[6]
DisulfideReduction (Glutathione)IMGN901 (Lorvotuzumab Mertansine)VariableNanomolar rangeModerate to High[]
Non-Cleavable
SMCCLysosomal DegradationAdo-trastuzumab Emtansine (Kadcyla®)~4 daysNanomolar rangeHigh[3]
ThioetherLysosomal DegradationT-DM1 (Kadcyla®)Generally longer than cleavable linkersNanomolar rangeHigh[]

Table 1: Comparative Performance of Cleavable and Non-Cleavable Linkers. This table provides a general comparison of the key performance characteristics of ADCs with different linker types. Actual values can vary significantly depending on the antibody, payload, and tumor model.

ADCLinker TypePayloadTarget AntigenCell LineIC50 (pM)Reference
Trastuzumab-Val-Cit-MMAECleavable (Protease)MMAEHER2SK-BR-314.3[6]
Trastuzumab-β-galactosidase-MMAECleavable (Enzyme)MMAEHER2SK-BR-38.8[6]
Ado-trastuzumab Emtansine (Kadcyla®)Non-cleavable (SMCC)DM1HER2SK-BR-333[6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers. This table presents specific IC50 values for different ADCs targeting HER2-positive breast cancer cells, highlighting the impact of the linker on potency.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for key experiments cited in the comparative analysis of ADC linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.[7][8]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Incubate for a specified period (e.g., 72-120 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the values against the logarithm of the ADC concentration to determine the IC50 value using a suitable software.

Protocol 2: Plasma Stability Assay (LC-MS)

This protocol is used to assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.[5][9]

Materials:

  • Test ADC

  • Control plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for a defined time course (e.g., 0, 24, 48, 72, 96, 168 hours).

  • ADC Capture: At each time point, take an aliquot of the plasma-ADC mixture and perform immunoaffinity capture to isolate the ADC from plasma proteins.

  • Reduction: Elute the captured ADC and treat with a reducing agent to separate the antibody heavy and light chains.

  • LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the relative abundance of conjugated and unconjugated antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point by integrating the peak areas of the different species. A decrease in the average DAR over time indicates payload deconjugation.

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This protocol outlines the procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[6][10]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • Matrigel (optional)

  • Test ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) in PBS or a mixture with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the test ADC, control antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess the toxicity of the ADC.

Mandatory Visualization: Diagrams of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the comparative analysis of ADC linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_stability Stability Assessment cluster_invivo In Vivo Evaluation cell_culture Tumor Cell Culture adc_treatment_vitro ADC Treatment (Dose-Response) cell_culture->adc_treatment_vitro cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) adc_treatment_vitro->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination plasma_incubation ADC Incubation in Plasma adc_capture Immunoaffinity Capture plasma_incubation->adc_capture lcms_analysis LC-MS Analysis adc_capture->lcms_analysis dar_calculation DAR Calculation lcms_analysis->dar_calculation xenograft_model Xenograft Model Establishment adc_treatment_vivo ADC Administration xenograft_model->adc_treatment_vivo tumor_monitoring Tumor Growth Monitoring adc_treatment_vivo->tumor_monitoring efficacy_evaluation Efficacy & Toxicity Evaluation tumor_monitoring->efficacy_evaluation

Caption: Experimental workflow for ADC linker evaluation.

signaling_pathway cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate receptor Tumor-Specific Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release (Linker Cleavage) lysosome->payload_release free_payload Free Payload (e.g., MMAE, DM1) payload_release->free_payload tubulin Tubulin free_payload->tubulin Inhibition of Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of tubulin-inhibiting ADC payloads.

References

Stability Showdown: A Comparative Guide to 11-Bromoundecanoic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging surface modification, the long-term stability of self-assembled monolayers (SAMs) is paramount for experimental reproducibility and device reliability. 11-Bromoundecanoic acid (11-Br-UDA) offers a versatile platform for creating functionalized surfaces. This guide provides an objective comparison of the stability of 11-Br-UDA SAMs against common alternatives, supported by experimental data, to aid in the selection of the most robust surface chemistry for your application.

At a Glance: Stability Comparison of SAM-forming Molecules

The stability of a self-assembled monolayer is a critical performance metric, influenced by the headgroup-substrate interaction, the length of the alkyl chain, and the terminal functional group. While direct quantitative stability data for this compound SAMs is limited, we can infer its performance by comparing it with structurally similar and well-characterized alkanethiols and silanes.

MoleculeHeadgroupSubstrateThermal Stability (Desorption Temp. in UHV)Chemical StabilityKey Considerations
This compound (11-Br-UDA) Carboxylic AcidMetal Oxides (e.g., Al₂O₃, TiO₂)Estimated: 120-150 °CModerate; susceptible to hydrolysis at extreme pH.Versatile for further functionalization via the bromine terminus. Stability is highly dependent on the quality of the metal oxide surface.
11-Mercaptoundecanoic Acid (11-MUA) ThiolGold (Au)~145 °C[1]Moderate; susceptible to oxidation over time in air and displacement by other thiols.[2][3]Forms well-ordered monolayers. The carboxylic acid terminus can form stabilizing hydrogen bonds.
Dodecanethiol (DDT) ThiolGold (Au)~110 °C[1]High in inert environments; susceptible to oxidation.Forms a densely packed, hydrophobic monolayer. A common standard for alkanethiol SAMs.
Octadecyltrichlorosilane (OTS) TrichlorosilaneSilicon Dioxide (SiO₂), Glass>350 °C[1]High; forms robust covalent Si-O-Si bonds. Can be susceptible to hydrolysis over long periods in aqueous environments.Forms a highly stable, cross-linked network. Requires careful control of water content during deposition.
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) TriethoxysilaneSilicon Dioxide (SiO₂), Glass~350 °C[1]Very High; fluorinated chains enhance chemical inertness.Creates a low surface energy, highly hydrophobic, and oleophobic surface.

Experimental Protocols for Assessing SAM Stability

Reproducible assessment of SAM stability is crucial for comparing different surface chemistries. Below are detailed methodologies for key experiments used to characterize the stability of self-assembled monolayers.

Thermal Stability Assessment using Thermal Desorption Spectroscopy (TDS)

Objective: To determine the temperature at which the SAM desorbs from the substrate, providing a quantitative measure of the strength of the headgroup-substrate interaction and intermolecular forces.

Methodology:

  • Sample Preparation: Prepare the SAM on the desired substrate under controlled conditions.

  • UHV Chamber Introduction: Introduce the SAM-coated substrate into an ultra-high vacuum (UHV) chamber.

  • Heating Ramp: Apply a linear temperature ramp to the sample, typically at a rate of 2-10 K/s.[4]

  • Desorption Monitoring: Use a mass spectrometer to detect the molecules that desorb from the surface as a function of temperature.[4][5]

  • Data Analysis: Plot the mass spectrometer signal for the desorbed species against the sample temperature. The temperature at which the desorption peak maximum occurs is the desorption temperature.

Chemical and Environmental Stability Assessment using X-ray Photoelectron Spectroscopy (XPS)

Objective: To monitor changes in the elemental composition and chemical state of the SAM after exposure to different chemical environments or prolonged storage.

Methodology:

  • Initial Characterization: Acquire a high-resolution XPS spectrum of the freshly prepared SAM. Focus on the core level signals of key elements (e.g., C 1s, O 1s, S 2p for thiols; Si 2p, O 1s, C 1s for silanes; Br 3d for 11-Br-UDA).

  • Stability Testing: Expose the SAM to the desired conditions (e.g., immersion in a specific solvent, storage in air at a certain humidity and temperature) for a defined period.

  • Post-Exposure Analysis: Acquire another high-resolution XPS spectrum of the aged SAM.

  • Data Analysis: Compare the pre- and post-exposure spectra. A decrease in the intensity of the signals from the SAM or the appearance of new peaks (e.g., oxidized sulfur species) indicates degradation or desorption.[2][3] The surface coverage can be quantified from the attenuation of the substrate signal.

Surface Wettability and Integrity Assessment using Contact Angle Goniometry

Objective: To detect changes in the surface properties of the SAM over time, which can indicate molecular desorption, reorientation, or contamination.

Methodology:

  • Initial Measurement: Measure the static, advancing, and receding water contact angles on the freshly prepared SAM.

  • Aging: Store the SAM under specific environmental conditions (e.g., ambient air, in a solvent).

  • Time-course Measurements: Periodically measure the contact angles over the desired time frame.

  • Data Analysis: A significant change in the contact angle, particularly a decrease in the static or advancing angle, suggests degradation or contamination of the monolayer. An increase in contact angle hysteresis (the difference between the advancing and receding angles) can indicate increased surface roughness or chemical heterogeneity due to degradation.[6][7]

Morphological Stability Assessment using Atomic Force Microscopy (AFM)

Objective: To visualize changes in the surface morphology of the SAM at the nanoscale, such as the formation of pinholes, aggregates, or other defects.

Methodology:

  • Initial Imaging: Obtain a high-resolution AFM image of the freshly prepared SAM in tapping mode or contact mode.

  • Stability Test: Expose the SAM to the conditions of interest (e.g., elevated temperature, solvent immersion).

  • Post-Exposure Imaging: Image the same area of the SAM (if possible) or a representative area after the stability test.

  • Image Analysis: Compare the images to identify any changes in surface roughness, the appearance of defects, or changes in the overall monolayer structure.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing SAM stability, the following diagrams illustrate a typical experimental workflow and the logical relationship between molecular structure and monolayer stability.

experimental_workflow cluster_prep SAM Preparation cluster_stability_tests Stability Testing cluster_characterization Characterization prep Substrate Cleaning sam_formation SAM Formation (e.g., immersion in solution) prep->sam_formation rinsing Rinsing & Drying sam_formation->rinsing thermal Thermal Stress (Heating in UHV or air) rinsing->thermal chemical Chemical Exposure (Solvent, pH) rinsing->chemical environmental Environmental Aging (Air, humidity) rinsing->environmental xps XPS thermal->xps afm AFM thermal->afm contact_angle Contact Angle thermal->contact_angle tds TDS thermal->tds Desorption Profile chemical->xps chemical->afm chemical->contact_angle environmental->xps environmental->afm environmental->contact_angle data_analysis Data Analysis & Stability Assessment xps->data_analysis Compositional Changes afm->data_analysis Morphological Changes contact_angle->data_analysis Wettability Changes tds->data_analysis Thermal Stability

A typical experimental workflow for assessing the stability of self-assembled monolayers.

stability_factors cluster_molecular_structure Molecular Structure cluster_interactions Interactions cluster_stability SAM Stability headgroup Headgroup substrate_interaction Headgroup-Substrate Interaction Strength headgroup->substrate_interaction chain_length Alkyl Chain Length intermolecular_forces Intermolecular Van der Waals Forces chain_length->intermolecular_forces terminal_group Terminal Group terminal_interaction Terminal Group Interactions (e.g., H-bonding) terminal_group->terminal_interaction thermal_stability Thermal Stability substrate_interaction->thermal_stability chemical_stability Chemical Stability substrate_interaction->chemical_stability mechanical_stability Mechanical Stability substrate_interaction->mechanical_stability intermolecular_forces->thermal_stability intermolecular_forces->mechanical_stability terminal_interaction->thermal_stability terminal_interaction->chemical_stability

Logical relationship between molecular structure and the resulting stability of the SAM.

References

A Comparative Guide to the Electrochemical Characterization of 11-Bromoundecanoic Acid Modified Electrodes and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical performance of gold electrodes modified with 11-mercaptoundecanoic acid (11-MUA), a derivative of 11-bromoundecanoic acid commonly used for forming self-assembled monolayers (SAMs), and its alternatives. The performance of these modified electrodes is critical for a wide range of applications, including biosensors, drug delivery systems, and fundamental electrochemical studies. This document presents supporting experimental data, detailed protocols for key characterization techniques, and a visual workflow to aid in the selection of the most suitable surface modification for your research needs.

Performance Comparison of Surface Modifying Agents

The choice of a surface modifying agent significantly impacts the electrochemical properties of an electrode, such as its electron transfer kinetics, stability, and resistance to non-specific adsorption. Below is a comparative summary of 11-MUA and other commonly used alkanethiols.

Surface Modifying AgentStructureChain LengthTerminal GroupKey Electrochemical CharacteristicsApplications
11-Mercaptoundecanoic Acid (11-MUA) HS(CH₂)₁₀COOHLong (C11)Carboxylic Acid (-COOH)Forms well-ordered, stable, and densely packed monolayers. The terminal carboxyl group can be used for covalent immobilization of biomolecules.[1] It exhibits high electron transfer blocking properties and high fractional surface coverage.[1]Biosensors, immunosensors, drug delivery, studies of protein binding.[1][2][3]
3-Mercaptopropionic Acid (3-MPA) HS(CH₂)₂COOHShort (C3)Carboxylic Acid (-COOH)Forms less ordered and more permeable monolayers compared to longer chain thiols. This can allow for faster electron transfer kinetics in some cases.Biosensors, particularly when rapid electron transfer is required.
6-Mercapto-1-hexanol (6-MCH) HS(CH₂)₆OHMedium (C6)Hydroxyl (-OH)Commonly used as a spacer molecule in mixed SAMs to reduce non-specific binding and control the density of the primary ligand. It helps to create a more hydrophilic surface.Mixed monolayers for biosensors to improve signal-to-noise ratio.
1-Hexanethiol (HxSH) HS(CH₂)₅CH₃Medium (C6)Methyl (-CH₃)Forms hydrophobic and stable monolayers. These SAMs can decrease voltammetric charging currents and increase the total faradaic current.Electrochemical sensors where enhanced stability in biological fluids is required.
1-Octanethiol (OT) HS(CH₂)₇CH₃Medium (C8)Methyl (-CH₃)Forms a dense and stable monolayer that can effectively block electron transfer. Often used in fundamental studies of SAMs.Model systems for studying SAM properties, corrosion inhibition.
Thiourea H₂NCSNH₂-Amine/ThiolCan also form self-assembled layers on gold, though the structure and stability can differ from alkanethiols.Corrosion inhibition, electrodeposition.

Quantitative Electrochemical Data

The following tables summarize key quantitative data obtained from electrochemical characterization of gold electrodes modified with different self-assembled monolayers. These parameters are crucial for evaluating and comparing the performance of the modified surfaces.

Table 1: Cyclic Voltammetry (CV) Parameters
Modifying AgentRedox ProbePeak Separation (ΔEp) (mV)Surface Coverage (θ)Notes
Bare Gold [Fe(CN)₆]³⁻/⁴⁻~60-70-Represents a nearly ideal reversible system with unimpeded electron transfer.
11-MUA [Fe(CN)₆]³⁻/⁴⁻> 200High (>0.9)The large peak separation indicates significant blocking of electron transfer due to the dense monolayer.[1]
3-MPA [Fe(CN)₆]³⁻/⁴⁻~100-150ModerateThe smaller peak separation compared to 11-MUA suggests a less densely packed monolayer allowing for easier electron transfer.
6-MCH [Fe(CN)₆]³⁻/⁴⁻Variable-Often used in mixed SAMs, its individual CV characteristics are less commonly reported.
1-Hexanethiol Redox-labeled DNA-HighReported to form tighter monolayers than longer chain thiols at shorter incubation times.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters
Modifying AgentRedox ProbeCharge Transfer Resistance (Rct) (kΩ)Double Layer Capacitance (Cdl) (μF/cm²)Notes
Bare Gold [Fe(CN)₆]³⁻/⁴⁻Low (~0.1-1)High (~20-50)Low resistance to charge transfer and high capacitance are characteristic of a clean, unmodified electrode surface.
11-MUA [Fe(CN)₆]³⁻/⁴⁻High (>100)Low (<5)The high Rct value confirms the insulating nature of the well-formed SAM, effectively blocking the redox probe from reaching the electrode surface.[1]
3-MPA [Fe(CN)₆]³⁻/⁴⁻Moderate (~10-50)ModerateThe intermediate Rct value reflects a monolayer that is less blocking than 11-MUA.
Mixed SAM (e.g., 11-MUA + 6-MCH) [Fe(CN)₆]³⁻/⁴⁻VariableVariableThe impedance characteristics of mixed SAMs can be tuned by varying the ratio of the components to optimize for specific applications, such as biosensing.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible results in the electrochemical characterization of modified electrodes.

Gold Electrode Cleaning

A pristine gold surface is critical for the formation of a high-quality self-assembled monolayer.

Materials:

  • Polishing slurries (e.g., 1.0, 0.3, and 0.05 µm alumina)

  • Polishing pads

  • Deionized (DI) water

  • Ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Nitrogen gas

Protocol:

  • Mechanical Polishing: Polish the gold electrode with alumina (B75360) slurries of decreasing particle size (1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad for at least 5 minutes for each slurry.

  • Rinsing: Rinse the electrode thoroughly with DI water between each polishing step to remove all alumina particles.

  • Sonication: Sonicate the electrode in DI water and then in ethanol, each for 10-15 minutes, to remove any remaining polishing residue.

  • Chemical Cleaning (Piranha Etching): In a fume hood and with appropriate personal protective equipment, immerse the electrode in freshly prepared piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

  • Final Rinsing and Drying: Carefully remove the electrode from the piranha solution and rinse it extensively with DI water, followed by a final rinse with absolute ethanol. Dry the electrode under a gentle stream of nitrogen gas. The electrode is now ready for modification.

Self-Assembled Monolayer (SAM) Formation

Materials:

  • Cleaned gold electrode

  • Thiol solution (e.g., 1 mM 11-MUA in absolute ethanol)

  • Airtight container

  • Nitrogen gas

Protocol:

  • Prepare Thiol Solution: Prepare a 1 mM solution of the desired thiol in absolute ethanol.

  • Immersion: Immediately after cleaning and drying, immerse the gold electrode into the thiol solution in an airtight container.

  • Inert Atmosphere: Purge the container with nitrogen gas to minimize oxidation of the thiol.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying: After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any non-chemisorbed thiols, followed by a final rinse with DI water. Dry the electrode under a gentle stream of nitrogen.

Cyclic Voltammetry (CV) Characterization

Apparatus:

  • Potentiostat

  • Three-electrode cell (working electrode: SAM-modified gold; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrolyte solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)

Protocol:

  • Cell Assembly: Assemble the three-electrode cell with the SAM-modified gold electrode as the working electrode.

  • De-aeration: De-aerate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.

  • CV Measurement: Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and back. A typical potential window for the [Fe(CN)₆]³⁻/⁴⁻ redox couple is from -0.2 V to +0.6 V vs. Ag/AgCl.

  • Varying Scan Rate: Record voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the electron transfer kinetics.

  • Data Analysis: Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammograms. Calculate the peak separation (ΔEp = Epa - Epc) and the peak current ratio (ipa/ipc). The surface coverage (θ) can be estimated using the equation: θ = 1 - (I_SAM / I_bare), where I_SAM and I_bare are the peak currents of the redox probe at the modified and bare electrodes, respectively.

Electrochemical Impedance Spectroscopy (EIS) Characterization

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode cell (as for CV)

  • Electrolyte solution containing a redox probe (as for CV)

Protocol:

  • Cell Setup and De-aeration: Prepare the electrochemical cell as described for the CV measurements.

  • Set DC Potential: Apply a DC potential equal to the formal potential (E°') of the redox probe.

  • AC Perturbation: Superimpose a small amplitude AC voltage (typically 5-10 mV) over the DC potential.

  • Frequency Sweep: Sweep the frequency of the AC perturbation over a wide range (e.g., from 100 kHz to 0.1 Hz).

  • Data Acquisition: Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

  • Data Analysis: Plot the data as a Nyquist plot (-Z'' vs. Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for Rct, the solution resistance (Rs), and the double-layer capacitance (Cdl).

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the modification and electrochemical characterization of a gold electrode with an alkanethiol SAM.

experimental_workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_char Electrochemical Characterization cluster_results Performance Metrics start Start: Bare Gold Electrode polishing Mechanical Polishing (Alumina Slurry) start->polishing rinsing1 Rinsing (DI Water) polishing->rinsing1 sonication Sonication (DI Water & Ethanol) rinsing1->sonication piranha Chemical Cleaning (Piranha Solution) sonication->piranha rinsing2 Final Rinsing (DI Water & Ethanol) piranha->rinsing2 drying1 Drying (N2 Stream) rinsing2->drying1 cleaned_electrode Clean Gold Electrode drying1->cleaned_electrode immersion Immersion in Thiol Solution cleaned_electrode->immersion thiol_solution Prepare Thiol Solution (e.g., 1 mM 11-MUA in Ethanol) thiol_solution->immersion incubation Incubation (18-24h) in N2 Atmosphere immersion->incubation rinsing3 Rinsing (Ethanol & DI Water) incubation->rinsing3 drying2 Drying (N2 Stream) rinsing3->drying2 modified_electrode SAM Modified Electrode drying2->modified_electrode cv Cyclic Voltammetry (CV) modified_electrode->cv eis Electrochemical Impedance Spectroscopy (EIS) modified_electrode->eis data_analysis Data Analysis cv->data_analysis eis->data_analysis delta_ep Peak Separation (ΔEp) data_analysis->delta_ep surface_coverage Surface Coverage (θ) data_analysis->surface_coverage rct Charge Transfer Resistance (Rct) data_analysis->rct cdl Double Layer Capacitance (Cdl) data_analysis->cdl

Caption: Workflow for electrode modification and characterization.

References

A Comparative Guide to Linker Performance in Biosensors: 11-Bromoundecanoic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a biosensor's performance. The linker, which tethers the biorecognition molecule to the transducer surface, profoundly influences the sensitivity, specificity, and stability of the assay. This guide provides a comprehensive comparison of 11-Bromoundecanoic acid with other commonly employed linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal surface chemistry for your biosensor application.

While this compound presents a viable option for surface functionalization, particularly on non-gold substrates, the available literature providing direct quantitative performance metrics for its use in biosensors is limited. In contrast, thiol-based linkers, such as 11-mercaptoundecanoic acid (11-MUA), and amine-terminated linkers, like cysteamine, have been extensively characterized, offering a wealth of performance data. This guide will present a detailed comparison based on the available scientific literature.

Performance Comparison of Common Biosensor Linkers

Linker MoleculeAnalyteBiosensor PlatformLimit of Detection (LOD)SensitivityReference
11-Mercaptoundecanoic Acid (11-MUA) Benzo[a]pyreneElectrochemical5.6 ng/mL-[1]
p53 gene mutationElectrochemical2.2 fM (175 aM with enhancement)-[2]
CholesterolSurface Plasmon Resonance (SPR)2.34 nM0.065 nm/nM[2]
Alpha-synuclein oligomerLocalized SPR (LSPR)11 pM502.69 Δλ/RIU[3]
Cr³⁺Fluorescence26 nM-
Cysteamine S100B ProteinElectrochemical6 pg/mL (interdigitated electrodes)-[1]
S100B ProteinElectrochemical18 pg/mL (planar electrodes)-[1]
Creatine (B1669601) Kinase (CK-MM)Colorimetric0.553 ng/mL (in human serum)-[4]
Fumonisin B₁Fluorescence23.80 pg/mL-[5]
Allura redSurface-Enhanced Raman Spectroscopy (SERS)0.1 ppb-[6]
Sunset yellowSurface-Enhanced Raman Spectroscopy (SERS)1 ppb-[6]
Mixed Self-Assembled Monolayers (SAMs) Human Serum Albumin (HSA)Surface Plasmon Resonance (SPR)-Higher antigen recognition compared to homogeneous SAM[7]
Peptide Linkers (e.g., GSGSGS) NonanalQuartz Crystal Microbalance (QCM)2 ppm0.4676 Hz/ppm[8][9]

Key Performance Insights

  • 11-Mercaptoundecanoic Acid (11-MUA): As a carboxyl-terminated alkanethiol, 11-MUA is one of the most widely used linkers for gold surfaces. It forms a stable and densely packed self-assembled monolayer (SAM), providing a robust platform for the covalent immobilization of biomolecules via EDC/NHS chemistry. The long alkyl chain helps to minimize non-specific adsorption and provides good separation of the bioreceptor from the sensor surface.[2] Studies have demonstrated its utility in achieving low detection limits across various platforms, including electrochemical, SPR, and fluorescence-based biosensors. While generally stable, some studies suggest that 11-MUA SAMs can undergo rearrangements over extended periods under ambient conditions.

  • Cysteamine: This short-chain amine-terminated linker is another popular choice for functionalizing gold surfaces. Its primary amine group allows for direct coupling to carboxyl groups on biomolecules using EDC/NHS chemistry. Cysteamine-modified surfaces have been shown to yield biosensors with very low limits of detection, particularly for protein biomarkers.[1]

  • Mixed Self-Assembled Monolayers (SAMs): The use of mixed SAMs, typically a combination of a functional linker (e.g., carboxyl-terminated) and a shorter, inert linker (e.g., hydroxyl-terminated), has been shown to enhance biosensor performance. This approach can optimize the surface density of the bioreceptor, leading to improved sensitivity and reduced non-specific binding.[7][10]

  • Peptide Linkers: In some applications, short peptide sequences are used as linkers to immobilize bioreceptors. The composition and length of the peptide linker can be tailored to optimize the orientation and accessibility of the bioreceptor, which can significantly impact sensitivity.[8][9] Longer and more rigid peptide linkers have been shown to improve docking efficiency and increase sensor sensitivity.[9]

  • This compound: While quantitative performance data is scarce, this compound offers a versatile platform for surface functionalization. The terminal bromine atom can be converted to other functional groups, such as azides for "click" chemistry or thiols for attachment to gold surfaces. This two-step functionalization strategy allows for precise engineering of the sensor surface. Its primary application would be on surfaces where direct thiol chemistry is not applicable, such as silicon oxide or other metal oxides, often in the form of its silane (B1218182) derivative, 11-bromoundecyltrimethoxysilane (B103482).

Experimental Protocols

Detailed methodologies are essential for reproducible biosensor fabrication. Below are generalized protocols for surface functionalization using different linker types.

Protocol 1: Surface Functionalization with 11-Mercaptoundecanoic Acid (11-MUA) on Gold
  • Substrate Preparation: Clean the gold substrate by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes, followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen.

  • SAM Formation: Immerse the cleaned gold substrate in a 1-10 mM solution of 11-MUA in ethanol for 12-24 hours at room temperature.

  • Rinsing: After incubation, rinse the substrate thoroughly with ethanol and deionized water to remove non-chemisorbed molecules.

  • Activation of Carboxyl Groups: Immerse the 11-MUA functionalized substrate in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.

  • Biomolecule Immobilization: Immediately after activation, immerse the substrate in a solution of the amine-containing biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in a suitable buffer (e.g., PBS pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: To block any remaining active NHS esters, immerse the substrate in a solution of 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) for 15-30 minutes.

  • Final Rinsing: Rinse the biosensor with the appropriate buffer before use.

Protocol 2: Surface Functionalization with this compound (via its Silane Derivative on SiO₂)

This protocol describes the formation of a bromo-terminated SAM on a silicon oxide surface using 11-bromoundecyltrimethoxysilane, which can then be further modified.

  • Substrate Preparation: Clean and hydroxylate the silicon-based substrate by immersing it in a piranha solution for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.

  • Silanization: Immerse the cleaned substrate in a 1-5 mM solution of 11-bromoundecyltrimethoxysilane in an anhydrous solvent (e.g., toluene) for 12-24 hours at room temperature under an inert atmosphere.

  • Rinsing and Curing: Rinse the substrate thoroughly with the solvent to remove physisorbed molecules, followed by curing at an elevated temperature (e.g., 120°C) for 1 hour.

  • Conversion of Bromo- to Thiol-Terminus (Optional for Gold Immobilization):

    • Immerse the bromo-functionalized substrate in an ethanolic solution of thiourea (B124793) and reflux for 6-12 hours to form an isothiouronium salt.

    • Hydrolyze the isothiouronium salt by heating in an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) at 80-100°C for 2-4 hours to yield a thiol-terminated surface.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for biosensor fabrication using different linker strategies.

G cluster_thiol Thiol-based Linker on Gold cluster_bromo Bromo-terminated Linker on SiO2 thiol_sub Clean Gold Substrate thiol_sam SAM Formation (e.g., 11-MUA) thiol_sub->thiol_sam thiol_act EDC/NHS Activation thiol_sam->thiol_act thiol_imm Biomolecule Immobilization thiol_act->thiol_imm thiol_block Blocking (e.g., Ethanolamine) thiol_imm->thiol_block thiol_ready Biosensor Ready for Detection thiol_block->thiol_ready bromo_sub Clean SiO2 Substrate bromo_sil Silanization (Bromo-silane) bromo_sub->bromo_sil bromo_conv Functional Group Conversion (optional) bromo_sil->bromo_conv bromo_act Coupling Chemistry (e.g., Click, Amine) bromo_conv->bromo_act bromo_imm Biomolecule Immobilization bromo_act->bromo_imm bromo_block Blocking bromo_imm->bromo_block bromo_ready Biosensor Ready for Detection bromo_block->bromo_ready

Caption: General experimental workflows for biosensor fabrication.

G cluster_pathway EDC/NHS Coupling Pathway COOH Carboxyl Group (-COOH) on Linker O_acyl O-acylisourea intermediate (unstable) COOH->O_acyl + EDC EDC EDC NHS_ester NHS ester (semi-stable) O_acyl->NHS_ester + NHS NHS NHS Amide_bond Stable Amide Bond (-CO-NH-) NHS_ester->Amide_bond + Amine Amine Primary Amine (-NH2) on Biomolecule

Caption: EDC/NHS coupling reaction for biomolecule immobilization.

References

A Comparative Analysis of the Reactivity of Bromine and Carboxylic Acid Moieties in 11-Bromoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 11-bromoundecanoic acid presents a versatile bifunctional scaffold. Understanding the differential reactivity of its terminal bromine and carboxylic acid groups is paramount for its effective utilization in synthesis. This guide provides an objective comparison of the reactivity of these functional groups, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic pathways.

This compound is a valuable building block in organic synthesis, featuring a long aliphatic chain that imparts hydrophobicity, a terminal carboxylic acid for polar interactions and further derivatization, and a primary alkyl bromide amenable to nucleophilic substitution.[1] The spatial separation of these two functional groups allows for a high degree of selectivity in their reactions, enabling the targeted modification of one group while leaving the other intact.

Comparative Reactivity Overview

The primary alkyl bromide and the carboxylic acid exhibit distinct chemical behaviors. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid is susceptible to acid-base reactions, esterification, amidation, and reduction. The selective transformation of either group can be achieved by carefully choosing reagents and reaction conditions.

Functional GroupReaction TypeTypical ReagentsGeneral Reactivity
Bromine Nucleophilic Substitution (SN2)NaN3, NaCN, R-SH, NH3, R-NH2High reactivity towards a wide range of nucleophiles.[1]
Carboxylic Acid EsterificationAlcohols (e.g., Methanol (B129727), Ethanol) with an acid catalyst (e.g., H2SO4)Moderate reactivity, typically requiring acid catalysis and often an excess of the alcohol to drive the equilibrium.[2][3][4][5]
AmidationAmines with a coupling agent (e.g., DCC)Direct reaction with amines is often difficult due to salt formation; requires activation.
ReductionStrong reducing agents (e.g., LiAlH4)Can be reduced to the corresponding primary alcohol.

Quantitative Comparison of Reaction Yields

The following table summarizes representative yields for selective reactions targeting either the bromine or the carboxylic acid group. It is important to note that reaction conditions are a critical determinant of yield and selectivity.

ReactionTarget GroupReagentSolventTemperatureTimeYield
Azide (B81097) SubstitutionBromineSodium Azide (NaN3)DMF/H2O40°CNot specified~94% (analogous system)[6]
AmmonolysisBromineAqueous AmmoniaWater32°C~22.5 hoursHigh conversion
Fischer EsterificationCarboxylic Acid100-fold excess EthanolNone (Ethanol as solvent)Reflux1 hour~99%[5]
Fischer EsterificationCarboxylic AcidMethanol with H2SO4 catalystMethanol65°CNot specified90%[2]

Experimental Protocols

Selective Esterification of the Carboxylic Acid Group

This protocol is adapted from a standard Fischer esterification procedure for long-chain carboxylic acids.[2][3][4][5]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound in a 10-fold molar excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a 1 g scale reaction) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 11-bromoundecanoate.

Selective Nucleophilic Substitution of the Bromine Group

This protocol for azide substitution is based on a general procedure for the synthesis of alkyl azides from alkyl bromides.[6]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of DMF and water (e.g., 9:1 v/v).

  • Add a slight molar excess (e.g., 1.2 equivalents) of sodium azide to the solution.

  • Stir the mixture at a moderately elevated temperature (e.g., 40-60°C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 11-azidoundecanoic acid.

Visualizing Reaction Selectivity

The following diagrams illustrate the conceptual workflow for comparing the reactivity and achieving selective functionalization of this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Selective Products A This compound B Nucleophile (e.g., NaN3) Polar Aprotic Solvent A->B Reaction at C-Br bond C Alcohol (e.g., MeOH) Acid Catalyst, Heat A->C Reaction at -COOH group D Substitution at Bromine (e.g., 11-Azidoundecanoic Acid) B->D E Esterification of Carboxylic Acid (e.g., Methyl 11-bromoundecanoate) C->E

Caption: Logical flow for selective reactions on this compound.

G cluster_workflow Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis Start Prepare two identical samples of this compound Reaction1 Reaction 1: Add Nucleophile (e.g., NaN3) in DMF/H2O, heat to 50°C Start->Reaction1 Reaction2 Reaction 2: Add excess MeOH and H2SO4, reflux Start->Reaction2 Analysis1 Monitor Reaction 1 by TLC for disappearance of starting material Reaction1->Analysis1 Analysis2 Monitor Reaction 2 by TLC for disappearance of starting material Reaction2->Analysis2 Workup Perform aqueous workup and purification for both reactions Analysis1->Workup Analysis2->Workup Yield Determine yield and purity (e.g., by NMR, GC-MS) Workup->Yield

Caption: A generalized experimental workflow for comparing the reactivity.

References

A Comparative Guide to Protein Immobilization: 11-Bromoundecanoic Acid Surfaces vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to immobilize proteins onto surfaces for applications such as biosensors, microarrays, and biocompatible materials, the choice of surface chemistry is a critical determinant of success. This guide provides an objective comparison of protein immobilization on 11-bromoundecanoic acid-functionalized surfaces versus the widely used carboxyl-terminated surfaces activated by EDC/NHS chemistry. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.

The covalent attachment of proteins to a solid support is paramount for the fabrication and performance of numerous biotechnological devices. An ideal immobilization strategy ensures high protein loading, stability of the immobilized protein, and, most importantly, retention of the protein's native conformation and biological activity. This guide focuses on two distinct covalent immobilization strategies: direct reaction with a bromo-terminated surface and the popular amine-reactive coupling via N-hydroxysuccinimide (NHS)-esters.

Comparison of Surface Chemistries for Protein Immobilization

The choice of surface chemistry dictates the reaction mechanism for protein coupling and can significantly influence the outcome of the immobilization process. Here, we compare surfaces functionalized with this compound (or its silane (B1218182) analogs for oxide surfaces) and the conventional carboxyl-terminated self-assembled monolayers (SAMs) activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

FeatureThis compound SurfaceCarboxyl-Terminated Surface (with EDC/NHS)
Immobilization Chemistry Nucleophilic substitution (alkylation)Amide bond formation
Target Residues on Protein Primarily primary amines (e.g., lysine) and potentially thiols (cysteine)Primarily primary amines (e.g., lysine)
Activation Requirement No pre-activation of the surface requiredTwo-step activation with EDC and NHS
Reaction Steps Single-step incubation of protein with the surfaceTwo-step process: surface activation followed by protein incubation
Reaction Conditions Typically mild, aqueous buffersAqueous buffers, but the NHS-ester is susceptible to hydrolysis[1][2]
Potential for Side Reactions Minimal, direct alkylationNHS-ester hydrolysis competes with the desired amidation, reducing efficiency[1][2]
Control over Immobilization Direct reaction may offer simpler kineticsThe two-step process can be more complex to control due to the instability of the active ester[1][2]
Stability of Immobilized Protein Forms a stable covalent bondForms a stable amide bond

Experimental Data Summary

Quantitative data on protein immobilization is crucial for comparing the performance of different surface chemistries. The following table summarizes typical data obtained from techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and X-ray Photoelectron Spectroscopy (XPS) for surfaces analogous to those discussed.

ParameterBromo-terminated Surface (Analog)COOH-terminated (EDC/NHS) SurfaceReference
Immobilization Method Direct alkylation of primary aminesAmine coupling via NHS-ester[1][2]
Typical Protein Surface Density Data not available for direct comparisonCan achieve high densities, e.g., ~450 ng/cm² for BSA
Immobilization Efficiency Dependent on the reactivity of protein aminesCan be reduced by hydrolysis of the NHS-ester intermediate[1][2][1][2]
Stability of Immobilized Layer High, due to stable covalent bondHigh, due to stable amide bond[3]
Preservation of Protein Activity Dependent on the specific protein and site of attachmentCan be high, but random orientation may affect activity[3]

Experimental Protocols

Detailed methodologies are provided for the preparation of functionalized surfaces and the subsequent immobilization of proteins.

Protocol 1: Protein Immobilization on this compound Functionalized Surfaces

This protocol is adapted for silica-based surfaces using an 11-bromoundecyl silane analog, which presents the same terminal functionality as an this compound SAM.

1. Surface Preparation and Functionalization:

  • Substrate Cleaning: Clean silica-based substrates (e.g., glass slides, silicon wafers) using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Silanization: Immerse the cleaned substrates in a solution of 11-bromoundecyltrichlorosilane (B2569729) or 11-bromoundecyltrimethoxysilane (B103482) in an anhydrous solvent (e.g., toluene) to form a self-assembled monolayer (SAM).

  • Curing: After deposition, rinse the substrates with the solvent and cure at an elevated temperature to promote covalent bond formation between the silane and the surface.

2. Protein Immobilization:

  • Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Apply the protein solution to the bromo-terminated surface.

  • Incubate in a humidified chamber for 2-4 hours at room temperature or 4-12 hours at 4°C. The primary amine groups on the protein will react with the terminal bromine to form a covalent bond.

3. Blocking and Washing:

  • After incubation, wash the surface thoroughly with a washing buffer (e.g., PBS with a mild detergent like Tween-20) to remove non-covalently bound protein.

  • To prevent non-specific adsorption in subsequent assays, block any remaining reactive sites by incubating the surface with a solution of a blocking agent, such as bovine serum albumin (BSA) or ethanolamine (B43304).

Protocol 2: Protein Immobilization on Carboxyl-Terminated Surfaces via EDC/NHS Chemistry

1. Surface Preparation:

  • Prepare a carboxyl-terminated SAM on a suitable substrate (e.g., 11-mercaptoundecanoic acid on gold or carboxyethylsilane on silica).

2. Surface Activation:

  • Prepare a fresh solution of EDC and NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Immerse the carboxyl-terminated surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS-esters.

3. Protein Immobilization:

  • Immediately after activation, rinse the surface with the activation buffer and then immerse it in a solution of the target protein in a coupling buffer (e.g., PBS, pH 7.4).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amines on the protein will react with the NHS-esters to form stable amide bonds.

4. Blocking and Washing:

  • After protein immobilization, quench any unreacted NHS-esters by incubating the surface with a solution of ethanolamine or Tris buffer.

  • Wash the surface extensively with a washing buffer to remove non-covalently bound protein.

Visualization of Workflows and Chemistries

G cluster_0 This compound Surface cluster_1 Carboxyl-Terminated Surface a1 Substrate Cleaning (e.g., Piranha) a2 Surface Functionalization (11-Bromo-Silane/Thiol) a1->a2 a3 Protein Incubation (Direct Reaction) a2->a3 a4 Washing & Blocking a3->a4 b1 Substrate with -COOH Surface b2 Surface Activation (EDC/NHS) b1->b2 b3 Protein Incubation (Amine Coupling) b2->b3 b4 Washing & Blocking b3->b4

G cluster_0 This compound Chemistry cluster_1 EDC/NHS Chemistry Surface_Br Surface-(CH2)10-Br Immobilized_A Surface-(CH2)10-NH-Protein Surface_Br->Immobilized_A Nucleophilic Attack Protein_NH2_A H2N-Protein Protein_NH2_A->Immobilized_A Surface_COOH Surface-(CH2)10-COOH NHS_Ester Surface-(CH2)10-CO-NHS Surface_COOH->NHS_Ester + EDC/NHS Immobilized_B Surface-(CH2)10-CO-NH-Protein NHS_Ester->Immobilized_B Amine Coupling Protein_NH2_B H2N-Protein Protein_NH2_B->Immobilized_B

Conclusion

Both this compound-functionalized surfaces and EDC/NHS-activated carboxyl surfaces offer robust methods for the covalent immobilization of proteins. The choice between these two chemistries will depend on the specific requirements of the application.

The This compound method offers a simpler, single-step immobilization protocol that avoids the use of activation reagents and the competing hydrolysis reactions associated with NHS-esters. This may lead to more reproducible surface chemistries.

The EDC/NHS activation of carboxyl surfaces is a well-established and widely used method. However, the efficiency of this method can be compromised by the hydrolytic instability of the NHS-ester intermediate, which requires careful control of reaction conditions[1][2].

For applications requiring a straightforward and robust immobilization procedure with fewer reaction steps, the this compound surface presents a compelling alternative to the traditional EDC/NHS chemistry. However, for laboratories already equipped and experienced with EDC/NHS protocols, this method remains a viable and effective option when properly optimized. Further direct comparative studies are warranted to definitively establish the superiority of one method over the other in terms of immobilization density and preservation of protein function for a wide range of proteins.

References

A Comparative Analysis of Self-Assembled Monolayer (SAM) Formation on Gold and Silicon Oxide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) offer a powerful and versatile method for tailoring the interfacial properties of various materials. This guide provides a comprehensive comparison of the formation and performance of two of the most common SAM systems: alkanethiols on gold and organosilanes on silicon oxide. The information presented herein is supported by experimental data to facilitate informed substrate and monolayer selection for a range of applications, from biosensing to drug delivery.

This comparative study delves into the critical performance metrics of these two SAM systems, offering a side-by-side look at their formation, stability, and surface characteristics. Detailed experimental protocols for SAM preparation and characterization are also provided to ensure reproducibility and aid in the practical implementation of these techniques.

At a Glance: Key Performance Metrics

The choice between alkanethiols on gold and organosilanes on silicon oxide is often dictated by the specific application requirements, including the desired surface functionality, stability, and the nature of the substrate itself. While alkanethiols on gold are prized for their ease of formation and highly ordered structures on conductive surfaces, organosilanes form robust covalent networks on hydroxylated surfaces like silicon dioxide and glass, offering superior thermal and chemical stability.[1]

Table 1: Comparative Data for C18-Functionalized SAMs

To provide a direct comparison, the following table summarizes key quantitative data for SAMs formed from octadecanethiol (ODT) on gold and octadecyltrichlorosilane (B89594) (OTS) on silicon oxide, both of which possess an 18-carbon alkyl chain.

ParameterAlkanethiol (Octadecanethiol) on GoldOrganosilane (Octadecyltrichlorosilane) on SiO₂
Bonding Sulfur-gold semi-covalent bondCovalent siloxane bonds (Si-O-Si)[1]
Water Contact Angle ~110-115°~104-115°[2][3][4][5][6]
Monolayer Thickness ~2.1 - 2.5 nm~2.6 ± 0.2 nm[2][3][4][5]
RMS Roughness (AFM) ~0.1 - 0.3 nm[7]~0.1 nm (under dry conditions)[2][3][4]
Thermal Stability Stable to ~110 °C[8]Stable to ~250 °C (for aminobutyltriethoxysilane)[8]
Chemical Stability Susceptible to oxidation and displacementProne to hydrolysis in aqueous environments[1]

Note: The presented values are typical and can vary based on the specific molecule, chain length, substrate quality, and preparation methodology.

The Underpinnings of Self-Assembly: A Mechanistic Overview

The formation of SAMs is a spontaneous process driven by the chemical affinity of a specific "head group" on the organic molecule for the substrate. The subsequent ordering of the molecules is driven by intermolecular forces, such as van der Waals interactions between the alkyl chains.

Alkanethiols on Gold

Alkanethiols readily assemble on gold surfaces through the strong, semi-covalent interaction between the sulfur head group and the gold substrate.[9] This process is typically carried out by immersing the gold substrate in a dilute solution of the alkanethiol in ethanol (B145695).[10] The initial adsorption is rapid, with a significant portion of the monolayer forming within minutes.[11] However, a longer incubation period of 12 to 48 hours is often employed to allow for the reorganization of the alkyl chains into a highly ordered, crystalline-like structure.[12][13]

Organosilanes on Silicon Oxide

The formation of organosilane SAMs on silicon oxide, glass, or other hydroxylated surfaces is a more complex process involving the formation of a robust siloxane (Si-O-Si) network.[1] The process is initiated by the hydrolysis of the reactive head group of the silane (B1218182) molecule (e.g., a trichlorosilane) in the presence of trace amounts of water to form silanols. These silanols then condense with hydroxyl groups on the substrate surface and with each other to form a cross-linked, polymeric monolayer.[14][15] The quality of the resulting SAM is highly sensitive to the reaction conditions, particularly the water content of the solvent.[2][3][4]

SAM_Formation_Mechanisms cluster_thiol Alkanethiol on Gold cluster_silane Organosilane on Silicon Oxide Thiol_Solution Alkanethiol in Ethanol Solution Adsorption Rapid Adsorption of Sulfur Head Group Thiol_Solution->Adsorption Immersion Gold_Substrate Clean Gold Substrate Gold_Substrate->Adsorption Organization Slow Organization of Alkyl Chains Adsorption->Organization van der Waals Interactions Ordered_SAM_Au Ordered Alkanethiol SAM on Gold Organization->Ordered_SAM_Au Silane_Solution Organosilane in Anhydrous Solvent Hydrolysis Hydrolysis of Silane Head Group Silane_Solution->Hydrolysis Trace H₂O SiO2_Substrate Hydroxylated SiO₂ Substrate Condensation Condensation with Surface -OH Groups & Cross-linking SiO2_Substrate->Condensation Hydrolysis->Condensation Covalent_SAM_Si Covalently Bound Organosilane SAM Condensation->Covalent_SAM_Si

Figure 1: Comparative workflow of SAM formation.

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs are crucial for obtaining reliable experimental results. The following sections provide detailed methodologies for the preparation of alkanethiol and organosilane SAMs, as well as for their characterization using common surface analysis techniques.

Protocol 1: Formation of Alkanethiol SAMs on Gold

This protocol is adapted from established methodologies for generating high-quality thiol-based SAMs on gold substrates.[12][13][16]

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer)

  • Alkanethiol (e.g., 1-dodecanethiol)

  • 200 proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Under a fume hood and with appropriate personal protective equipment (PPE), immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

    • Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.

    • Rinse the substrate with absolute ethanol and dry under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the alkanethiol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Seal the container and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Sonicate the substrate in fresh ethanol for 1-3 minutes to remove loosely bound molecules.

    • Perform a final rinse with ethanol and dry the SAM-coated substrate under a stream of dry nitrogen.

Protocol 2: Formation of Organosilane SAMs on Silicon Oxide

This protocol outlines the procedure for forming organosilane SAMs on silicon oxide surfaces, emphasizing the importance of anhydrous conditions for achieving a uniform monolayer.[2][3][4][14][17]

Materials:

  • Silicon wafers with a native oxide layer

  • Organosilane (e.g., octadecyltrichlorosilane - OTS)

  • Anhydrous solvent (e.g., bicyclohexyl (B1666981) or Isopar-G)

  • Piranha solution

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Hydroxylation:

    • Clean the silicon wafer by immersing it in piranha solution for 15 minutes.

    • Rinse the wafer extensively with DI water and dry it under a stream of nitrogen.

    • To ensure a fully hydroxylated surface, treat the wafer with UV/Ozone for 15-20 minutes immediately before use.

  • SAM Deposition (under anhydrous conditions):

    • In a glovebox or under a dry nitrogen atmosphere, prepare a 1 mM solution of OTS in an anhydrous solvent.

    • Immerse the hydroxylated silicon wafer in the OTS solution.

    • Seal the container and allow the reaction to proceed for 24-48 hours at room temperature.

  • Rinsing and Curing:

    • Remove the wafer from the silane solution and rinse it with fresh anhydrous solvent.

    • Sonicate the wafer in the anhydrous solvent for 1-2 minutes to remove any unbound silane.

    • Dry the wafer under a stream of nitrogen.

    • To complete the cross-linking of the siloxane network, bake the coated wafer at 110-120 °C for 10-15 minutes.

Experimental_Workflow cluster_SAM_Prep SAM Preparation cluster_Characterization Characterization Start Start Substrate_Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Start->Substrate_Cleaning SAM_Deposition SAM Deposition (Immersion in Thiol or Silane Solution) Substrate_Cleaning->SAM_Deposition Rinsing Rinsing with Solvent SAM_Deposition->Rinsing Drying Drying with Nitrogen Rinsing->Drying Curing Curing (for Silanes) ~120°C Drying->Curing Optional Contact_Angle Contact Angle Goniometry (Wettability) Curing->Contact_Angle Ellipsometry Ellipsometry (Thickness) AFM Atomic Force Microscopy (Topography, Roughness) XPS X-ray Photoelectron Spectroscopy (Elemental Composition)

Figure 2: General experimental workflow for SAM preparation and characterization.

Characterization Techniques: Methodologies and Data Interpretation

A multi-technique approach is essential for a thorough characterization of SAMs. Each technique provides unique insights into the properties of the monolayer.

Contact Angle Goniometry
  • Principle: This technique measures the contact angle of a liquid droplet on the SAM surface, which provides information about the surface's wettability and, by extension, the quality and packing of the monolayer.[18][19][20]

  • Protocol:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.[21]

    • Capture an image of the droplet and use software to measure the angle formed between the substrate and the tangent of the droplet at the three-phase contact line.

    • Measure at multiple locations on the surface to ensure uniformity.

  • Data Interpretation: High water contact angles (typically >100° for long-chain alkyl-terminated SAMs) are indicative of a hydrophobic surface and a well-ordered, densely packed monolayer.

Spectroscopic Ellipsometry
  • Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[11][22][23][24]

  • Protocol:

    • First, characterize the bare substrate to obtain its optical constants.

    • Measure the SAM-coated substrate over a wide spectral range and at multiple angles of incidence (e.g., 65°, 70°, 75°).

    • Model the system as a layered structure (substrate/SAM/ambient) and fit the experimental data to the model to determine the thickness of the SAM layer. A refractive index for the SAM (typically 1.45-1.50) is usually assumed.[22]

  • Data Interpretation: The measured thickness should be consistent with the theoretical length of the molecule, confirming the formation of a monolayer.

Atomic Force Microscopy (AFM)
  • Principle: AFM is a high-resolution scanning probe technique that provides three-dimensional topographical images of a surface at the nanoscale.[25] It is used to assess the uniformity, domain structure, and surface roughness of SAMs.

  • Protocol:

    • Select an appropriate cantilever (sharp tip with a low spring constant for contact mode, or a stiffer cantilever for tapping mode).

    • Engage the tip with the surface and begin scanning. Use a large scan size initially (e.g., 1x1 µm) to get an overview of the surface, then decrease the scan size for higher resolution imaging.

    • Tapping mode or PeakForce Tapping™ are generally preferred for imaging soft SAMs to minimize sample damage.[25]

  • Data Interpretation: High-quality SAMs should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness. The presence of pinholes or aggregates can also be identified.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.

  • Protocol:

    • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with a monochromatic X-ray beam.

    • Measure the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is used to identify the elements present and their chemical states.

  • Data Interpretation: XPS can confirm the presence of the elements specific to the SAM molecule (e.g., sulfur for thiols, silicon for silanes) and can be used to assess the purity and integrity of the monolayer.

Signaling_Pathway Substrate Substrate (Gold or Silicon Oxide) SAM_Formation Self-Assembled Monolayer (Alkanethiol or Organosilane) Substrate->SAM_Formation Molecule Deposition Surface_Properties Engineered Surface Properties SAM_Formation->Surface_Properties Determines Application Target Application (e.g., Biosensor, Drug Delivery) Surface_Properties->Application Enables Substrate_Cleanliness Substrate Cleanliness Substrate_Cleanliness->SAM_Formation Molecule_Purity Molecule Purity Molecule_Purity->SAM_Formation Solvent_Choice Solvent Choice Solvent_Choice->SAM_Formation Reaction_Time Reaction Time Reaction_Time->SAM_Formation Environment Environment (e.g., Humidity) Environment->SAM_Formation

Figure 3: Key factors influencing the final properties of a self-assembled monolayer.

Conclusion

Both alkanethiol and organosilane-based SAMs provide powerful and versatile platforms for the precise engineering of surface properties. The choice between these two systems is a critical decision that depends on the substrate material and the specific demands of the intended application. Alkanethiols on gold offer a straightforward route to highly ordered monolayers on conductive surfaces, making them ideal for applications in electrochemistry and biosensing. In contrast, the robust covalent bonding of organosilanes to hydroxylated surfaces provides superior thermal and chemical stability, which is advantageous for applications requiring durability in harsh environments. By understanding the fundamental differences in their formation mechanisms and performance characteristics, and by employing rigorous experimental protocols, researchers can effectively leverage these nanoscale films to advance their scientific and technological goals.

References

The Crucial Balancing Act: Assessing the Impact of Linker Length on ADC Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on a delicate equilibrium between stability and therapeutic potency. Central to this optimization is the linker, the molecular bridge connecting the monoclonal antibody to the cytotoxic payload. The length of this linker is a critical design parameter that profoundly influences an ADC's stability in circulation, its pharmacokinetic profile, and ultimately, its efficacy in eradicating target cancer cells. This guide provides an objective comparison of how linker length impacts key ADC attributes, supported by experimental data and detailed methodologies.

The ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, a major cause of off-target toxicity, while enabling efficient and selective release of the cytotoxic agent within the tumor microenvironment or inside the target cancer cell.[1][2] The length of the linker plays a pivotal role in achieving this balance. Shorter linkers are often associated with greater stability as they can tether the payload more securely within the steric shield of the antibody, minimizing its exposure to the external environment.[2][3] Conversely, longer linkers, particularly those incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG), can enhance the solubility and pharmacokinetic properties of the ADC, potentially leading to improved in vivo efficacy.[1][4][5]

Comparative Performance Data: The Influence of Linker Length

The selection of linker length has a direct and measurable impact on the performance of an ADC. The following tables summarize quantitative data from various preclinical studies, offering a comparative view of how linker length affects key parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConfigurationPEG LengthClearance Rate (mL/day/kg)Plasma Half-life (t½) (days)Reference(s)
MMAE ConjugatePEG2~25-[5]
MMAE ConjugatePEG4~15-[5]
MMAE ConjugatePEG8~5-[5]
MMAE ConjugatePEG12~5-[5]
MMAE ConjugatePEG24~5-[5]
Auristatin-based ADC-14.74.1[6]
DM1-based ADC (T-DM1)-11.43.9[6]
DM4-based ADC-10.36.5[6]

Note: The data presented is a synthesis from multiple preclinical studies and may vary depending on the specific antibody, payload, conjugation chemistry, and tumor model used.

Table 2: Influence of Linker Length on In Vitro Cytotoxicity (IC50)

Linker TypePayloadTarget Cell LineIC50 (pM)Reference(s)
Short, branched linkerMMAEHER2-positive0.68 nM[7]
Long, branched linkerMMAEHER2-positive~0.07 nM[7]
Heterogeneous (thiol-maleimide)MMAEHER2-positive~0.07 nM[7]
Homogeneous (DAR 2)MMAEHER2-positive~0.15 nM[7]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[6]

Key Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different linker lengths.

Protocol 1: Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC.[1]

Methodology: UV/Vis Spectroscopy

  • Sample Preparation: Purify the ADC to remove any unconjugated payload or antibody.

  • UV/Vis Measurement: Measure the UV/Vis spectra of the purified ADC. Record absorbance values at the λmax for the antibody (e.g., 280 nm) and the payload.[1]

  • Calculation: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths to calculate their respective concentrations and subsequently the average DAR.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC and the rate of premature payload release in plasma.[6]

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from relevant species (e.g., mouse, human) at 37°C. Include a buffer control to assess inherent stability.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[6]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A magnetic beads.[6]

  • Analysis of Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[6]

  • Analysis of Released Payload: Quantify the amount of released payload in the supernatant using LC-MS.[6]

  • Data Interpretation: A stable ADC will exhibit a minimal change in DAR and a low concentration of released payload over time.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.[5][6]

Methodology:

  • Cell Seeding: Seed a 96-well plate with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free payload control in cell culture medium. Add the treatments to the cells.[6]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of an ADC in a mouse xenograft model.[6]

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[6]

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[6]

  • Dosing: Administer the treatments intravenously according to the planned dosing schedule.[6]

  • Tumor Measurement: Measure tumor volumes with calipers two to three times per week.[6]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[6]

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and tumors can be excised and weighed.[8]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.[6]

Visualizing Key Processes and Relationships

To further elucidate the complex interplay of factors in ADC design and function, the following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor-Specific Antigen Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 5. Degradation Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity 6. Action

Caption: ADC internalization and payload release pathway.

ADC_Characterization_Workflow Experimental Workflow for ADC Characterization cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC-HPLC) Conjugation->Purification DAR DAR Determination (UV/Vis, LC-MS) Purification->DAR Stability Plasma Stability Assay Purification->Stability Aggregation Aggregation Analysis (SEC-HPLC) Purification->Aggregation InVitro In Vitro Cytotoxicity (MTT Assay) DAR->InVitro Stability->InVitro Aggregation->InVitro InVivo In Vivo Efficacy (Xenograft Model) InVitro->InVivo Lead Candidate Selection

Caption: Experimental workflow for ADC characterization.

Linker_Length_Impact Logical Relationship of Linker Length and ADC Properties cluster_properties ADC Properties LinkerLength Linker Length Hydrophilicity Hydrophilicity LinkerLength->Hydrophilicity Longer -> Higher Stability Plasma Stability LinkerLength->Stability Shorter -> Higher Longer -> Lower (potentially) Potency In Vitro Potency (Cytotoxicity) LinkerLength->Potency Shorter -> Higher (often) Longer -> Lower (sometimes) PK Pharmacokinetics (e.g., Half-life) Hydrophilicity->PK Higher -> Improved Stability->PK Higher -> Improved Efficacy In Vivo Efficacy Stability->Efficacy PK->Efficacy Potency->Efficacy

Caption: Logical relationship between linker length and key ADC properties.

References

Safety Operating Guide

Proper Disposal of 11-Bromoundecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 11-Bromoundecanoic acid, a halogenated carboxylic acid, tailored for researchers and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While some classifications may vary, it is best to handle this chemical as hazardous. Key safety considerations include:

  • Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or eyeshields, chemical-resistant gloves, and a lab coat.[1][3][6] If dust is generated, respiratory protection (e.g., N95 respirator) is required.[6]

  • Incompatibilities: The substance is incompatible with bases, oxidizing agents, and reducing agents.[5] Store and dispose of it separately from these materials.

Waste Classification and Handling Summary

This compound must be classified and segregated as a halogenated organic waste .[7] This classification dictates the specific disposal pathway. The following table summarizes key parameters for handling and disposal.

ParameterSpecificationCitation
Waste Category Halogenated Organic Waste[7]
Sub-Category Halogenated Organic Acid[8]
Halogen Content Threshold Typically >2% for classification as halogenated waste.[8]
Primary Disposal Method High-temperature incineration by a licensed facility.[7][9][10]
Prohibited Disposal Do not dispose of via sewer/drains, general trash, or evaporation.[1][11]
Container Type Original container or a compatible, sealable, clearly labeled waste container.[1][12]

Detailed Disposal Protocol

Follow this step-by-step protocol for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation

  • Identify this compound waste, including pure substance, contaminated materials (e.g., paper towels, gloves), and solutions.

  • Designate a specific waste container exclusively for halogenated organic waste .[7][10] These containers are often color-coded or specifically labeled by institutional Environmental Health & Safety (EHS) departments.[7]

  • Crucially, do not mix this compound with non-halogenated organic waste, inorganic acids, bases, or oxidizers in the same container.[7][13]

Step 2: Container Management

  • Use the original product container if it is in good condition, or a designated, compatible waste container provided by your institution's EHS office.[12] The container must be made of a material that will not react with the chemical.

  • Ensure the container is properly labeled with a hazardous waste tag before adding any waste. The label must clearly state "Hazardous Waste," list all chemical constituents by full name (i.e., "this compound"), and indicate their approximate concentrations or mass.[7][11][12]

  • Keep the waste container securely closed at all times, except when adding waste.[12]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The storage area must be well-ventilated.[10]

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for the liquid waste container to prevent spills.[12]

  • Store away from incompatible materials.[5]

Step 4: Spill and Contamination Cleanup

  • In case of a spill, wear appropriate PPE.[6]

  • For solid this compound, carefully sweep it up to avoid generating dust and place it into the designated halogenated waste container.[1][3][6]

  • Collect any materials used for cleanup (e.g., absorbent pads, contaminated gloves) and dispose of them as hazardous waste in the same container.[12]

Step 5: Disposal of Empty Containers

  • A container that held this compound must be treated as hazardous waste itself.

  • To decontaminate an empty container for non-hazardous disposal or recycling, it must be triple-rinsed. The first rinseate must be collected and disposed of as halogenated hazardous waste.[12][13]

  • After rinsing, deface or remove all original labels and allow the container to air-dry completely before placing it in the appropriate glass or plastic recycling bin.[11][13]

Step 6: Arranging for Final Disposal

  • Once the waste container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department or a licensed hazardous waste disposal company.[2][13]

  • Follow all institutional procedures for pickup scheduling and documentation. Waste must be disposed of in accordance with all national and local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First classify Classify as: Halogenated Organic Waste container Select Designated Halogenated Waste Container classify->container ppe->classify label Label Container Correctly: - 'Hazardous Waste' - List all constituents container->label segregate Segregate from Incompatibles: - Non-halogenated waste - Acids/Bases - Oxidizers label->segregate collect Collect Waste (Solid, Liquid, Contaminated Items) segregate->collect Proceed store Store Securely in SAA: - Tightly sealed - Secondary containment collect->store pickup Arrange for Pickup by Licensed Disposal Company / EHS store->pickup Container Full or Disposal Needed

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11-Bromoundecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 11-Bromoundecanoic acid (CAS No. 2834-05-1). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate it can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a conservative approach to safety is essential.

Key Physical and Chemical Properties

A summary of important quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol [2][4]
Appearance White to off-white powder or crystals[5][6]
Melting Point 45-52 °C[5][6][7]
Boiling Point 173-174 °C at 2 mmHg[7]
Flash Point >230 °F (>110 °C)[7]
Solubility Insoluble in water[7]

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following workflow outlines the necessary steps from receiving the chemical to its proper storage.

G cluster_receipt Receiving cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_storage Storage A Receive Chemical B Inspect Container for Damage A->B C Review Safety Data Sheet (SDS) A->C D Don Appropriate PPE C->D E Prepare Work Area (Fume Hood) D->E F Weigh and Handle Solid in Fume Hood E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Area G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Store in a Cool, Dry, Well-Ventilated Area J->K L Ensure Container is Tightly Sealed K->L

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood to minimize the inhalation of dust.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.[8][9] Always inspect gloves before use and utilize the proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[8]

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[1][8][10]

  • Respiratory Protection: If dust formation is likely or if working outside of a fume hood, use a NIOSH-approved respirator with an appropriate particulate filter.[8]

3. Hygiene Practices:

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][8]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][8]

  • Remove any contaminated clothing immediately and wash it before reuse.[8]

Emergency and Disposal Plan

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, consult a physician.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

Spill Response
  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as special waste.[3] This must be done through a licensed disposal company and in accordance with all federal, state, and local regulations.[3][8] Do not mix with other waste.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging in the same manner as the chemical waste.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Bromoundecanoic acid
Reactant of Route 2
11-Bromoundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.